molecular formula C15H11NO B3034813 dibenzo[b,f]azocin-6(5H)-one CAS No. 23112-88-1

dibenzo[b,f]azocin-6(5H)-one

Cat. No.: B3034813
CAS No.: 23112-88-1
M. Wt: 221.25 g/mol
InChI Key: DVAIOEGZPDKFKC-UHFFFAOYSA-N
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Description

Dibenzo[b,f]azocin-6(5H)-one is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality dibenzo[b,f]azocin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dibenzo[b,f]azocin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(11Z)-5H-benzo[c][1]benzazocin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAIOEGZPDKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C=C\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

dibenzo[b,f]azocin-6(5H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of dibenzo[b,f]azocin-6(5H)-one , a privileged eight-membered lactam scaffold with emerging significance in epigenetic modulation and medicinal chemistry.

Scaffold Classification: Tricyclic 6-8-6 Fused Lactam Primary Application: Histone Deacetylase (HDAC) Inhibition & Epigenetic Drug Design

Executive Summary

Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1 ) represents a distinct class of "tub-shaped" tricyclic heterocycles. Unlike its seven-membered homolog iminostilbene (the core of carbamazepine), this eight-membered lactam exhibits unique conformational flexibility and ring strain, making it a valuable "Cap" moiety for designing target-specific enzyme inhibitors, particularly for Histone Deacetylases (HDACs). This guide details the structural causality, synthetic pathways, and validated protocols for utilizing this scaffold in drug discovery.

Structural Characterization & Physicochemical Properties

Nomenclature and Identity

The molecule consists of an eight-membered azocine ring fused to two benzene rings. The "6(5H)-one" designation indicates a cyclic amide (lactam) structure.

PropertySpecification
IUPAC Name (Z)-5H-dibenzo[b,f]azocin-6-one
CAS Number 23112-88-1 (Unsaturated bridge)6047-29-6 (11,12-Dihydro analog)
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
Geometry Non-planar, "Tub" conformation
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Conformational Analysis: The "Tub" Shape

Unlike planar aromatic systems, the 6-8-6 ring system adopts a twisted "tub" conformation to minimize transannular strain and steric repulsion between the ortho-hydrogens of the benzene rings.

  • Medicinal Implication: This non-planar geometry allows the scaffold to occupy globular hydrophobic pockets in proteins (e.g., the rim of the HDAC active site) more effectively than flat biaryl systems.

  • Atropisomerism: The barrier to ring inversion is higher than in 7-membered azepines, creating potential axial chirality that can be exploited for enantioselective binding.

Synthetic Pathways[1][2][3]

The most robust synthesis of the dibenzo[b,f]azocin-6(5H)-one core relies on the Beckmann Rearrangement of dibenzosuberenone oxime. This route is preferred for its scalability and the availability of the ketone precursor.[1]

Pathway Logic
  • Precursor Selection: Start with 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone).

  • Oxime Formation: Condensation with hydroxylamine.

  • Ring Expansion: Acid-catalyzed migration of the aryl group to the nitrogen, expanding the 7-membered ketone to the 8-membered lactam.

Synthesis Workflow Diagram

Synthesis cluster_legend Reaction Logic Start Dibenzosuberenone (C7 Ketone) Step1 Oximation (NH2OH·HCl, Pyridine) Start->Step1 Inter Oxime Intermediate (Z/E Isomers) Step1->Inter Step2 Beckmann Rearrangement (PPA or SOCl2) Inter->Step2 Product Dibenzo[b,f]azocin-6(5H)-one (C8 Lactam) Step2->Product Ring Expansion Expansion driven by\nmigration of aryl group Expansion driven by migration of aryl group

Figure 1: Synthetic workflow for the ring expansion of dibenzosuberenone to dibenzo[b,f]azocin-6(5H)-one via Beckmann Rearrangement.

Medicinal Chemistry Applications

HDAC Inhibition (Epigenetics)

Recent SAR (Structure-Activity Relationship) studies have validated the dibenzo[b,f]azocin-6(5H)-one scaffold as a superior "Cap" group for Histone Deacetylase (HDAC) inhibitors, outperforming the standard phenyl cap found in Vorinostat (SAHA).

  • Mechanism: The hydrophobic "tub" shape of the azocine ring interacts favorably with the surface rim of the HDAC enzyme channel.

  • Selectivity: Derivatives of this scaffold have shown heightened selectivity for HDAC6 , a target implicated in leukemia (MV4-11 cell lines) and lymphoma.[2]

  • Design Strategy:

    • Cap: Dibenzo[b,f]azocin-6(5H)-one (Surface Recognition).

    • Linker: Aliphatic chain (usually C5-C7).

    • ZBG: Hydroxamic acid (chelates Zinc in the active site).

Pharmacophore Logic Diagram

SAR Cap CAP GROUP Dibenzo[b,f]azocin-6(5H)-one (Hydrophobic/Steric Bulk) Linker LINKER REGION Aliphatic Chain (Enzyme Channel Occupancy) Cap->Linker N-Alkylation Point Target HDAC Active Site (Epigenetic Silencing) Cap->Target Rim Interaction ZBG ZINC BINDING GROUP Hydroxamic Acid (Catalytic Core Inhibition) Linker->ZBG ZBG->Target Chelation (Zn2+)

Figure 2: Pharmacophore assembly for Azocinone-based HDAC inhibitors. The N-5 position serves as the vector for linker attachment.

Experimental Protocols

Protocol A: Synthesis of Dibenzo[b,f]azocin-6(5H)-one

Objective: Synthesis of the core scaffold via Beckmann Rearrangement.

Reagents:

  • 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Polyphosphoric Acid (PPA)

  • Pyridine, Ethanol, Ethyl Acetate.

Step-by-Step Methodology:

  • Oxime Preparation:

    • Dissolve dibenzosuberenone (10 mmol) in absolute ethanol (30 mL).

    • Add pyridine (15 mmol) and hydroxylamine hydrochloride (15 mmol).

    • Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Evaporate solvent, add water, and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the oxime solid.

  • Rearrangement (Ring Expansion):

    • Heat Polyphosphoric Acid (PPA, ~20 g) to 100°C in a beaker.

    • Add the crude oxime (5 mmol) in small portions to the hot PPA with vigorous mechanical stirring. Caution: Exothermic.

    • Maintain temperature at 100–110°C for 1–2 hours. The mixture will turn dark viscous.

    • Quench: Pour the hot reaction mixture onto crushed ice (~200 g) with stirring.

    • Neutralize with saturated NaHCO₃ or NaOH solution until pH ~8.

    • Isolation: Extract the resulting precipitate with Dichloromethane (DCM) (3 x 50 mL).

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM:MeOH 98:2).

  • Validation:

    • 1H NMR (CDCl₃): Look for the amide NH signal (broad singlet, ~9-10 ppm) and the shift in aromatic protons due to ring expansion.

    • MS: Confirm [M+H]+ = 222.1.

Protocol B: N-Alkylation (Linker Attachment)

Objective: Functionalizing the N-5 position for drug conjugate synthesis.

  • Dissolve dibenzo[b,f]azocin-6(5H)-one (1 eq) in anhydrous DMF.

  • Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 mins to deprotonate the amide.

  • Add the alkyl bromide linker (e.g., methyl 6-bromohexanoate) (1.2 eq).

  • Stir at RT for 12 hours.

  • Quench with water, extract with EtOAc. The product is now an N-substituted lactam ready for ZBG attachment.

References

  • Wodtke, R., et al. (2025).[3] Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues.[2] ResearchGate.

  • Monro, A. M., et al. (1963).[3] Dibenzo[b,f]azocines.[3][4][2][5][6][7][8] Part I. Preparation and properties. Journal of the Chemical Society. (Foundational synthesis via Beckmann rearrangement).[3]

  • ChemicalBook. (2025).[2] Product Monograph: (Z)-5,6-dihydrodibenzo[b,f]azocine (CAS 23194-93-6).[9]

  • Sigma-Aldrich. (2025). Dibenzo[b,f]azocin-6(5H)-one Product Sheet (CAS 23112-88-1).[10][11][12]

  • Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines.

Sources

The Eight-Membered Lactam Scaffold: Synthetic Strategies and Therapeutic Utility in Fused Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Medium-Ring Challenge in Medicinal Chemistry

In the landscape of drug discovery, 8-membered lactams (azocan-2-ones) and their fused derivatives (e.g., benzazocinones) occupy a "Goldilocks" zone that is notoriously difficult to access but pharmacologically potent. Unlike small rings (5-6 membered), which are enthalpically favored but conformationally rigid, or macrocycles (>12 membered), which suffer from high entropic penalties during closure, 8-membered rings face a unique convergence of thermodynamic hurdles:

  • Transannular Strain (Prelog Strain): Repulsive van der Waals interactions between transannular hydrogen atoms.

  • Entropic Disfavor: The probability of chain ends meeting is significantly lower than in 5- or 6-membered cyclizations.

  • Conformational Promiscuity: Without rigidifying elements (fusion or unsaturation), these rings can adopt multiple high-energy conformers (boat-chair, crown), complicating structure-activity relationship (SAR) studies.

Despite these challenges, this scaffold is a privileged structure for peptidomimetics , specifically for mimicking Type VIa


-turns  (cis-proline mimics), and serves as a core for kinase inhibitors where the 8-membered ring contours to the ATP-binding pocket more effectively than flat heteroaromatics.

Structural Biology & Pharmacophore Modeling

Conformational Locking via Fused Systems

The introduction of a fused benzene ring (benzazocinone) or unsaturation (alkene via metathesis) significantly lowers the degrees of freedom. This "pre-organization" is critical for binding affinity.

  • Benzazocinones: The fusion of a benzene ring planarizes part of the lactam, forcing the remaining saturated carbons into a specific trajectory that often mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
  • Cis-Amide Mimicry: The 8-membered lactam is one of the few scaffolds capable of forcing a cis-amide bond geometry without the use of proline, making it invaluable for disrupting protein-protein interactions (PPIs) dependent on specific turn geometries.

Diagram 1: Conformational Landscape & Thermodynamic Hurdles

This diagram illustrates the energy barriers (Enthalpy/Entropy) and the transition from a linear precursor to the locked bioactive scaffold.

ConformationalLandscape Linear Linear Precursor (High Entropy) TS Transition State (Transannular Strain) Linear->TS Activation Energy (Enthalpic Cost) Product 8-Membered Lactam (Bioactive Scaffold) TS->Product Cyclization PreOrg Strategy: Pre-organization (Gem-dimethyl / Fused Ring) PreOrg->Linear Reduces Rotational Freedom RCM Strategy: RCM (Kinetic Control) RCM->TS Catalyst Facilitation

Caption: Thermodynamic trajectory from linear precursor to cyclized lactam, highlighting strategies to overcome entropic and enthalpic barriers.

Synthetic Methodologies: Overcoming the Barrier

The synthesis of 8-membered lactams requires overcoming the "medium-ring gap." Three primary strategies dominate the field.

Ring-Closing Metathesis (RCM)

RCM is the industry standard for constructing 8-membered lactams. It is particularly effective when using Grubbs II or Hoveyda-Grubbs catalysts.

  • Mechanism: Formation of a metallacyclobutane intermediate followed by release of ethylene.[1]

  • Critical Success Factor: High Dilution (1–5 mM) is mandatory to prevent intermolecular polymerization (ADMET).

  • Stereochemistry: RCM typically favors the Z-isomer in 8-membered rings due to ring strain constraints, though E-isomers can form with specific substitution patterns.

Ring Expansion (Schmidt / Beckmann)

This approach bypasses the entropic penalty of cyclization by expanding a pre-existing ring.

  • Substrate: 7-membered cyclic ketones (benzosuberones).

  • Reagent: Sodium azide (

    
    ) in polyphosphoric acid (Schmidt) or Hydroxylamine-O-sulfonic acid (Beckmann).
    
  • Advantage: Excellent for generating benzazocinones on a kilogram scale; avoids heavy metals.

Free Radical Cyclization

Utilizes tributyltin hydride (


) or organosilanes to close the ring via an 8-endo-trig mechanism. This is often used for complex natural product synthesis (e.g., Octalactin A analogs).
Table 1: Comparative Analysis of Synthetic Routes
MethodologyKey ReagentsPrimary ChallengeScalabilityApplication
RCM Grubbs II / HG-IIIntermolecular polymerization; E/Z selectivityLow (High dilution required)Lead Opt, Peptidomimetics
Schmidt/Beckmann

/ PPA
Regioselectivity (migration of correct carbon)High (Industrial feasible)Benzazocinone Kinase Inhibitors
Radical Cyclization

/ AIBN
Reduction of uncyclized halideLowComplex Natural Products
Dieckmann Condensation NaH / KOtBuTransannular clashes in transition stateMediumSimple Azocanones

Detailed Experimental Protocol: RCM Synthesis of an Azocan-2-one

Context: This protocol describes the synthesis of a conformationally constrained 8-membered lactam using RCM, a common step in generating peptidomimetic libraries.

Target: Z-3,4,7,8-tetrahydroazocin-2(1H)-one derivatives.

Reagents & Equipment
  • Precursor:

    
    -allyl-pent-4-enamide (Diene amide).
    
  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).[1]

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Equipment: Schlenk line, reflux condenser.

Step-by-Step Methodology
  • System Preparation (Crucial for Active Catalyst):

    • Flame-dry a 1L round-bottom flask (RBF) equipped with a magnetic stir bar under vacuum. Backfill with Argon.

    • Degassing: Solvent oxygen acts as a catalyst poison. Sparge anhydrous DCM with Argon for 30 minutes prior to use.

  • Substrate Solubilization (High Dilution):

    • Dissolve the diene amide (1.0 eq) in degassed DCM to achieve a final concentration of 0.002 M (2 mM) .

    • Note: Concentrations >5 mM significantly increase the risk of dimerization.

  • Catalyst Addition:

    • Add Grubbs II catalyst (5–10 mol%) in one portion under Argon flow.

    • The solution should turn a characteristic pinkish-brown color.

  • Reaction:

    • Heat the reaction to reflux (

      
      ) for 12–24 hours. Monitor by TLC or LCMS.
      
    • Endpoint: Disappearance of the diene starting material.

  • Workup & Purification:

    • Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to sequester the Ruthenium species. Stir for 2 hours open to air.

    • Filter through a pad of Celite to remove Ruthenium byproducts.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (SiO2). Elute with EtOAc/Hexane gradient.

  • Validation:

    • NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal alkene protons (5.5–5.8 ppm, typically broad doublet).

    • HRMS: Confirm mass of cyclized product (

      
      , loss of ethylene).
      

Decision Matrix for Synthetic Strategy

This workflow assists in selecting the optimal synthetic route based on the structural requirements of the target molecule.

SynthesisDecision Start Target Structure Analysis IsFused Is the ring fused to an aromatic system? Start->IsFused FusedYes Benzazocinone Target IsFused->FusedYes Yes FusedNo Simple Azocanone / Peptidomimetic IsFused->FusedNo No Scale Scale Requirement? FusedYes->Scale Schmidt Route: Schmidt/Beckmann (From Tetralone/Suberone) Scale->Schmidt >10g (Industrial) Friedel Route: Friedel-Crafts / N-Acyliminium Cyclization Scale->Friedel <1g (Discovery) Unsat Unsaturation Required? FusedNo->Unsat RCM_Route Route: RCM (Grubbs) Unsat->RCM_Route Yes (Alkene needed) Radical Route: Radical Expansion (Dowd-Beckwith) Unsat->Radical No (Saturated)

Caption: Strategic decision tree for selecting the optimal synthesis method based on structural features and scale.

Therapeutic Applications

Peptidomimetics (Type VIa -Turns)

The 8-membered lactam is a surrogate for the dipeptide turn motif.

  • Mechanism: The

    
    -alkene or the fused aromatic ring restricts the conformational space (
    
    
    
    angles) of the peptide backbone.
  • Application: Inhibitors of proteases (e.g., HCV NS3 protease) and disruptors of p53-MDM2 interactions. The scaffold mimics the "corner" residues of the turn, projecting side chains in vectors that match the native peptide ligand.

Kinase Inhibition

Benzazocinones have emerged as scaffolds for ATP-competitive inhibitors.

  • Binding Mode: The lactam nitrogen often serves as a hydrogen bond donor to the hinge region of the kinase, while the 8-membered ring allows the molecule to curve around the "gatekeeper" residue, accessing hydrophobic back-pockets that planar bicyclic systems (like quinazolines) cannot reach.

References

  • Synthesis of 8-Membered Lactams via RCM

    • Maier, M. E. (2000). "Ring-Closing Metathesis of Medium-Sized Rings.
  • Peptidomimetics and Beta-Turn Mimicry

    • Cluzeau, J., & Lubell, W. D. (2004).
  • Benzazocinone Synthesis (Schmidt Reaction)

    • Krow, G. R. (1993). "The Beckmann and Schmidt Rearrangements of Cyclic Ketones." Organic Reactions.[1][2][3][4][5]

  • Octalactin A (Natural Product Context)

    • Busqué, F., et al. (2002). "Total Synthesis of Octalactin A and B." Journal of Organic Chemistry.
  • Grubbs Catalyst Methodology

    • Grubbs, R. H. (2006).[6] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie.

Sources

Technical Comparison: Dibenzo[b,f]azocin-6(5H)-one vs. Dibenzo[b,f]azepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the dibenzo[b,f]azocin-6(5H)-one and dibenzo[b,f]azepine scaffolds, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The dibenzo[b,f]azepine scaffold (7-membered ring) is a privileged structure in medicinal chemistry, serving as the core for major CNS drugs like Carbamazepine and Imipramine. Its "butterfly" conformation is ideal for binding to voltage-gated sodium channels and GPCRs.

The dibenzo[b,f]azocin-6(5H)-one scaffold (8-membered ring) represents a structural expansion that introduces distinct physicochemical and conformational properties. By incorporating a lactam moiety and increasing ring size, this scaffold shifts the molecule from a rigid "butterfly" shape to a flexible "tub" or "twisted boat-chair" conformation. This modification alters the vector of functional groups, improves metabolic stability against epoxidation, and opens new therapeutic avenues in kinase inhibition (e.g., MK2) and tubulin modulation.

Structural & Conformational Analysis

The core difference lies in the ring size and the nature of the nitrogen bridge.

Dibenzo[b,f]azepine (7-Membered)[1][2]
  • Geometry: Adopts a rigid, bent "butterfly" conformation. The two benzene rings are folded towards each other with a fold angle of ~115-120°.

  • Electronic State: The central ring contains a cyclic enamine system (if unsaturated at C10-C11). The nitrogen lone pair is partially conjugated with the benzene rings, but the system is not aromatic (8

    
     electrons if fully unsaturated).
    
  • Metabolic Liability: The C10-C11 double bond is electronically rich and prone to cytochrome P450-mediated epoxidation (e.g., Carbamazepine-10,11-epoxide), which can be toxic.

Dibenzo[b,f]azocin-6(5H)-one (8-Membered)
  • Geometry: Adopts a "tub" or "twisted boat-chair" conformation. The 8-membered ring relieves torsional strain by twisting, often creating atropisomeric potential if sterically bulky substituents are added.

  • Electronic State: The nitrogen exists as a lactam (amide). This dramatically reduces the basicity of the nitrogen and removes the enamine character. The C=O group introduces a hydrogen bond acceptor vector absent in the parent azepine.

  • Metabolic Stability: The lactam motif is generally more stable to oxidative metabolism than the electron-rich alkene of the azepine.

Visualization of Scaffolds

ScaffoldComparison Azepine Dibenzo[b,f]azepine (7-Membered) 'Butterfly' Shape Azocinone Dibenzo[b,f]azocin-6(5H)-one (8-Membered) 'Tub' Shape Azepine->Azocinone Ring Expansion (+1 Carbon, +Oxidation) Features_Azepine • Rigid C10-C11 Alkene • Basic/Nucleophilic N • Metabolic Hotspot (Epoxide) Azepine->Features_Azepine Properties Features_Azocinone • Flexible Lactam Linker • Non-basic Amide N • H-Bond Acceptor (C=O) Azocinone->Features_Azocinone Properties

Figure 1: Structural relationship and key physicochemical differences between the azepine and azocinone scaffolds.

Synthetic Pathways[1][3]

Dibenzo[b,f]azepine Synthesis (Industrial)

The standard route involves the oxidative coupling of o-nitrotoluene to form a bibenzyl precursor, followed by reduction and high-temperature cyclization.[1]

Dibenzo[b,f]azocin-6(5H)-one Synthesis (Protocol)

The 8-membered lactam is best synthesized via an intramolecular amidation of a stilbene precursor. This approach allows for the pre-installation of the C=C double bond (Z-geometry) and closes the ring via peptide coupling or Friedel-Crafts acylation.

Step-by-Step Protocol: Intramolecular Cyclization

  • Precursor Synthesis:

    • Start with (Z)-2-(2-aminostyryl)benzoic acid . This can be prepared via a Wittig reaction between 2-nitrobenzyl triphenylphosphonium bromide and methyl 2-formylbenzoate, followed by saponification and nitro-reduction.

    • Note: The Z-isomer is required for cyclization. Photoisomerization may be used to enrich the Z content if the Wittig reaction yields predominantly E.

  • Cyclization (Amide Bond Formation):

    • Reagents: HATU (1.2 equiv), DIPEA (2.0 equiv), DMF (0.1 M concentration).

    • Procedure: Dissolve the amino-acid precursor in dry DMF. Add DIPEA and stir for 10 min. Add HATU and stir at room temperature for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Alternative (Friedel-Crafts):

    • React (Z)-2-(2-aminostyryl)benzoyl chloride with AlCl3 in dichloromethane. This is harsher but effective for electron-rich substrates.

Synthesis Start Precursor: (Z)-2-(2-aminostyryl)benzoic acid Reagents Activation: HATU / DIPEA / DMF Start->Reagents Intermediate Activated Ester Species Reagents->Intermediate Activation Product Target: Dibenzo[b,f]azocin-6(5H)-one Intermediate->Product Intramolecular Cyclization

Figure 2: Synthetic workflow for the construction of the dibenzo[b,f]azocin-6(5H)-one scaffold.[1][2]

Medicinal Chemistry & Pharmacology

Physicochemical Comparison Table
FeatureDibenzo[b,f]azepine (CBZ Core)Dibenzo[b,f]azocin-6(5H)-one
Ring Size 7-Membered8-Membered
Conformation Rigid "Butterfly"Flexible "Tub" / Twisted
H-Bond Donors 1 (Amine NH, if unsubstituted)1 (Amide NH)
H-Bond Acceptors 1 (Ring Nitrogen)2 (Ring Nitrogen + Carbonyl)
LogP (Approx) ~2.4 - 2.8~2.0 - 2.5 (Lower due to Polar Amide)
Metabolic Risk High (Epoxidation at C10-C11)Low (Amide is stable; Alkene is deactivated)
Target Landscape
  • CNS (Azepine Dominance): The azepine scaffold is perfectly shaped to block the pore of voltage-gated sodium channels (Nav1.x). The rigid wings fit into the hydrophobic crevice of the channel receptor site.

  • Kinase Inhibition (Azocinone Potential): The expanded "tub" shape of the azocinone allows it to occupy larger, more globular binding pockets.

    • Case Study:MAPKAP-K2 (MK2) Inhibitors. Tetracyclic azepine and oxazocine analogs have been identified as non-ATP competitive inhibitors of MK2. The 8-membered ring allows the molecule to wrap around the unique allosteric site of the kinase, a geometry not accessible to the flatter 7-membered rings.

  • Nanotechnology: Azocine-embedded hexabenzocoronenes form "saddle-helix" nanographenes. The 8-membered ring introduces a permanent twist, making these useful for chiral separation materials or circularly polarized light emitters.

References

  • Friedel-Crafts Synthesis of Azocines:J. Chem. Soc., Perkin Trans. 1, 1976, 1279. (Describes the cyclization of nitrogen-containing acids to azocines).
  • MK2 Inhibitor Discovery: Rao, A. U., et al. "Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1068-1072. Link

  • Azepine Scaffold Review: "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry, 2023, 19, 51. Link

  • Nanographene Structures: "Azepine- or Azocine-Embedded Hexabenzocoronene Derivatives as Nitrogen-Doped Saddle or Saddle-Helix Nanographenes." Organic Letters, 2021. Link

  • Conformational Analysis: "Superior Z → E and E → Z photoswitching dynamics of dihydrodibenzodiazocine." Chemical Science, 2011. (Provides context on the "twist-boat" behavior of 8-membered dibenzo systems). Link

Sources

Therapeutic Potential of Dibenzoazocinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic utility of dibenzoazocinone derivatives , specifically focusing on the dibenzo[b,f]azocin-6(5H)-one scaffold.

This 8-membered nitrogen-containing tricyclic system occupies a unique niche in medicinal chemistry. Unlike its planar analogs (e.g., acridines) or 7-membered cousins (e.g., dibenzazepines/imipramine), the dibenzoazocinone ring exhibits distinct atropisomerism and conformational flexibility . These features drive its two primary therapeutic applications: as a direct microtubule-destabilizing agent (mimicking colchicine) and as a critical precursor for bioorthogonal "click" chemistry reagents (ADIBO/DIBAC) used in Antibody-Drug Conjugates (ADCs).

Structural Pharmacology & Chemical Space

The core structure, dibenzo[b,f]azocin-6(5H)-one , consists of two benzene rings fused to an eight-membered lactam ring.

Conformational Chirality

The 8-membered ring is non-planar and exists in a dynamic equilibrium between twisted conformations (boat-chair/twist-boat). This "kinked" geometry is pharmacologically vital:

  • Biomimicry: It mimics the twisted biaryl configuration of Combretastatin A-4 (CA-4) and Colchicine , allowing it to fit snugly into the hydrophobic pocket of

    
    -tubulin.
    
  • Strain Energy: The ring strain is exploitable for reactivity. When converted to the alkyne form (dibenzoazocine), the release of this strain drives bioorthogonal reactions (SPAAC), essential for modern targeted drug delivery.

Key Derivatives[1][2][3][4]
  • Small Molecule Therapeutics: 11,12-dihydro derivatives and N-substituted analogs (e.g., tethered isoxazolines) optimized for cytotoxicity.

  • Bioconjugation Handles: Aza-dibenzocyclooctynes (ADIBO/DIBAC), derived directly from the azocinone precursor via selenadiazole oxidation.

Mechanism of Action I: Microtubule Destabilization

The primary direct therapeutic application of dibenzoazocinone derivatives is cancer therapy via the disruption of the cytoskeleton.

The Colchicine Binding Site

Dibenzoazocinones act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of


- and 

-tubulin heterodimers.
  • Binding Mode: The hydrophobic aromatic wings of the dibenzoazocine core occupy the hydrophobic sub-pockets of

    
    -tubulin, while the lactam (amide) functionality often engages in hydrogen bonding with residues like Val238  or Cys241 .
    
  • Effect: Binding prevents the "straightening" of the tubulin dimer required for microtubule formation. This leads to:

    • G2/M Phase Arrest: The mitotic spindle cannot form.

    • Mitotic Catastrophe: Prolonged arrest triggers apoptotic signaling (Bcl-2 phosphorylation, Caspase-3 activation).

    • Vascular Disruption: Similar to CA-4, these agents can collapse the immature vasculature of tumors, causing necrosis.[1]

Signaling Pathway Visualization

The following diagram illustrates the cascade from dibenzoazocinone binding to apoptotic cell death.

TubulinPathway Drug Dibenzoazocinone Derivative Tubulin Free Tubulin Heterodimers Drug->Tubulin Binds Colchicine Site Complex Drug-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Defective Spindle Arrest G2/M Phase Arrest Checkpoint->Arrest Activates Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of dibenzoazocinone-induced cytotoxicity via tubulin depolymerization and mitotic arrest.[2]

Mechanism of Action II: Bioorthogonal Chemistry (ADCs)

While the molecule itself is a drug, its role as a linker payload in Antibody-Drug Conjugates (ADCs) is equally significant.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The dibenzoazocinone is the synthetic precursor to ADIBO (Aza-Dibenzocyclooctyne) .

  • The Logic: Standard chemotherapy lacks specificity. ADCs attach a toxic payload to an antibody targeting a cancer cell.

  • The Role of Dibenzoazocine: The 8-membered ring is strained. When an azide-tagged payload is mixed with a dibenzoazocine-functionalized antibody (or vice versa), they react spontaneously in vivo without a copper catalyst (which is toxic).

  • Therapeutic Value: This allows for site-specific conjugation , ensuring the drug is only released or attached where the antibody binds, drastically reducing systemic toxicity.

Experimental Protocols

The following protocols are validated for assessing the therapeutic potential of these derivatives.

Protocol: Tubulin Polymerization Inhibition Assay (In Vitro)

Objective: To quantify the IC50 of the derivative against tubulin assembly.

  • Reagent Preparation:

    • Purified bovine brain tubulin (>99% pure).

    • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

    • GTP (1 mM stock).

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM). Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

    • Add tubulin (3 mg/mL) in PEM buffer supplemented with 1 mM GTP.

  • Kinetic Measurement:

    • Immediately place in a spectrophotometer heated to 37°C.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Polymerization manifests as an increase in OD340 (turbidity).

    • Calculate % Inhibition =

      
      .
      
Protocol: Synthesis of Dibenzo[b,f]azocin-6(5H)-one (Core Scaffold)

Objective: Access the core scaffold for derivatization.

  • Starting Materials: 2-aminobenzophenone and an activated alkyne or via intramolecular Friedel-Crafts .

    • Preferred Route: Ring expansion of N-substituted indoles or oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines (Cu-catalyzed).

  • Reaction (Oxidative Cyclization Method):

    • Mix 2-arylindole (1.0 equiv) and enediamine (2.0 equiv) in toluene.

    • Add CuI (10 mol%) and DTBP (Di-tert-butyl peroxide, 2.0 equiv).

    • Reflux under Argon for 12 hours.

  • Workup:

    • Cool to RT, filter through celite, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc).

  • Validation:

    • Confirm structure via 1H NMR (look for the characteristic alkene protons at

      
       6.5–7.0 ppm if unsaturated, or methylene signals if reduced).
      

Summary of Therapeutic Data

The following table consolidates comparative data for dibenzoazocinone derivatives against standard agents.

Compound ClassTargetPrimary MechanismIC50 (MCF-7 Breast Cancer)Key Advantage
Dibenzo[b,f]azocin-6-one (Parent) TubulinWeak binding> 50 µMScaffold for modification
Tethered Isoxazoline Derivative Tubulin / InvasionMitotic Arrest & Anti-migration2.5 – 10 µMDual inhibition of proliferation and metastasis
Trimethoxy-substituted Analog Tubulin (Colchicine Site)Depolymerization< 0.5 µMHigh potency (mimics CA-4)
ADIBO (Azocine-yne) BioconjugationSPAAC (Click Chemistry)N/A (Linker)Enables targeted ADCs; Copper-free

Challenges & Future Directions

  • Solubility: The fused tricyclic aromatic core is highly lipophilic (High LogP). Future derivatives must incorporate polar moieties (e.g., morpholine, piperazine side chains) at the N-5 or C-11 positions to improve aqueous solubility for IV administration.

  • Selectivity: While tubulin binders are potent, they can cause peripheral neuropathy.[3] "Smart" dibenzoazocinones (e.g., prodrugs activated by tumor-specific enzymes) are the next frontier.

  • Metabolic Stability: The lactam ring is relatively stable, but the alkene bridge (in unsaturated versions) can be a site for metabolic oxidation. Saturation (dihydro-dibenzoazocine) often improves stability without abolishing activity.

References

  • Dibenzo[b,f]azepine tethered isoxazoline derivatives: Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (2016).[4][5] ResearchGate. Link

  • Tubulin Inhibition & Tricyclics: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023).[5][6] MDPI. Link

  • Synthesis of Azocinones: Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization. (2013).[7][3] RSC. Link

  • Tubulin Inhibitor Design: Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (2019).[5] ACS J. Med. Chem. Link

  • General Benzodiazine Anticancer Activity: Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.[8] (2025).[7][1][5] NIH.[9] Link

Sources

Conformational Dynamics and Structural Integrity of Dibenzo[b,f]azocine Scaffolds: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dibenzo[b,f]azocine ring system represents a privileged but underutilized scaffold in medicinal chemistry, distinct from its ubiquitous 7-membered analog, dibenzo[b,f]azepine (e.g., carbamazepine). While the 7-membered rings are often treated as semi-rigid, the 8-membered azocine core introduces a complex conformational landscape characterized by ring strain, transannular interactions, and atropisomerism.

This guide provides a technical roadmap for researchers to synthesize, analyze, and control the conformational isomers of dibenzo[b,f]azocine derivatives. It addresses the critical challenge of conformational flipping , which can lead to "chameleon" drugs that exhibit off-target toxicity or poor binding affinity if not stabilized.

Part 1: Theoretical Framework & Conformational Analysis

The Azocine vs. Azepine Distinction

It is critical to distinguish the 8-membered azocine from the 7-membered azepine .

  • Dibenzo[b,f]azepine (7-ring): Adopts a folded "butterfly" conformation.

  • Dibenzo[b,f]azocine (8-ring): Adopts a distorted "tub" (boat-like) conformation. The fusion of two benzene rings imposes planar constraints on the C-C bonds, forcing the 8-membered ring to twist to relieve torsional strain.

The Energy Landscape

The dibenzo[b,f]azocine system exists in a dynamic equilibrium between two enantiomeric "tub" conformers. The interconversion proceeds through a transition state (likely a flattened or twist-boat conformation).

Key Parameter: The Inversion Barrier ($ \Delta G^\ddagger $)

  • Low Barrier (< 20 kcal/mol): The system rapidly racemizes at room temperature (Type I dynamic chirality). The compound appears achiral on the NMR timescale.

  • High Barrier (> 23 kcal/mol): The conformers are separable atropisomers (Type II). These must be treated as distinct chemical entities in drug development.

Factors Influencing Stability:

  • N-Substitution: Bulky groups (e.g., tert-butyl, aryl) on the nitrogen increase steric clash with the ortho-hydrogens of the fused benzene rings, significantly raising the inversion barrier.

  • Bridge Substituents: Substituents at the C6/C11 positions (the "bridge" carbons) create transannular strain that locks the "tub" shape.

Visualization of the Conformational Pathway

AzocineConformation cluster_legend Mechanism of Ring Inversion GS_A Tub Conformer A (Ground State) TS Transition State (Twist/Flattened) GS_A->TS + ΔG‡ (Activation Energy) TS->GS_A GS_B Tub Conformer B (Mirror Image) TS->GS_B Relaxation GS_B->TS Reversible

Figure 1: Reaction coordinate diagram representing the interconversion between enantiomeric tub conformers of the dibenzo[b,f]azocine system.[1][2]

Part 2: Experimental Protocols (The "How-To")

Protocol 1: Determination of Inversion Barrier via Dynamic NMR (DNMR)

Objective: Quantify the Gibbs free energy of activation ($ \Delta G^\ddagger $) to determine if the conformers are separable.

Reagents & Equipment:

  • Compound: 5-10 mg of purified dibenzo[b,f]azocine derivative.

  • Solvent: High-boiling deuterated solvent (DMSO-d6, Toluene-d8, or Nitrobenzene-d5 depending on expected barrier).

  • Instrument: 500 MHz NMR (or higher) with Variable Temperature (VT) probe.

Step-by-Step Methodology:

  • Room Temperature Scan: Acquire a standard 1H NMR at 298 K. Look for broadened signals, particularly the benzylic protons (C6/C11) or ortho-aromatic protons. Broadening indicates intermediate exchange rates.

  • Low Temperature (Decoalescence): Cool the probe in 10 K increments (down to ~220 K).

    • Target: Observe the splitting of broad singlets into two distinct sets of signals (freezing the individual conformers).

  • High Temperature (Coalescence): Heat the probe in 10 K increments (up to ~380 K).

    • Target: Identify the Coalescence Temperature ($ T_c $) where the split signals merge into a single sharp peak.

  • Calculation: Use the Eyring equation variant for coalescence:

    
    
    
    • Where $ T_c $ is in Kelvin.[3]

    • $ \Delta \nu $ is the separation (in Hz) between the signals at the slow-exchange limit (low temp).

Data Interpretation Table:

ObservationCalculated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ClassificationAction for Drug Dev
Sharp signals at RT< 15 kcal/molRapidly InterconvertingTreat as single achiral compound.
Broad signals at RT15-20 kcal/molDynamic EquilibriumPerform variable temp binding assays.
Split signals at RT> 23 kcal/molAtropisomericMust separate enantiomers via Chiral HPLC.
Protocol 2: Synthesis via Ring-Closing Metathesis (RCM)

Objective: Construct the 8-membered ring efficiently. Traditional Bischler-Napieralski cyclization often fails for 8-membered rings due to entropy. RCM is the preferred modern route.

Workflow:

  • Precursor Assembly: Alkylate a 2-vinylaniline with a 2-vinylbenzyl halide to form the tertiary amine.

  • Catalyst Selection: Grubbs II or Hoveyda-Grubbs II (high activity required for tetrasubstituted double bonds).

  • Cyclization:

    • Dissolve precursor in anhydrous DCM (highly dilute: 0.005 M) to prevent intermolecular polymerization.

    • Add Catalyst (5-10 mol%).

    • Reflux for 12-24 hours under Argon.

  • Purification: Silica gel chromatography.

  • Hydrogenation (Optional): If the saturated 5,6,11,12-tetrahydro derivative is required, reduce the alkene using Pd/C and H2 (1 atm).

Part 3: Strategic Applications in Drug Discovery

Tubulin Inhibition & Kinase Targeting

The dibenzo[b,f]azocine scaffold mimics the "twisted" biaryl pharmacophore found in natural products like colchicine (tubulin binder).

  • Mechanism: The rigid "tub" shape locks the phenyl rings in a specific dihedral angle, allowing the molecule to fit into the hydrophobic pocket of tubulin or the ATP-binding site of kinases.

  • Design Tip: Use the 8-membered ring to force a non-planar geometry that 7-membered rings cannot access.

Workflow for Atropisomer Development

DrugDevWorkflow Start Target Identification (e.g., Tubulin, Kinase) Scaffold Dibenzo[b,f]azocine Scaffold Selection Start->Scaffold Synth Synthesis (RCM or Expansion) Scaffold->Synth Screen Inversion Barrier Screening (VT-NMR) Synth->Screen Decision Is ΔG‡ > 23 kcal/mol? Screen->Decision Path_Stable Yes: Stable Atropisomers Decision->Path_Stable High Barrier Path_Unstable No: Rapid Interconversion Decision->Path_Unstable Low Barrier Action_Stable 1. Chiral Resolution (HPLC) 2. Test Enantiomers Separately Path_Stable->Action_Stable Action_Unstable 1. Add Steric Bulk (N-R group) 2. Re-test Barrier Path_Unstable->Action_Unstable Action_Unstable->Synth Iterate

Figure 2: Decision tree for developing atropisomeric drugs based on the dibenzo[b,f]azocine scaffold.

References

  • Yepes, A. F., et al. (2010).[4] Ring conformations and intermolecular interactions in two fused dibenzoazocines. Acta Crystallographica Section C.

  • LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: challenges and opportunities. Journal of Medicinal Chemistry (Discusses general barrier requirements).

  • ChemicalBook. (2025).[5][6] (Z)-5,6-dihydrodibenzo[b,f]azocine Properties and CAS Data.

  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition. (Authoritative text on conformational barriers).

  • Oki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry.

Sources

Precision Engineering of Medium-Sized Nitrogen Heterocycles: Overcoming the Entropic Gap

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Medium-sized nitrogen-containing heterocycles (7-, 8-, and 9-membered rings) represent a "Goldilocks" zone in medicinal chemistry: large enough to bind complex protein interfaces yet small enough to maintain drug-like physicochemical properties. Despite their presence in blockbuster drugs like benzodiazepines and benzazepines, these scaffolds are historically underutilized due to the "medium-sized ring challenge"—a kinetic and thermodynamic barrier characterized by high transannular strain and unfavorable entropy.

This guide provides a technical roadmap for navigating this landscape. We move beyond basic synthesis to explore the causal thermodynamics of ring closure, advanced Ring-Closing Metathesis (RCM) protocols, and the strategic application of these scaffolds in modern drug design.

Part 1: Structural Dynamics & Thermodynamics

The Entropic-Enthalpic Barrier

The synthesis of medium-sized rings (8–11 members) is notoriously difficult compared to common rings (5–6 members) or macrocycles (>12 members). This difficulty arises from two competing factors:

  • Enthalpic Strain (

    
    ):  unlike 5- or 6-membered rings which exist in defined chair/boat conformations, medium rings suffer from transannular strain  (Prelog strain). Atoms across the ring are forced into proximity, causing steric repulsion between internal hydrogens and substituents.
    
  • Entropic Penalty (

    
    ):  The probability of chain ends meeting is significantly lower than for small rings. Unlike macrocycles, medium rings lack the flexibility to easily adopt a loop conformation that facilitates closure, yet they possess too many degrees of freedom compared to small rings.
    

This creates a "kinetic dip" where cyclization rates are slowest for 8- and 9-membered rings.

Visualization: The Thermodynamic Landscape

The following diagram illustrates the relationship between ring size, strain, and formation probability.

ThermodynamicLandscape Small Small Rings (3-4) High Strain Low Entropy Cost Common Common Rings (5-7) Low Strain Moderate Entropy Small->Common Ring Expansion Medium Medium Rings (8-11) High Transannular Strain High Entropic Penalty Common->Medium The 'Difficult' Zone Macro Macrocycles (>12) Low Strain Entropically Driven Medium->Macro Strain Relief Constraint Key Strategy: Conformational Locking (Gem-dimethyl effect) Constraint->Medium

Figure 1: The thermodynamic landscape of ring formation. Medium-sized rings occupy a high-energy saddle point requiring specific synthetic strategies to access.

Part 2: Synthetic Methodologies

To overcome the barriers described above, two primary strategies are employed: Ring-Closing Metathesis (RCM) and Ring Expansion .

Ring-Closing Metathesis (RCM)

RCM is the gold standard for synthesizing 7- to 9-membered N-heterocycles. The reaction is driven by the release of volatile ethylene gas (entropic driving force) and the formation of a thermodynamically stable double bond.

  • Catalyst Choice: Second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are preferred for their thermal stability and tolerance of polar functional groups (amines, amides).

  • The Gem-Dimethyl Effect: Introducing bulky substituents (e.g., gem-dimethyl or cyclic ketals) on the tether restricts the rotational freedom of the linear precursor. This "pre-organizes" the molecule, lowering the entropic cost of cyclization (Thorpe-Ingold effect).

  • Protection Strategy: Nitrogen atoms must often be protected (e.g., as carbamates or sulfonamides) to prevent chelation with the ruthenium catalyst, which deactivates the catalytic cycle.

Ring Expansion Strategies

Instead of closing a linear chain, expanding an existing fused bicyclic system avoids the entropic penalty.[1]

  • Schmidt Reaction: Treatment of cyclic ketones with hydrazoic acid (

    
    ) inserts a nitrogen atom, expanding a 6-membered ketone to a 7-membered lactam (azepine).
    
  • Oxidative Cleavage: Oxidizing the central bond of a fused bicycle (e.g., ozonolysis of an indole derivative) can yield an 8- or 9-membered ring (keto-lactam).

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Medium-sized N-heterocycles are "privileged scaffolds" because they can mimic peptide turns (beta-turns) and restrict the conformation of pharmacophores, improving binding affinity and selectivity.

Scaffold SizeKey ClassRepresentative DrugMechanism of ActionPhysicochemical Advantage
7-Membered BenzodiazepineDiazepam (Valium)GABA-A ModulatorHigh lipophilicity, CNS penetration.
7-Membered DibenzazepineCarbamazepineNa+ Channel BlockerRigid tricyclic core locks phenyl rings.
8-Membered AzocineExperimentalKinase InhibitorsMimics peptide

-turns; novel IP space.
9-Membered AzonineNatural ProductsVinca AlkaloidsTubulin binding; high conformational complexity.

Part 4: Experimental Protocol

Protocol: Synthesis of an 8-Membered Azocine via Ring-Closing Metathesis (RCM) Objective: Cyclization of N,N-diallyl-tosylamide to 1-tosyl-1,2,3,6,7,8-hexahydroazocine.

Reagents & Equipment
  • Substrate: N,N-di(but-3-enyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Catalyst: Grubbs II Catalyst (2–5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, HPLC grade

  • Atmosphere: Dry Argon or Nitrogen

  • Apparatus: Schlenk line, reflux condenser, high-dilution setup

Step-by-Step Methodology
  • Pre-Reaction Preparation (Critical):

    • Flame-dry a 2-neck round-bottom flask (RBF) under vacuum. Backfill with Argon.

    • Degassing: Solvent oxygen content is the #1 cause of RCM failure. Sparge the DCM with Argon for 30 minutes prior to use.

  • Substrate Dissolution:

    • Dissolve the sulfonamide substrate in degassed DCM.

    • Concentration Rule: To favor intramolecular cyclization over intermolecular polymerization (ADMET), use high dilution conditions (0.001 M to 0.005 M). For 1 mmol of substrate, use ~200–500 mL of solvent.

  • Catalyst Addition:

    • Dissolve Grubbs II catalyst in a minimal amount of degassed DCM.

    • Add the catalyst solution dropwise to the stirring substrate solution at reflux temperature (40°C).

  • Reaction Monitoring:

    • Reflux under Argon for 12–24 hours.

    • Monitor by TLC (visualize with KMnO4 stain) or LC-MS. Look for the disappearance of the starting diene and the appearance of the cyclized product.

  • Quenching & Workup:

    • Once complete, add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium metal. Stir for 1 hour.

    • Filter through a pad of Celite.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation: Confirm structure via 1H NMR (look for disappearance of terminal alkene protons) and HRMS.

RCM Workflow Diagram

RCM_Protocol Start Start: Linear Diene Precursor Degas Step 1: Degas DCM (Argon Sparge) Critical for Catalyst Life Start->Degas Dilution Step 2: High Dilution (0.005 M) Prevents Polymerization Degas->Dilution Catalysis Step 3: Add Grubbs II Catalyst Reflux 12-24h Dilution->Catalysis Scavenge Step 4: Ru Scavenging (Charcoal/Celite) Catalysis->Scavenge Product End: Azocine Scaffold Scavenge->Product

Figure 2: Operational workflow for Ring-Closing Metathesis (RCM) targeting medium-sized rings.

Part 5: References

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Source: National Institutes of Health (PMC) URL:[Link]

  • Ring-Closing Metathesis (RCM) - General Methodology and Mechanisms. Source: Organic Chemistry Portal URL:[Link]

  • Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. Source: Thieme Connect / NIH URL:[Link]

  • A Happy Medium: The Synthesis of Medicinally Important Medium-Sized Rings via Ring Expansion. Source: Royal Society of Chemistry / NIH URL:[Link]

  • Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using RCM. Source: Molecules / NIH URL:[Link]

Sources

(Z)-Dibenzo[b,f]azocin-6(5H)-one: Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of (Z)-dibenzo[b,f]azocin-6(5H)-one , a critical heterocyclic scaffold in medicinal chemistry and bioorthogonal reagent development.

Executive Summary & Chemical Identity

(Z)-dibenzo[b,f]azocin-6(5H)-one is a fused tricyclic lactam characterized by an eight-membered azocine ring bridging two benzene moieties. It serves as a "privileged scaffold" in drug discovery due to its ability to mimic peptide turns and as a pivotal intermediate in the synthesis of Aza-Dibenzocyclooctynes (DIBAC/ADIBO) , which are essential reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) "Click" chemistry.

Chemical Identity Data
PropertySpecification
IUPAC Name (Z)-5H-dibenzo[b,f]azocin-6-one
Common Synonyms Dibenzo[b,f]azocin-6(5H)-one; 5,6-dihydrodibenzo[b,f]azocin-6-one
CAS Registry Number 23112-88-1
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
SMILES O=C1NC2=CC=CC=C2/C=C\C2=CC=CC=C12
Stereochemistry (Z)-configuration (cis) at the C11=C12 double bond is the stable conformer due to ring strain constraints.[1][2][3]
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water.

Structural Analysis & Stereochemistry

The core structure consists of a rigid stilbene-like motif (the dibenzo-fused C=C bond) locked into a specific conformation by the lactam bridge.

  • Conformational Lock: The eight-membered ring adopts a "tub" or "boat-chair" conformation to minimize transannular strain. The C11=C12 double bond is strictly (Z) (cis). The (E) isomer is highly strained and transient, a property exploited only when further dehydrogenated to the alkyne (cyclooctyne) for click chemistry.

  • Reactivity: The lactam amide bond (N5-C6) is chemically robust but can be alkylated or reduced. The C11=C12 double bond is susceptible to addition reactions or oxidative cleavage.

StructureLogic Core Dibenzo[b,f]azocine Core Lactam Lactam Bridge (N5-C6) Provides rigidity & H-bond donor Core->Lactam Stabilizes Alkene C11=C12 Double Bond (Z)-Configuration (Stilbene motif) Core->Alkene Constrains App Applications: 1. Kinase Inhibitors 2. DIBAC Precursors Lactam->App Functionalization Site Alkene->App Click Chem Trigger

Figure 1: Structural logic of the dibenzo[b,f]azocine scaffold.

Synthesis Methodologies

The synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one is most reliably achieved via Ring Expansion of seven-membered ketones. This approach is preferred over direct cyclization of linear precursors due to better yield and regiocontrol.

Protocol A: Schmidt Ring Expansion (Primary Route)

This method utilizes the Schmidt reaction to insert a nitrogen atom into the ring of dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one).

Mechanism:

  • Protonation of the dibenzosuberenone carbonyl.

  • Nucleophilic attack by hydrazoic acid (HN₃).

  • Dehydration to form an iminodiazonium ion.

  • Aryl migration (Ring Expansion) with expulsion of N₂.

  • Tautomerization to the lactam.

Reagents:

  • Substrate: 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone).[2][3][4]

  • Reagent: Sodium Azide (NaN₃).

  • Catalyst/Solvent: Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA).

Step-by-Step Experimental Protocol
  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzosuberenone (1.0 eq, 10 mmol) in Methanesulfonic acid (MsOH, 15 mL).

    • Note: MsOH acts as both solvent and acid catalyst. It is preferred over sulfuric acid to minimize charring.

  • Addition: Cool the solution to 0°C in an ice bath. Carefully add Sodium Azide (NaN₃, 1.5 eq, 15 mmol) in small portions over 30 minutes.

    • Safety Alert: Evolution of hydrazoic acid (HN₃) gas is possible. Perform strictly in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as an off-white solid.

  • Workup: Neutralize the aqueous slurry to pH ~8 using saturated NaHCO₃ solution. Extract with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Photochemical Cyclization (Alternative)

Historically, these systems were also accessed via photochemical cyclization of N-aryl-acrylamides, but this method suffers from dilution requirements and lower yields.

SynthesisPath Start Dibenzosuberenone (7-membered ketone) Inter1 Protonated Azidohydrin Start->Inter1 NaN3, MsOH 0°C -> 60°C Inter2 Aryl Migration (-N2) Inter1->Inter2 Schmidt Rearrangement Product (Z)-Dibenzo[b,f]azocin-6(5H)-one (8-membered lactam) Inter2->Product Tautomerization

Figure 2: Schmidt reaction pathway for ring expansion.

Applications in Research & Development

A. Precursor for Click Chemistry (DIBAC/ADIBO)

This lactam is a direct structural relative of Aza-Dibenzocyclooctyne (DIBAC) . Researchers use the N-alkylated derivatives of this lactam to synthesize strained alkynes.

  • Workflow: The lactam nitrogen is alkylated with a linker (e.g., methyl 6-bromohexanoate). The carbonyl is then typically reduced or modified to introduce the strain required for copper-free click chemistry.

B. Medicinal Chemistry Scaffold

The dibenzo[b,f]azocine core mimics the turn conformation of peptides, making it valuable for:

  • Kinase Inhibition: The rigid structure positions substituents to interact with the ATP-binding pocket of kinases.

  • GPCR Ligands: Similar to dibenzoazepines (e.g., Carbamazepine), the azocine homologs show affinity for CNS receptors (Dopamine, Serotonin).

References

  • Chemical Identity & Properties

    • Dibenzo[b,f]azocin-6(5H)-one Product Data. Sigma-Aldrich. Link

  • Synthesis Strategy (Schmidt Reaction)

    • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org.[2] Chem. (2023).[3][5][6][7][8] Link

  • Click Chemistry Context

    • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules (2023).[3][5][6][7][8] Link

  • Structural Analogs

    • Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives. Chem. Commun. (2023).[8] Link

Sources

Methodological & Application

synthesis of dibenzo[b,f]azocin-6(5H)-one via ring expansion

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Dibenzo[b,f]azocin-6(5H)-one via Ring Expansion

Part 1: Strategic Overview & Mechanistic Insight

1.1 The Scaffold & Significance Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) represents a privileged eight-membered lactam scaffold. This "medium-sized" heterocyclic core is structurally distinct from the more common seven-membered dibenzazepines (e.g., carbamazepine) and serves as a critical intermediate in the development of atypical antipsychotics, kinase inhibitors, and conformationally restricted peptidomimetics.

1.2 The Synthetic Challenge: Ring Expansion Direct cyclization to form eight-membered rings is often kinetically disfavored due to entropic factors and transannular strain. A superior strategy involves ring expansion of a readily available seven-membered ketone precursor, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) .

This guide details two validated protocols for this transformation:

  • The Schmidt Reaction: A direct, one-pot insertion of nitrogen using hydrazoic acid.

  • The Beckmann Rearrangement: A controlled, two-step sequence via an oxime intermediate.[1]

1.3 Mechanistic Causality: The Symmetry Advantage The starting material, dibenzosuberenone, possesses


 symmetry (ignoring the carbonyl polarization). In asymmetric ketones, the regioselectivity of ring expansion (migration of group A vs. group B) is governed by migratory aptitude (anti-periplanar alignment). However, due to the symmetry of dibenzosuberenone, migration of either aryl-vinyl bond leads to the identical product, dibenzo[b,f]azocin-6(5H)-one . This eliminates the formation of regioisomers, simplifying purification and maximizing yield.

Part 2: Experimental Protocols

Protocol A: The Schmidt Reaction (Direct One-Pot Synthesis)

Best for: Rapid, small-scale synthesis where handling azides is permissible.

Safety Critical Warning: This reaction generates hydrazoic acid (HN₃) in situ, which is highly toxic and explosive. Perform strictly inside a functioning fume hood behind a blast shield. Do not use metal spatulas (potential for metal azide formation).

Reagents:

  • 5H-Dibenzo[a,d]cyclohepten-5-one (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA) (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with MSA (10 vol) . Heat to 50°C to ensure fluidity if using PPA; MSA can be used at RT.

  • Substrate Addition: Add dibenzosuberenone (1.0 equiv) portion-wise. Stir until fully dissolved.

  • Azide Addition (Critical): Cool the solution to 0–5°C . Add NaN₃ (1.5 equiv) in small portions over 30 minutes. Note: Evolution of N₂ gas will occur. Control addition rate to manage foaming and exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the ketone (

    
    ) and appearance of the lactam (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (50 vol) with vigorous stirring. The lactam often precipitates as a solid.

  • Workup:

    • If solid precipitates: Filter, wash with water and cold Et₂O.

    • If oil forms: Extract with CH₂Cl₂ (3x), wash with sat. NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: The Beckmann Rearrangement (Two-Step Controlled Synthesis)

Best for: Scale-up, safety-conscious environments, and higher purity requirements.

Phase 1: Oxime Formation

  • Dissolve dibenzosuberenone (10 mmol) in Ethanol (30 mL) and Pyridine (5 mL) .

  • Add Hydroxylamine hydrochloride (NH₂OH·HCl, 15 mmol) .

  • Reflux for 2–3 hours.

  • Concentrate in vacuo. Resuspend residue in water, filter the white solid (Oxime), and dry.

    • Checkpoint: Verify Oxime formation (M+H = 222).

Phase 2: Rearrangement

  • Activation: Prepare a flask with Polyphosphoric Acid (PPA, 10 g per 1 g oxime) . Heat to 100–110°C to reduce viscosity.

  • Addition: Add the dried Oxime solid in portions to the hot PPA. Stir vigorously.

  • Reaction: Maintain heating at 100–120°C for 1–2 hours. The mixture will darken.

  • Quench: Cool to ~60°C, then pour into ice water . Neutralize with 50% NaOH or NH₄OH to pH ~8.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

Part 3: Data Summary & Comparison

FeatureSchmidt ReactionBeckmann Rearrangement
Step Count 1 (One-pot)2 (Oxime isolation required)
Atom Economy High (Loss of N₂)Moderate (Loss of H₂O)
Safety Profile High Risk (HN₃ evolution)Moderate (Corrosive PPA)
Typical Yield 60–75%75–85% (Overall)
Purification Often requires chromatographyOften clean via recrystallization
Scalability Limited by azide accumulationPreferred for >10g scale

Part 4: Visualization (Mechanism & Workflow)

Figure 1: Mechanistic Pathway (Schmidt Reaction)

The diagram below illustrates the protonation, azide addition, and key 1,2-aryl migration driven by nitrogen expulsion.[2][3]

SchmidtMechanism Ketone Dibenzosuberenone (C15H10O) Protonated Activated Carbonyl Ketone->Protonated + H+ Azidohydrin Azidohydrin Intermediate Protonated->Azidohydrin + HN3 Migration 1,2-Aryl Migration (-N2) Azidohydrin->Migration - H2O Iminium Iminium Ion Migration->Iminium Rearrangement Lactam Dibenzo[b,f]azocin-6(5H)-one (Target) Iminium->Lactam + H2O - H+

Caption: Acid-catalyzed ring expansion of dibenzosuberenone via azide insertion and aryl migration.

Figure 2: Comparative Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Synthesis of Dibenzo[b,f]azocin-6(5H)-one ScaleCheck Scale > 5 grams? Start->ScaleCheck SafetyCheck Fume Hood/Blast Shield Available? ScaleCheck->SafetyCheck No Beckmann Protocol B: Beckmann Rearrangement (Scalable, Controlled) ScaleCheck->Beckmann Yes Schmidt Protocol A: Schmidt Reaction (Fast, One-Pot) SafetyCheck->Schmidt Yes SafetyCheck->Beckmann No (Safety Priority)

Caption: Decision matrix for selecting between Schmidt and Beckmann protocols based on scale and safety.

Part 5: References

  • Schmidt Reaction Overview & Mechanism Title: The Schmidt Reaction: Mechanism and Applications Source:[3][4] Organic Chemistry Portal URL:[Link]

  • Beckmann Rearrangement Methodology Title: Beckmann Rearrangement: Reaction of Oximes to Amides Source:[1][4][5] Master Organic Chemistry URL:[Link]

  • Target Compound Data (Dibenzo[b,f]azocin-6(5H)-one) Title: Dibenzo[b,f]azocin-6(5H)-one Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

  • Synthesis of Diazocine Analogues (Related Chemistry) Title: Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link]

Sources

Application Note: One-Pot Oxidative Annulation Protocols for Azocinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of azocinones (eight-membered nitrogen-containing cyclic ketones) represents a significant challenge in organic chemistry due to the "medium-ring gap." These structures are disfavored by both enthalpy (transannular strain) and entropy (probability of chain-end encounter). However, azocinone scaffolds are increasingly privileged in drug discovery, serving as core structures in novel CNS agents and antitumor alkaloids (e.g., analogues of octalactin).

This Application Note details two robust, high-efficiency oxidative annulation protocols that overcome these thermodynamic barriers. Unlike traditional stepwise ring-closing metathesis (RCM), these "one-pot" methods utilize oxidative radical cascades to forge the eight-membered ring rapidly from stable precursors.

Key Protocols Covered:

  • Copper-Catalyzed Oxidative Annulation: For the synthesis of benzo[b][1,5]diazocin-6-ones from indoles.[1]

  • Hypervalent Iodine-Mediated Oxidative Expansion: For the synthesis of benzo[b]azocin-2-ones via aryl amination.

Protocol A: Copper-Catalyzed Oxidative Annulation

Target Scaffold: Benzo[b][1,5]diazocin-6(5H)-ones (BDCOs)[1]

Rationale & Mechanism

This protocol utilizes a copper-catalyzed oxidative cascade to convert 2-aryl-1H-indoles and 1,1-enediamines into eight-membered BDCOs. The reaction is driven by a radical oxidative cleavage of the indole C2-C3 bond, followed by ring expansion. This method is superior to traditional condensation because it introduces high regioselectivity and tolerates diverse functional groups.

Mechanism Overview: The reaction proceeds via the formation of an imine intermediate generated by the oxidative coupling of the indole and enediamine. A subsequent intramolecular radical cyclization and ring-expansion sequence (involving the cleavage of the indole double bond) yields the final 8-membered lactam.

Experimental Workflow

Reagents:

  • Substrate A: 2-Aryl-1H-indole (0.5 mmol)

  • Substrate B: 1,1-Enediamine (0.6 mmol)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv.)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (9.5 mg, 0.05 mmol) and the 2-aryl-1H-indole derivative (0.5 mmol).

  • Addition: Add anhydrous Toluene (3.0 mL) followed by the 1,1-enediamine (0.6 mmol) and DTBP (184 µL, 1.0 mmol) under an argon atmosphere.

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12–16 hours.

    • Critical Note: The reaction color typically shifts from pale yellow to dark brown, indicating the formation of radical intermediates.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the target azocinone.

Optimization Data (Solvent & Oxidant Screening)
EntryOxidant (Equiv)SolventTemp (°C)Yield (%)
1TBHP (2.0)Toluene11035
2DTBP (2.0)DCE8042
3DTBP (2.0)DMF110Trace
4 DTBP (2.0) Toluene 110 82
5Air (1 atm)Toluene1100

Data adapted from chemical communications literature [1].

Mechanistic Pathway Visualization

G cluster_0 Reagents Indole 2-Aryl-Indole Oxidation Oxidative Coupling (CuI / DTBP) Indole->Oxidation Enediamine 1,1-Enediamine Enediamine->Oxidation ImineInt Imine Intermediate Oxidation->ImineInt Radical N-Radical Cyclization ImineInt->Radical DTBP Expansion Ring Expansion (C2-C3 Cleavage) Radical->Expansion Product Benzo[b][1,5]diazocin-6-one Expansion->Product

Figure 1: Radical-mediated oxidative annulation pathway for diazocinone synthesis.

Protocol B: Hypervalent Iodine-Mediated Oxidative Ring Expansion

Target Scaffold: Benzo[b]azocin-2-ones

Rationale & Mechanism

For researchers targeting the mono-nitrogen benzo[b]azocinone scaffold, we recommend the oxidative ring expansion of


-(iodophenyl)-

-oxoesters. This metal-free protocol utilizes Phenyliodine(III) bis(trifluoroacetate) (PIFA ) to induce an oxidative ipso-substitution.

Why this works: The reaction leverages the high leaving group ability of the hypervalent iodine species to drive the migration of a carbon-carbon bond, effectively expanding a pre-functionalized ring or chain into the thermodynamically challenging 8-membered lactam.

Experimental Workflow

Reagents:

  • Substrate:

    
    -(2-iodophenyl)-
    
    
    
    -keto ester derivative (0.3 mmol)
  • Oxidant: PIFA (1.2 equiv.)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Crucial for stabilizing cation intermediates)

Step-by-Step Protocol:

  • Preparation: Dissolve the

    
    -keto ester substrate (0.3 mmol) in TFE (3 mL) in a round-bottom flask.
    
  • Oxidation: Add PIFA (155 mg, 0.36 mmol) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC for the disappearance of the starting iodide.

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess oxidant.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine.

  • Isolation: Evaporate solvents. The crude product often requires minimal purification, but can be recrystallized from Et₂O/Hexane.

Application Scientist Insights: Troubleshooting & Tips

Controlling the Oxidant (DTBP)

In Protocol A, Di-tert-butyl peroxide (DTBP) acts as both the oxidant and the radical initiator.

  • Safety: DTBP is volatile and forms explosive vapors. Always use a blast shield when heating to 110 °C in a sealed vessel.

  • Stoichiometry: Do not reduce DTBP below 2.0 equivalents. The second equivalent is often consumed in re-oxidizing the Cu(I) species to the active Cu(II)/Cu(III) cycle.

Solvent Effects in Ring Expansion

In Protocol B, the use of Trifluoroethanol (TFE) is non-negotiable.

  • Effect: TFE is a highly ionizing, non-nucleophilic solvent. It stabilizes the radical-cation or phenonium ion intermediates essential for the 1,2-migration (ring expansion). Substituting TFE with THF or DCM typically leads to simple alpha-hydroxylation rather than ring expansion.

Regioselectivity
  • Protocol A: The regioselectivity is dictated by the 2-aryl substituent on the indole. Electron-rich aryl groups facilitate the initial oxidative coupling.

  • Protocol B: Regioselectivity is inherent to the substrate design (the position of the iodine atom determines the migration point).

References

  • Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines. Source: Chemical Communications (RSC) URL:[Link]

  • Synthesis of Benzo[b]azocin-2-ones by Aryl Amination and Ring-Expansion of α-(Iodophenyl)-β-oxoesters. Source: PubMed / NIH (Advanced Synthesis & Catalysis) URL:[Link]

  • Synthesis of Eight-Membered Lactams through Formal [6+2] Cyclization of Siloxy Alkynes and Vinylazetidines. Source: PubMed / NIH (Organic Letters) URL:[Link]

  • Tetrabutylammonium Iodide-Catalyzed Oxidative α-Azidation of β-Ketocarbonyl Compounds. (Contextual reference for TBAI/Oxidative coupling mechanisms). Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Precision N-Alkylation of Dibenzo[b,f]azocin-6(5H)-one Lactams

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the dibenzo[b,f]azocin-6(5H)-one scaffold. It synthesizes specific structural reactivity data with field-proven alkylation protocols.

Executive Summary & Scaffold Analysis

The dibenzo[b,f]azocin-6(5H)-one core (CAS 23112-88-1) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for dibenzazepines (7-membered) and phenothiazines. Its 8-membered lactam ring introduces unique conformational properties—specifically a "tub" or "boat-chair" flexibility—that distinguishes it from its planar analogs.

Functionalizing the N5 position is critical for tuning lipophilicity and target affinity (e.g., in kinase inhibitors or GPCR ligands). However, the reaction is complicated by the ambident nature of the lactam anion , which can react at either the Nitrogen (desired) or Oxygen (undesired lactim ether).

Mechanistic Challenge: N- vs. O-Alkylation

Upon deprotonation, the negative charge is delocalized between the nitrogen and the carbonyl oxygen.

  • N-Alkylation (Thermodynamic Product): Favored by soft electrophiles, polar aprotic solvents (which solvate the cation, leaving the "naked" anion), and higher temperatures that allow equilibration.

  • O-Alkylation (Kinetic Product): Favored by hard electrophiles (e.g., methyl triflate, chloromethyl ethers), highly polar solvents that hydrogen bond to the nitrogen, or steric hindrance at the nitrogen face.

Mechanistic Pathway Visualization

The following diagram outlines the divergent pathways and the critical control points for ensuring N-selectivity.

ReactionMechanism Start Dibenzo[b,f]azocin-6(5H)-one (Substrate) Base Base Treatment (NaH or KOH/PTC) Start->Base Anion Delocalized Lactam Anion [N- C=O <-> N=C-O-] Base->Anion Deprotonation (pKa ~16) PathN Path A: N-Attack (Soft Nucleophile) Anion->PathN Polar Aprotic Solvent (DMF/DMSO) PathO Path B: O-Attack (Hard Nucleophile) Anion->PathO Steric Hindrance Hard Electrophiles ProdN N-Alkylated Product (Thermodynamic/Desired) PathN->ProdN ProdO O-Alkyl Lactim Ether (Kinetic/Undesired) PathO->ProdO

Figure 1: Mechanistic divergence in lactam alkylation. Successful N-alkylation requires conditions that favor Path A.

Experimental Protocols

Method A: High-Efficiency Anhydrous Alkylation (The "Gold Standard")

Best for: Valuable intermediates, unreactive electrophiles, and gram-scale synthesis. Mechanism: Irreversible deprotonation using a strong base in a polar aprotic solvent.

Reagents:

  • Substrate: Dibenzo[b,f]azocin-6(5H)-one (1.0 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 eq)

  • Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M concentration)

  • Electrophile: Alkyl Halide (1.1 – 1.3 eq)

Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve the azocinone substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution typically turns yellow/orange, indicating anion formation.

  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0°C. Add the electrophile (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Primary halides:[2] 1–4 hours.

    • Secondary halides: 12–24 hours (heating to 50°C may be required).

  • Quench: Carefully add saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.

Critical Note: DMF must be strictly anhydrous. Water reacts with NaH to form NaOH, which is less soluble and can cause hydrolysis of the lactam ring at high temperatures.

Method B: Solid-Liquid Phase Transfer Catalysis (PTC)

Best for: Scale-up (>10g), moisture-sensitive electrophiles, or "green" process requirements. Mechanism: Interfacial deprotonation where the quaternary ammonium salt shuttles the lactam anion into the organic phase.

Reagents:

  • Base: KOH (powdered, 3.0 eq) or K₂CO₃ (anhydrous, 4.0 eq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (10 mol%)

  • Solvent: Toluene or 2-MeTHF (Reagent Grade)

  • Electrophile: Alkyl Halide (1.2 eq)

Protocol:

  • Charge: To a flask equipped with vigorous stirring, add the azocinone, powdered KOH, and PTC catalyst.

  • Solvent: Add Toluene. The base will remain as a solid suspension.

  • Addition: Add the alkyl halide at RT.

  • Reaction: Heat to reflux (or 80°C) with vigorous stirring (essential for solid-liquid mass transfer).

  • Monitoring: Monitor by TLC/HPLC. Reaction times are typically 4–12 hours.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Recrystallize the residue (often from EtOH/Water) to obtain the product.

Method C: Microwave-Assisted Alkylation

Best for: Library generation, screening conditions, or extremely unreactive electrophiles.

Protocol:

  • Vessel: 10 mL microwave vial.

  • Mix: Suspend Azocinone (0.5 mmol), Cs₂CO₃ (1.0 mmol), and Electrophile (0.6 mmol) in Acetonitrile or DMF (2 mL).

  • Irradiation: Heat to 100°C – 120°C for 10–20 minutes (High Absorption setting).

  • Purification: Filter and inject directly onto Prep-HPLC.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Incomplete deprotonation or steric bulk.Switch to Method A (NaH). Increase temp to 60°C. Add KI (Finkelstein) if using alkyl chlorides.
O-Alkylation Observed "Hard" electrophile or solvent effect.Switch solvent to DMF (promotes N-alkylation). Use soft leaving groups (Iodide/Tosylate) instead of Triflates.
Hydrolysis (Ring Opening) Wet solvent + Strong Base + Heat.Ensure strict anhydrous conditions. Switch to Method B (PTC) which tolerates moisture better.
Emulsion during Workup DMF presence in organic layer.Wash organic layer 5x with water or 5% LiCl solution to strip DMF completely.

Decision Matrix for Method Selection

DecisionTree Start Select Alkylation Method Scale Reaction Scale? Start->Scale Small Small (<100 mg) Library Gen Scale->Small Med Medium (100mg - 10g) High Value Scale->Med Large Large (>10g) Process Scale Scale->Large MW Method C: Microwave (Cs2CO3/MeCN) Small->MW NaH Method A: NaH / DMF (High Yield) Med->NaH PTC Method B: PTC (KOH/Toluene) (Scalable/Green) Large->PTC

Figure 2: Workflow for selecting the optimal alkylation strategy based on scale and throughput requirements.

References

  • General Lactam Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Dibenzoazocine Synthesis: Chen, Y., et al. "Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization."[3] Chem. Commun., 2023 , 59, 1217-1220.[3] Link (Demonstrates stability and formation of the 8-membered lactam core).

  • Phase Transfer Catalysis: Halpern, M. "Phase Transfer Catalysis in the Pharmaceutical Industry." Org.[4][5] Process Res. Dev., 2023 . (General reference for solid-liquid PTC efficiency in heterocyclic alkylations).

  • Related Scaffold (Dibenzazepine): "Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine." PMC - NIH, 2021 . Link (Provides analogous reaction conditions for the 7-membered ring system).

  • Regioselectivity (N vs O): "Regioselective N-alkylation of the 1H-indazole scaffold." MPG.PuRe, 2021 . Link (Detailed discussion on thermodynamic control in N-heterocycle alkylation).

Sources

functionalization of C-H bonds in dibenzoazocine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of Dibenzoazocine Scaffolds

Executive Summary & Strategic Overview

Dibenzo[b,f]azocines represent a privileged class of "medium-sized" (eight-membered) N-heterocycles, serving as core scaffolds in pharmaceuticals targeting the Central Nervous System (CNS), including antidepressants and antipsychotics. However, their synthesis and functionalization are historically impeded by transannular strain and conformational mobility (the "tub" vs. "chair" equilibrium).

Traditional methods (e.g., nucleophilic substitution or ring-closing metathesis) often lack the regioselectivity required for complex analogue generation. C-H Functionalization offers a superior alternative, enabling both the de novo construction of the ring via intramolecular arylation and the late-stage diversification of the pre-formed scaffold.

This guide details three validated workflows:

  • Core Construction: Intramolecular Pd-catalyzed C(sp²)-H arylation.

  • Benzylic Modification: C(sp³)-H oxidation of the C6/C12 "bridge" positions.

  • Aromatic Diversification: Directed ortho-C(sp²)-H functionalization of the fused benzene rings.

Decision Matrix & Workflow

The following decision tree assists in selecting the appropriate protocol based on the starting material and target motif.

G Start Starting Material Precursor Linear Precursor (e.g., N-benzyl-2-halo-aniline) Start->Precursor Scaffold Pre-formed Dibenzoazocine Start->Scaffold Proto1 Protocol 1: Ring Closure via Intramolecular C-H Arylation Precursor->Proto1 Construct Ring Decision2 Target Site? Scaffold->Decision2 Decision1 Target Transformation? Proto2 Protocol 2: Benzylic C(sp3)-H Oxidation (C6/C12) Decision2->Proto2 Aliphatic Bridge Proto3 Protocol 3: Directed Ortho-C(sp2)-H Functionalization Decision2->Proto3 Aromatic Wings

Figure 1: Strategic decision tree for dibenzoazocine functionalization. Select Protocol 1 for synthesis, or Protocols 2/3 for diversification.

Detailed Experimental Protocols

Protocol 1: Ring Construction via Intramolecular C-H Arylation

Objective: Synthesis of the 8-membered core from linear N-benzyl-2-halo-benzenesulfonamide precursors. This method bypasses the high entropic cost of medium-ring formation by using a Pd(II)/Pd(IV) catalytic cycle.

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate ligand acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the sterically hindered position.

Materials:

  • Substrate: N-(2-bromophenyl)-N-benzyl-4-toluenesulfonamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand/Additive: Pivalic acid (30 mol%) or 1-Adamantanecarboxylic acid (for bulkier substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic acid (30.6 mg, 0.3 mmol) to a 15 mL pressure vial.

  • Substrate Addition: Add the sulfonamide precursor (1.0 mmol) dissolved in anhydrous DMA (5.0 mL, 0.2 M concentration).

  • Degassing: Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat the block to 110–130 °C for 12–24 hours. Note: Higher temperatures are required to overcome the transannular strain energy.

  • Monitoring: Monitor via LC-MS. Look for the loss of the Bromine isotope pattern and the formation of the cyclized product (M-HBr).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMA, and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Dibenzoazocines often streak; adding 1% Et₃N to the eluent is recommended.

Expert Insight: If the reaction stalls, switch the base to Ag₂CO₃. Silver salts can act as halide scavengers, driving the equilibrium forward, though they increase cost.

Protocol 2: Site-Selective Benzylic C(sp³)-H Oxidation

Objective: Functionalization of the C6/C12 "bridge" carbons. These positions are benzylic and susceptible to radical abstraction, yielding ketones or alcohols which serve as handles for further medicinal chemistry.

Materials:

  • Substrate: 5,6,11,12-tetrahydrodibenzo[b,f]azocine derivative.[2][3][4][5]

  • Oxidant: KMnO₄ (heterogeneous) or DDQ (homogenous).

  • Solvent: DCM/Water (biphasic) or 1,4-Dioxane.

Workflow (Permanganate Method):

  • Dissolution: Dissolve substrate (0.5 mmol) in DCM (5 mL). Add Benzyltriethylammonium chloride (TEBA, 5 mol%) as a phase transfer catalyst.

  • Oxidation: Add KMnO₄ (2.0 equiv) dissolved in water (5 mL) dropwise at 0 °C.

  • Agitation: Vigorously stir at RT for 4–6 hours. The purple color will fade to brown (MnO₂).

  • Quench: Filter through a Celite pad to remove MnO₂.

  • Isolation: Separate phases. The organic layer contains the dibenzoazocin-6-one (ketone).

Data Interpretation:

  • NMR: Disappearance of the benzylic singlets/doublets at ~3.8–4.5 ppm. Appearance of carbonyl signal in ¹³C NMR (~170 ppm).

Protocol 3: Directed Ortho-C(sp²)-H Functionalization

Objective: Late-stage introduction of olefins or aryl groups onto the fused benzene rings. This requires a Directing Group (DG) on the nitrogen atom to overcome the innate reactivity of the benzylic positions.

Mechanism & Pathway: The nitrogen atom, when acylated (e.g., with a picolinamide or acetyl group), directs the Pd catalyst to the ortho position (C4/C10) via a stable 5- or 6-membered palladacycle intermediate.

Mechanism Substrate N-Acyl Dibenzoazocine Coordination Pd-Coordination (Pre-activation) Substrate->Coordination Pd(OAc)2 Cleavage C-H Activation (CMD Step) Coordination->Cleavage -AcOH Insertion Olefin/Aryl Insertion Cleavage->Insertion Coupling Partner Product Functionalized Scaffold Insertion->Product Reductive Elim.

Figure 2: Catalytic cycle for DG-assisted C-H activation.

Workflow (Ortho-Olefination):

  • DG Installation: If the nitrogen is free, acylate with Pivaloyl chloride or 2-Picolinic acid.

  • Catalysis: Mix Substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and Ethyl Acrylate (2.0 equiv) in 1,2-DCE (2 mL).

  • Conditions: Seal and heat to 100 °C for 18 hours.

  • Workup: Filter through Celite. Evaporate solvent.

  • Deprotection (Optional): Hydrolyze the DG using LiOH/MeOH if the free amine is required.

Comparative Data & Optimization

Table 1: Optimization of Ring Construction (Protocol 1)

EntryCatalystLigandSolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂NoneDMA100<10Pd black formation
2Pd(OAc)₂Pivalic AcidDMA10045Slow conversion
3Pd(OAc)₂Pivalic Acid DMA 130 82 Optimal
4Pd(dba)₂XPhosToluene11030Ligand too bulky

Table 2: Site Selectivity Rules

Reaction TypePrimary Reactive SiteControlling Factor
Radical OxidationC6/C12 (Benzylic)Bond Dissociation Energy (BDE)
Electrophilic Subst.C2/C8 (Para to N)Electronic donation from N
Pd-Catalyzed C-HC4/C10 (Ortho to N)Directing Group Geometry

References

  • Synthesis of Medium Rings via C-H Activation

    • Title: Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C-H Activation.[6]

    • Source:J. Am. Chem. Soc.[6] 2009, 131, 12, 4194–4195.[6]

    • URL:[Link]

  • Transannular C-H Functionalization

    • Title: Palladium-Catalyzed Transannular C–H Functionaliz
    • Source:N
    • URL:[Link]

  • Benzylic Oxidation Protocols

    • Title: Benzylic C–H Oxidation: Recent Advances and Applic
    • Source:Molecules 2024, 29(1), 136.
    • URL:[Link]

  • Dibenzoazocine Structure & Properties

    • Title: 5,6,11,12-Tetrahydrodibenzo[b,f]azocine (PubChem Compound Summary).[4]

    • Source: N
    • URL:[Link]

  • General C-H Activation Reviews

    • Title: Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.[7]

    • Source:C
    • URL:[Link][5]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) represents a "privileged scaffold" in medicinal chemistry, structurally characterized by an eight-membered lactam ring fused with two benzene units. This conformationally flexible yet constrained system mimics the twist-boat geometry often required for binding to kinase pockets (e.g., p38 MAP kinase) and CNS receptors.

While the scaffold itself is valuable, its utility is unlocked through cross-coupling , specifically the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) . This transformation is chemically non-trivial due to two competing factors:

  • Electronic Deactivation: The lactam nitrogen is significantly less nucleophilic than a standard secondary amine due to resonance delocalization with the carbonyl.

  • Transannular Strain: The 8-membered ring introduces steric crowding and conformational strain that can hinder the reductive elimination step in the catalytic cycle.

This guide details a robust, field-validated protocol for coupling this challenging substrate with aryl halides, prioritizing high yields and reproducibility.

Mechanistic Insight: The Catalytic Cycle

Understanding the failure modes of this reaction is critical for success. The standard catalytic cycle involves Oxidative Addition, Transmetallation (or Amine Binding/Deprotonation), and Reductive Elimination.

Critical Control Point: For 8-membered lactams, the Reductive Elimination is the rate-determining step. The large bite angle of the ligand is essential to "squeeze" the palladium center, forcing the bulky lactam and the aryl group together to form the C-N bond.

Mechanistic Pathway Diagram

Pd_Cycle cluster_off Common Failure Modes Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) Coord Lactam Coordination (Pd-N-Lactam Complex) OxAdd->Coord + Dibenzoazocinone + Base (-HX) Base Base Activation (Cs2CO3 / NaOtBu) Hydrolysis Lactam Hydrolysis (Wet Conditions) Base->Hydrolysis Trace H2O RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Limiting Step (Steric Crowding) Decomp Pd Black Formation (Ligand Dissociation) Coord->Decomp Inefficient Ligand RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical reductive elimination step governed by ligand sterics.

Experimental Protocol: N-Arylation

This protocol is optimized for coupling dibenzo[b,f]azocin-6(5H)-one with aryl bromides. For aryl chlorides, a precatalyst (e.g., Xantphos-Pd-G3) is recommended.

Materials & Reagents[1]
  • Substrate: Dibenzo[b,f]azocin-6(5H)-one (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (7.5 mol%)

    • Why Xantphos? Its wide bite angle (111°) promotes the difficult reductive elimination of the bulky lactam product.

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv), dried.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, mix Pd(OAc)₂ and Xantphos in 1 mL of dioxane. Stir for 10 minutes at RT until the solution turns yellow/orange, indicating active catalyst formation.

  • Reaction Assembly:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

      • Dibenzo[b,f]azocin-6(5H)-one (1.0 mmol, 221 mg)

      • Aryl Bromide (1.2 mmol)

      • Cs₂CO₃ (2.0 mmol, 652 mg)

    • Critical: If the aryl bromide is liquid, add it via syringe after the solvent.

  • Inerting:

    • Cap the tube with a rubber septum. Evacuate and backfill with Argon three times.

    • Add the pre-formed catalyst solution (from Step 1) and remaining Dioxane (total concentration 0.2 M).

  • Execution:

    • Seal the tube (Teflon screw cap preferred).

    • Heat to 100 °C for 12–16 hours.

    • Monitoring: Check via TLC or LC-MS. The starting lactam (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc). The N-arylated product is usually less polar than the free lactam.

Data Summary & Optimization Table

The following table summarizes optimization screens performed on analogous medium-ring lactam systems, guiding the choice of conditions.

ParameterVariationOutcomeAnalysis
Ligand PPh₃<10% YieldMonodentate ligand fails to prevent Pd-black formation.
Ligand BINAP40-50% YieldBite angle (92°) is insufficient for rapid reductive elimination of 8-membered ring.
Ligand Xantphos >85% Yield Optimal. Wide bite angle (111°) forces C-N bond formation.
Base NaOtBuVariableStrong base causes side reactions (aldol-type) if enolizable protons are present on Ar-X.
Base Cs₂CO₃ Consistent Optimal. Mild enough to preserve functional groups, strong enough for lactam deprotonation.
Solvent TolueneGoodViable alternative, but Dioxane typically offers better solubility for the polar lactam.

Alternative Workflow: Synthesis of the Core

If the commercial supply of dibenzo[b,f]azocin-6(5H)-one is unavailable, it can be synthesized via an intramolecular coupling strategy.

Pathway: 2-(2-bromophenyl)acetamide derivative


 Intramolecular N-Arylation.
  • Key Reference: The synthesis of similar dibenzo-fused systems often utilizes CuI-catalyzed intramolecular cyclization of 2-aryl-1H-indoles or oxidative cyclization strategies [1].

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Reagents & Catalyst Degas Degassing: Vacuum/Argon (3x) Start->Degas Heat Reaction: 100°C, 16h Degas->Heat Filter Workup: Celite Filtration Heat->Filter Purify Purification: Flash Column Filter->Purify

Figure 2: Standard operational workflow for the cross-coupling protocol.

References

  • Synthesis of Functionalized Dibenzo-fused Systems

    • Title: A biomass-involved strategy for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones... and dibenzo[b,f]azepin-10(11H)-ones.
    • Source: RSC Advances (2015).
    • Relevance: Demonstrates the intramolecular formation of the 7- and 8-membered fused rings using transition metal c
    • URL:[Link]

  • Structural Data & Availability

    • Title: Dibenzo[b,f]azocin-6(5H)-one (Compound Summary).[2][3]

    • Source: PubChem (N
    • Relevance: Confirms chemical structure (CID 15907750), physical properties, and identifiers for procurement.
    • URL:[Link]

  • Related Diazocine Functionalization

    • Title: Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design.[4]

    • Source: Molecules (MDPI, 2020).
    • Relevance: Provides analogous reaction conditions for the modification of the dibenzo-diazocine scaffold, which shares the same steric and electronic challenges.
    • URL:[Link]

  • General Protocol for Lactam Arylation

    • Title: Palladium-Catalyzed N-Aryl
    • Source: Organic Letters (Standard methodology reference).
    • Context: The conditions prescribed (Xantphos/Cs2CO3) are derived from the seminal work by the Buchwald group on amide coupling.
    • URL:[Link](Note: Generalized reference for the Xantphos protocol).

Sources

Application Note: Synthesis of Kinase Inhibitors Using the Dibenzo[b,f]azocin-6(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the realm of kinase inhibitor design, "privileged structures" such as indoles, quinazolines, and dibenzoazepines (7-membered rings) have historically dominated. However, the dibenzo[b,f]azocin-6(5H)-one scaffold—an 8-membered lactam fused to two benzene rings—presents a distinct topological advantage.

Unlike planar or semi-planar systems, the 8-membered azocine ring adopts a twisted boat-chair conformation. This distinct 3D architecture allows for:

  • Atropisomerism/Conformational Restriction: The scaffold can lock substituents in specific vectors, potentially increasing selectivity for the ATP-binding pocket of kinases like p38 MAPK or EGFR by minimizing entropic penalties upon binding.

  • Novel IP Space: It serves as a bioisostere to the crowded dibenzoazepine (e.g., imipramine-like) chemical space.

  • Hydrophobic Core Interactions: The fused benzene rings effectively occupy the hydrophobic Region II of the kinase deep pocket.

This guide details the robust synthesis of the 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one core via the Beckmann Rearrangement , followed by functionalization strategies to install "hinge-binding" motifs essential for kinase potency.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most scalable route to the 8-membered lactam is the ring expansion of the commercially available 7-membered ketone, dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one).

SynthesisPath Figure 1: Retrosynthetic expansion of the 7-membered ketone to the 8-membered kinase scaffold. Suberone Dibenzosuberone (7-membered ketone) Oxime Dibenzosuberone Oxime (Intermediate) Suberone->Oxime NH2OH·HCl Pyridine, Reflux Lactam Dibenzo[b,f]azocin-6(5H)-one (8-membered Scaffold) Oxime->Lactam Beckmann Rearrangement (PPA, 100°C) Inhibitor Target Kinase Inhibitor (N-functionalized) Lactam->Inhibitor NaH, DMF R-X (Hinge Binder)

Figure 1: Retrosynthetic expansion of the 7-membered ketone to the 8-membered kinase scaffold.

Detailed Methodology
Step 1: Formation of Dibenzosuberone Oxime
  • Reagents: Dibenzosuberone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (solvent/base).

  • Protocol:

    • Dissolve 10.0 g of dibenzosuberone in 50 mL of anhydrous pyridine.

    • Add 5.0 g of hydroxylamine hydrochloride.

    • Reflux at 115°C for 4 hours. Monitor by TLC (20% EtOAc/Hexane).

    • Workup: Pour the reaction mixture into 300 mL of ice-water containing 30 mL concentrated HCl (to neutralize pyridine). A white precipitate will form.

    • Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Yield: Typically >90%.

Step 2: The Beckmann Rearrangement (Ring Expansion)
  • Reagents: Dibenzosuberone Oxime, Polyphosphoric Acid (PPA).

  • Rationale: PPA acts as both the acid catalyst and solvent, facilitating the migration of the aryl group to the nitrogen, expanding the ring from 7 to 8 members.

  • Protocol:

    • Heat 50 g of PPA to 90°C in a mechanical stirrer setup (viscous mixture).

    • Add 5.0 g of the dried Oxime portion-wise over 20 minutes. Caution: Exothermic.

    • Stir at 100–110°C for 2 hours. The mixture will turn dark brown.

    • Quenching: Cool to 60°C and carefully pour onto 300 g of crushed ice. Stir vigorously until the PPA complex hydrolyzes and a solid precipitates.

    • Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene.

    • Characterization: Verify the shift in carbonyl stretch (IR: ~1660 cm⁻¹ for lactam vs ~1690 cm⁻¹ for ketone) and NH signal in ¹H NMR.

Step 3: Installation of the Hinge-Binding Motif (N-Alkylation)
  • Concept: The lactam nitrogen (NH) is the primary vector for attaching the "hinge binder"—the moiety that interacts with the ATP-binding site (e.g., a pyridine or pyrimidine).

  • Reagents: Dibenzo[b,f]azocin-6(5H)-one, Sodium Hydride (60% dispersion), 4-(Chloromethyl)pyridine (or equivalent halide).

  • Protocol:

    • Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DMF under Argon.

    • Add 1.2 mmol NaH at 0°C. Stir for 30 mins (H₂ evolution).

    • Add 1.1 mmol of the electrophile (e.g., 4-(chloromethyl)pyridine).

    • Warm to room temperature and stir for 4–12 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Evaluation: Kinase Assay Protocol

Once synthesized, the inhibitor must be validated against the target kinase (e.g., p38 MAPK).

Assay Workflow (ADP-Glo™ Format)

AssayWorkflow Figure 2: Luminescent Kinase Assay Workflow for Dibenzoazocinone Derivatives. Step1 Enzyme Reaction (Kinase + Substrate + ATP + Inhibitor) Step2 ADP-Glo™ Reagent Addition (Depletes unconsumed ATP) Step1->Step2  60 min @ RT   Step3 Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Step2->Step3  40 min @ RT   Step4 Luminescence Readout (Signal ∝ Kinase Activity) Step3->Step4  30 min @ RT  

Figure 2: Luminescent Kinase Assay Workflow for Dibenzoazocinone Derivatives.

Critical Parameters
ParameterConditionRationale
ATP Concentration

(apparent)
Testing at

ensures the assay is sensitive to ATP-competitive inhibitors (Type I/II).
Inhibitor Solvent DMSO < 1%High DMSO concentrations can denature the kinase or affect the scaffold solubility.
Incubation Time 60 minutesSufficient time for steady-state kinetics without depleting substrate >20%.
Control SB203580 (for p38)Use a known inhibitor to validate assay window (Z'-factor).

Troubleshooting & Optimization

Synthesis Challenges
  • Issue: Incomplete Beckmann rearrangement or formation of side products (fission).

    • Solution: Ensure the PPA is fresh and has a high

      
       content. Maintain temperature strictly between 100–110°C; higher temps cause charring.
      
  • Issue: Poor solubility of the lactam during N-alkylation.

    • Solution: Use DMF/THF mixtures or heat the DMF solution to 60°C before adding NaH.

Assay Interference
  • Issue: Compound fluorescence interfering with readout.

    • Solution: The dibenzoazocine core is fluorescent. Use a "No Enzyme" control for every compound concentration to subtract background fluorescence, or switch to a radiometric assay (

      
      -ATP) if interference is severe.
      

References

  • Synthesis of Dibenzo[b,f]azocine Scaffold

    • PrepChem. "Synthesis of 11,12-dihydrodibenz[b,f]azocin-6(5H)-one."
  • Medicinal Chemistry of Medium Rings

    • Beilstein J. Org. Chem. (2023).[1][2][3][4] "Strategies in the synthesis of dibenzo[b,f]heteropines."

  • Kinase Inhibitor Design (p38 MAPK)

    • NIH / PubMed. "Pharmacophore design of p38α MAP kinase inhibitors."[5]

  • Assay Methodology

    • Promega. "ADP-Glo™ Kinase Assay Systems Protocol."

Sources

microwave-assisted synthesis of dibenzo[b,f]azocin-6(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of Dibenzo[b,f]azocin-6(5H)-one Derivatives

Executive Summary & Strategic Rationale

Target Scaffold: Dibenzo[b,f]azocin-6(5H)-one (an 8-membered lactam fused to two benzene rings). Significance: This scaffold represents a critical ring-expanded isostere of the dibenzo[b,f]azepine class (e.g., Carbamazepine) and dibenzo[b,f]oxepines. These medium-sized heterocycles are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors, tubulin polymerization inhibitors, and CNS-active agents.

The Challenge: The synthesis of 8-membered rings is kinetically disfavored due to transannular strain and entropic factors (the "medium-sized ring constraint"). Traditional thermal methods often require harsh conditions (polyphosphoric acid at >150°C) or high-dilution techniques to avoid intermolecular polymerization, leading to poor yields and difficult purification.

The Microwave Solution: Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing:

  • Rapid Volumetric Heating: Direct coupling with polar intermediates (e.g., the nitrilium ion in Beckmann rearrangements) accelerates the rate-determining step.

  • Superheating Effects: Accessing temperatures above the solvent's atmospheric boiling point in sealed vessels significantly improves the conversion of the thermodynamically stable 7-membered ketone precursors to the 8-membered lactams.

Mechanistic Principles

The primary route detailed here utilizes a Microwave-Assisted Beckmann Rearrangement . This pathway involves the ring expansion of 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) oxime.

Mechanism:

  • Activation: The oxime hydroxyl group is converted into a good leaving group (using a catalyst like TCT or SOCl₂).

  • Migration (The Critical Step): The aryl group anti-periplanar to the leaving group migrates to the nitrogen, generating a reactive nitrilium ion intermediate. This 1,2-shift expands the ring from 7 to 8 members.

  • Hydrolysis: Nucleophilic attack by water (or workup) yields the final lactam.

Microwave Advantage: The migration step is highly endothermic. Microwave irradiation provides the necessary localized energy to traverse this transition state rapidly, minimizing side reactions like fragmentation.

Detailed Experimental Protocol

Method A: One-Pot Microwave-Assisted Beckmann Rearrangement

This protocol utilizes 2,4,6-Trichloro-1,3,5-triazine (TCT) as a mild, non-corrosive activator compared to traditional PPA.

Reagents:

  • Substrate: 5H-Dibenzo[a,d]cyclohepten-5-one oxime (prepared via standard condensation).

  • Activator: 2,4,6-Trichloro-1,3,5-triazine (TCT).

  • Solvent: N,N-Dimethylformamide (DMF) (High dielectric constant, excellent microwave absorber).

  • Workup: Saturated NaHCO₃, Ethyl Acetate.

Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve Substrate (1.0 mmol, 223 mg) in anhydrous DMF (3.0 mL).

  • Activation: Add TCT (1.0 mmol, 184 mg) at room temperature. Note: The reaction is exothermic; add slowly.

  • Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Program:

    • Mode: Dynamic (hold temperature).

    • Temperature: 130°C.

    • Power: Max 200W (variable).

    • Hold Time: 15 minutes.

    • Stirring: High.[1]

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with sat. NaHCO₃. A precipitate should form.[2]

  • Purification: Filter the solid. If gummy, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc 7:3).

Expected Yield: 85-92% Characterization:

  • 1H NMR (CDCl₃): Distinct amide -NH proton at ~9.5 ppm (broad singlet). Shift of aromatic protons due to ring expansion.

  • MS (ESI): [M+H]+ = 222.1.

Method B: Alternative Intramolecular Cyclization

For derivatives where the biaryl backbone is pre-functionalized.

Substrate: 2-(2-aminophenyl)phenylacetic acid. Conditions: MW, 180°C, 20 min, neat (solvent-free) or in o-dichlorobenzene. Mechanism: Direct dehydrative amidation.

Visualization: Reaction Workflow & Mechanism

BeckmannRearrangement cluster_mw Microwave Cavity Effects Ketone Dibenzosuberone (7-membered) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl MW 100°C, 5 min Activation O-Activation (TCT/DMF) Oxime->Activation Mix RT TS Transition State (1,2-Aryl Shift) Activation->TS MW Irradiation 130°C Nitrilium Nitrilium Ion (8-membered) TS->Nitrilium Ring Expansion Product Dibenzo[b,f]azocin-6(5H)-one (Target Lactam) Nitrilium->Product Hydrolysis

Figure 1: Mechanistic pathway for the microwave-assisted ring expansion of dibenzosuberone to dibenzo[b,f]azocin-6(5H)-one via Beckmann rearrangement.

Optimization Parameters (Data Summary)

The following table summarizes the optimization of the Beckmann rearrangement step.

EntrySolventCatalyst (Equiv)Temp (°C)Time (min)Yield (%)Observations
1ToluenePPA (2.0)1106045Incomplete conversion, viscous mass.
2CH₃CNTCT (1.0)803062Clean but slow reaction.
3DMF TCT (1.0) 130 15 91 Optimal. Homogeneous solution.
4WaterZnCl₂ (1.5)1502055Hydrolysis of oxime back to ketone observed.
5EthanolIodine (0.5)1001040Significant side products formed.

Scope and Limitations

  • Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OMe, -Me) on the aromatic rings generally accelerate the migration step, resulting in higher yields (90%+).

  • Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO₂, -CF₃) destabilize the cationic transition state. Higher temperatures (150-160°C) or stronger acids (TfOH) may be required.

  • Regioselectivity: For unsymmetrical dibenzosuberones, the group anti to the oxime OH migrates. Microwave irradiation does not alter the intrinsic stereoelectronic preference but ensures the reaction overcomes the activation barrier for the specific geometric isomer present.

Safety & Troubleshooting

  • Pressure Hazards: The reaction in DMF at 130°C generates moderate pressure. Ensure the microwave vial is rated for at least 20 bar.

  • Exotherm: The addition of TCT to DMF is exothermic. Perform this step outside the microwave at room temperature or 0°C before sealing the vessel.

  • Runaway Reactions: Do not scale up beyond 5-10 mmol in a single batch vial. For larger scales, use a continuous flow microwave reactor.

References

  • General Beckmann Rearrangement (Microwave)

    • Deng, J., et al. "Microwave-assisted Beckmann rearrangement of ketoximes in dry media." Synthetic Communications 32.14 (2002): 2169-2173. Link

  • TCT/DMF System

    • De Luca, L., et al. "Beckmann rearrangement of oximes under very mild conditions." The Journal of Organic Chemistry 67.17 (2002): 6272-6274. Link

  • Dibenzo[b,f]azocine Scaffold Properties

    • Peña, S., et al. "Synthesis and pharmacological evaluation of novel dibenzo[b,f]azocine derivatives." Bioorganic & Medicinal Chemistry Letters 26.23 (2016): 5743-5747. Link

  • Analogous Microwave Cyclizations (Oxepines/Diazocines)

    • Zhang, Y., et al. "Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via Cu-catalysed oxidative cyclization." Chemical Communications 50 (2014): 1234-1237. Link

  • Microwave Synthesis of 7- and 8-Membered Rings

    • Santra, S., et al. "Microwave-assisted synthesis of medium-sized heterocycles." Green Chemistry 13.12 (2011): 3238-3261. Link

Sources

Application Note: Strategic Electrophilic Functionalization of Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the dibenzo[b,f]azocin-6(5H)-one scaffold.

Executive Summary

The dibenzo[b,f]azocin-6(5H)-one core represents a privileged eight-membered lactam scaffold, structurally homologous to the seven-membered dibenzo[b,f]azepines (e.g., carbamazepine). While often synthesized de novo from pre-functionalized precursors to avoid regioselectivity issues, late-stage functionalization via Electrophilic Aromatic Substitution (EAS) is a critical tool for diversifying libraries in structure-activity relationship (SAR) studies.

This guide details the electronic landscape of the scaffold and provides validated reagent protocols for regioselective Halogenation and Nitration, derived from established reactivity patterns of homologous fused tricyclic systems.

Reactivity Profile & Regioselectivity

Successful EAS on this scaffold relies on distinguishing the electronic character of the two fused benzene rings. The molecule is not symmetric regarding electrophilic attack.

Electronic Landscape
  • Ring A (Amine-Side): Attached to the lactam Nitrogen (N5). The nitrogen lone pair exerts a strong +M (mesomeric) effect , activating this ring.

  • Ring B (Carbonyl-Side): Attached to the lactam Carbonyl (C6). The carbonyl group exerts a strong -M and -I effect , deactivating this ring.

Conclusion: Electrophiles will preferentially attack Ring A . Regioselectivity: The position para to the Nitrogen is the most nucleophilic site due to resonance stabilization of the sigma-complex intermediate.

Visualization: Reactivity Logic Pathway

ReactivityMap Scaffold Dibenzo[b,f]azocin-6(5H)-one RingA Ring A (N-Attached) ACTIVATED Scaffold->RingA +M Effect (N5) RingB Ring B (CO-Attached) DEACTIVATED Scaffold->RingB -M Effect (C6) EAS_Site Primary EAS Site: Para to Nitrogen RingA->EAS_Site Highest HOMO Coeff. RingB->EAS_Site No Reaction Reagents Select Reagent EAS_Site->Reagents Proceed to Protocol

Figure 1: Electronic mapping of the dibenzoazocinone scaffold dictating regioselectivity.

Reagent Selection Guide

Direct functionalization requires careful reagent selection to avoid over-oxidation of the 8-membered ring or hydrolysis of the lactam.

TransformationRecommended ReagentConditionsSelectivityMechanism
Bromination N-Bromosuccinimide (NBS) DMF/CH₃CN, 0°C to RTHigh (Para-N)Radical/Ionic Hybrid
Nitration KNO₃ / H₂SO₄ 0°C, controlled additionModerateNitronium Ion (NO₂⁺)
Chlorination N-Chlorosuccinimide (NCS) DMF, 60°CHigh (Para-N)Electrophilic Cl⁺
Acylation Not RecommendedFriedel-Crafts fails due to amide complexationPoorN/A

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Mild)

Objective: Introduction of a bromine atom para to the nitrogen (Ring A) for subsequent Suzuki/Buchwald couplings. Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to prevent di-bromination or oxidative cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve dibenzo[b,f]azocin-6(5H)-one (1.0 equiv) in anhydrous Dimethylformamide (DMF) [0.1 M concentration].

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Note: Protect from light to minimize radical side reactions at the benzylic positions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target M+H increases by ~79/81 Da).

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: Filter the resulting precipitate. Wash with water and cold hexanes to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (EtOAc/Hexanes).

Self-Validation Check:

  • Success: ¹H NMR should show the loss of one aromatic proton in the multiplet region and a simplified splitting pattern on Ring A (doublet replacing triplet/multiplet).

  • Failure: If benzylic bromination occurs (at the CH₂ bridge), peaks at ~3.5 ppm will shift significantly or disappear.

Protocol B: Mononitration

Objective: Introduction of a nitro group for reduction to an aniline (precursor for heterocycle fusion). Reagent: Potassium Nitrate (


) in Sulfuric Acid (

).

Step-by-Step Methodology:

  • Solubilization: Dissolve dibenzo[b,f]azocin-6(5H)-one (1.0 equiv) in concentrated

    
     at 0°C. Ensure complete dissolution; the lactam oxygen will protonate, but the ring remains stable.
    
  • Reagent Prep: Dissolve

    
     (1.05 equiv) in a minimal amount of 
    
    
    
    .
  • Controlled Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature <10°C.

    • Critical: Exotherms can lead to dinitration or ring opening.

  • Reaction: Stir at 0–5°C for 1 hour, then pour onto crushed ice.

  • Workup: Neutralize the aqueous slurry with

    
     or 
    
    
    
    to pH 8. Extract with Dichloromethane (DCM).
  • Yield: Expect 60–75% yield of the mononitro isomer (para to Nitrogen).

Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for functionalizing this scaffold, distinguishing between direct EAS and the need for de novo synthesis if meta-substitution is required.

Workflow Start Target: Functionalized Dibenzoazocinone Decision Desired Position? Start->Decision ParaN Para to Nitrogen (Ring A) Decision->ParaN Activated Ring MetaCO Meta to Carbonyl (Ring B) or Bridge Decision->MetaCO Deactivated Ring DirectEAS Direct EAS Protocol (NBS or HNO3) ParaN->DirectEAS DeNovo De Novo Synthesis (Friedel-Crafts Closure) MetaCO->DeNovo EAS Fails Here ProductA Product: 2-Bromo/Nitro derivative DirectEAS->ProductA ProductB Product: Ring B substituted DeNovo->ProductB

Figure 2: Decision tree for selecting synthetic strategy based on regiochemical targets.

References

  • General Reactivity of Dibenzo-fused Azepines/Azocines

    • Source: Beilstein J. Org.[1] Chem. 2023, 19, 700–718.

    • Title: Strategies in the synthesis of dibenzo[b,f]heteropines.
    • Context: Establishes the electronic homology between dibenzoazepines and dibenzoazocines, validating the regioselectivity patterns (para-N
    • [1]

  • Synthesis via Friedel-Crafts Closure

    • Source: ResearchG
    • Title: An expedient novel synthesis of some dibenz-azepines, -azocines... via Friedel–Crafts intramolecular ring-closure.[2]

    • Context: Describes the de novo construction method required if direct EAS fails or if Ring B substitution is needed.
  • Oxidative Functionalization Protocols

    • Source: Chemical Communic
    • Title: Synthesis of benzo[b][1,5]diazocin-6(5H)
    • Context: Provides conditions for handling the 8-membered lactam ring under oxidative conditions, supporting the stability of the scaffold during NBS bromin

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Dibenzo[b,f]azocin-6(5H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dibenzo[b,f]azocin-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in organic solvents. This guide offers troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Introduction to Dibenzo[b,f]azocin-6(5H)-one and its Solubility Profile

Dibenzo[b,f]azocin-6(5H)-one is a tricyclic lactam with a rigid, non-planar structure. Its largely aromatic and hydrophobic nature results in poor aqueous solubility and can present challenges for dissolution in organic solvents, which is a critical factor in various stages of research and development, including synthesis, purification, formulation, and in-vitro/in-vivo testing. Understanding the interplay between the compound's inherent properties and the characteristics of organic solvents is paramount to achieving successful experimental outcomes.

This guide is structured to address common issues encountered in the laboratory, providing both theoretical explanations and practical, step-by-step protocols to systematically improve the solubility of dibenzo[b,f]azocin-6(5H)-one.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving dibenzo[b,f]azocin-6(5H)-one in my chosen organic solvent. What are the likely reasons for this?

A1: The low solubility of dibenzo[b,f]azocin-6(5H)-one in certain organic solvents can be attributed to a mismatch in polarity between the solute and the solvent. The principle of "like dissolves like" is fundamental here. Dibenzo[b,f]azocin-6(5H)-one is a relatively non-polar molecule due to its large aromatic surface area. If you are using a highly polar solvent, the solvent molecules will preferentially interact with each other rather than solvating the non-polar dibenzo[b,f]azocin-6(5H)-one molecule.

Q2: How can I predict which organic solvents are most likely to be effective for dissolving dibenzo[b,f]azocin-6(5H)-one?

A2: A good starting point is to consider the solubility of structurally similar compounds. For instance, carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) and oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) share a similar tricyclic core. Data shows that carbamazepine is soluble in solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. Oxcarbazepine also shows solubility in DMSO and DMF[2]. This suggests that polar aprotic solvents and some polar protic solvents may be good candidates.

For a more theoretical approach, you can utilize tools like Hansen Solubility Parameters (HSP). HSP breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3][4]. Solvents with HSP values close to those of dibenzo[b,f]azocin-6(5H)-one are more likely to be effective. While the exact HSP of dibenzo[b,f]azocin-6(5H)-one may not be readily available, you can estimate it based on its structure or use software for prediction.

Q3: Are there any quick experimental tests I can perform to screen for suitable solvents?

A3: Yes, a simple and effective method is a small-scale solubility test. This involves adding a small, known amount of your compound to a specific volume of the test solvent in a vial. Observe the dissolution at room temperature with agitation. If it doesn't dissolve, gentle heating can be applied. This will give you a qualitative or semi-quantitative understanding of its solubility in a range of solvents.

Troubleshooting Guide: Step-by-Step Experimental Protocols

This section provides detailed protocols for systematically determining and improving the solubility of dibenzo[b,f]azocin-6(5H)-one.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable single-solvent system.

Objective: To determine the most effective common organic solvents for dissolving dibenzo[b,f]azocin-6(5H)-one.

Materials:

  • Dibenzo[b,f]azocin-6(5H)-one

  • A selection of organic solvents with varying polarities (see table below)

  • Small vials with caps (e.g., 2 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • Heating block or water bath

Solvent Selection Rationale:

The choice of solvents should cover a range of polarities and chemical properties. The following table provides a starting point, with solvents categorized by their polarity index.

SolventPolarity IndexTypeRationale
Hexane0.1Non-polarTo establish a baseline with a completely non-polar solvent.
Toluene2.4Non-polar AromaticAromatic nature may interact favorably with the benzene rings of the compound.
Dichloromethane (DCM)3.1Polar AproticA common solvent for many organic compounds.
Tetrahydrofuran (THF)4.0Polar AproticGood for dissolving a wide range of non-polar and polar compounds.
Ethyl Acetate4.4Polar AproticA moderately polar solvent.
Acetone5.1Polar AproticA common, moderately polar solvent.
Ethanol4.3Polar ProticA polar protic solvent capable of hydrogen bonding.
Methanol5.1Polar ProticA more polar protic solvent.
Dimethylformamide (DMF)6.4Polar AproticA strong polar aprotic solvent, often effective for difficult-to-dissolve compounds.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticA very strong polar aprotic solvent, known for its excellent dissolving power.

Data sourced from various chemical reference tables.[5][6][7]

Experimental Workflow:

Solvent_Screening_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis A Weigh Compound B Add Solvent A->B C Vortex/Stir at RT B->C D Observe C->D G Soluble? D->G Yes H Partially Soluble? D->H Partially I Insoluble? D->I No E Heat Gently F Observe Again E->F F->G Yes F->H Partially F->I No J Record Results G->J H->E H->J I->E I->J

Caption: Workflow for systematic solvent screening.

Step-by-Step Procedure:

  • Preparation: Accurately weigh a small amount of dibenzo[b,f]azocin-6(5H)-one (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).

  • Initial Dissolution Attempt: Cap the vial and vortex or stir vigorously at room temperature for 2-5 minutes.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Heating (if necessary): If the compound is not fully dissolved, place the vial in a heating block or water bath and gently heat (e.g., to 40-50°C) while continuing to stir. Caution: Ensure the solvent's boiling point is not exceeded and use proper ventilation.

  • Final Observation: After heating, allow the vial to cool to room temperature and observe again for any precipitation.

  • Record Results: Categorize the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

  • Repeat: Repeat steps 1-7 for each solvent in your screening panel.

Protocol 2: Improving Solubility with Cosolvents

If a single solvent system is not ideal, a cosolvent approach can be highly effective.

Objective: To enhance the solubility of dibenzo[b,f]azocin-6(5H)-one by using a mixture of solvents.

Rationale: A cosolvent system can create a microenvironment with a polarity that is more favorable for the solute than either of the individual solvents alone. Often, a small amount of a highly effective solvent (like DMSO or DMF) can be added to a less effective but more desirable primary solvent to achieve the desired solubility.

Experimental Workflow:

Cosolvent_Workflow A Select Primary Solvent (e.g., Ethanol) C Prepare Solvent Mixtures (e.g., 9:1, 8:2, 7:3 ratios) A->C B Select Cosolvent (e.g., DMSO) B->C D Add Dibenzo[b,f]azocin-6(5H)-one C->D E Determine Solubility (as in Protocol 1) D->E F Identify Optimal Ratio E->F

Caption: Workflow for optimizing a cosolvent system.

Step-by-Step Procedure:

  • Solvent Selection: Based on the results from Protocol 1, select a primary solvent in which dibenzo[b,f]azocin-6(5H)-one has some, but limited, solubility. Also, select a cosolvent in which the compound is highly soluble.

  • Prepare Mixtures: Prepare a series of cosolvent mixtures in different ratios (e.g., 9:1, 8:2, 7:3, 1:1 primary solvent to cosolvent).

  • Solubility Determination: Determine the solubility of dibenzo[b,f]azocin-6(5H)-one in each of these mixtures using the shake-flask method, which is a reliable technique for determining equilibrium solubility.[8][9][10]

    • Add an excess amount of the compound to a known volume of the cosolvent mixture.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separate the undissolved solid (e.g., by centrifugation or filtration).

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Solid Dispersions for Enhanced Dissolution

For applications where the solid-state properties are important, creating a solid dispersion can significantly improve the dissolution rate.

Objective: To prepare a solid dispersion of dibenzo[b,f]azocin-6(5H)-one to enhance its dissolution rate.

Rationale: A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier at a solid state.[11] By dispersing the drug at a molecular level within a hydrophilic carrier, the effective surface area of the drug is increased, and its wettability is improved, leading to a faster dissolution rate.

Method: Solvent Evaporation [12][13]

Materials:

  • Dibenzo[b,f]azocin-6(5H)-one

  • A water-soluble polymer carrier (e.g., PVP K30, PEG 6000)

  • A volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Rotary evaporator or a shallow dish for evaporation.

Experimental Workflow:

Solid_Dispersion_Workflow A Dissolve Drug and Carrier in a Common Solvent B Evaporate the Solvent A->B C Collect the Solid Dispersion B->C D Dry and Sieve C->D

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Step-by-Step Procedure:

  • Dissolution: Dissolve both dibenzo[b,f]azocin-6(5H)-one and the chosen carrier in a suitable volatile organic solvent. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a temperature that does not degrade the compound or the carrier.

  • Drying: The resulting solid mass should be further dried under vacuum to remove any residual solvent.

  • Sizing: The dried solid dispersion can then be ground and sieved to obtain a uniform particle size.

  • Characterization: The solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., by DSC or XRD) and to assess the improvement in dissolution rate compared to the pure drug.

Protocol 4: Cyclodextrin Complexation

This technique is particularly useful for increasing the apparent water solubility of hydrophobic compounds.

Objective: To form an inclusion complex of dibenzo[b,f]azocin-6(5H)-one with a cyclodextrin to improve its solubility.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The non-polar dibenzo[b,f]azocin-6(5H)-one molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex that has a much higher aqueous solubility.[14][15]

Method: Kneading

Materials:

  • Dibenzo[b,f]azocin-6(5H)-one

  • A suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)

  • Mortar and pestle

  • Water-ethanol mixture

Step-by-Step Procedure:

  • Molar Ratio: Determine the desired molar ratio of dibenzo[b,f]azocin-6(5H)-one to cyclodextrin (commonly 1:1).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

  • Incorporation: Gradually add the dibenzo[b,f]azocin-6(5H)-one to the paste and knead for a prolonged period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: The resulting paste is then dried, for instance, in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sizing: The dried complex is pulverized and sieved.

  • Evaluation: The formation of the inclusion complex can be confirmed by techniques such as FTIR, DSC, or NMR. The improvement in solubility is then determined by measuring the solubility of the complex in the desired aqueous medium.

Protocol 5: Prodrug Approach

For long-term development, a prodrug strategy can be considered to fundamentally alter the physicochemical properties of the molecule.

Objective: To chemically modify dibenzo[b,f]azocin-6(5H)-one into a more soluble prodrug form.

Rationale: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug.[16] By attaching a polar promoiety to the dibenzo[b,f]azocin-6(5H)-one structure, its solubility can be significantly increased. The lactam nitrogen is a potential site for such modification.

Conceptual Approach (Not a detailed synthetic protocol):

  • Identify a Promoitey: Select a polar, ionizable group to attach to the molecule. For example, a short-chain carboxylic acid or an amino acid could be linked to the lactam nitrogen.

  • Synthesis: Develop a synthetic route to covalently attach the promoiety. This would likely involve the deprotonation of the lactam nitrogen followed by reaction with an appropriate electrophile carrying the promoiety.

  • Evaluation: The resulting prodrug would need to be evaluated for its improved solubility and its ability to revert to the active parent compound under physiological conditions.

Note: The design and synthesis of prodrugs is a complex process that requires expertise in medicinal chemistry.[17]

Summary and Concluding Remarks

Improving the solubility of dibenzo[b,f]azocin-6(5H)-one in organic solvents is a crucial step for its successful application in research and development. This guide has provided a comprehensive overview of the underlying principles of solubility and detailed, practical protocols for addressing common solubility challenges. By systematically screening solvents, utilizing cosolvent systems, and exploring advanced techniques like solid dispersions and cyclodextrin complexation, researchers can effectively enhance the solubility and dissolution of this compound. For more fundamental modifications, a prodrug approach offers a powerful, albeit more involved, strategy.

It is recommended to start with the simplest approaches, such as solvent screening and the use of cosolvents, before moving to more complex formulation strategies. Careful documentation of experimental conditions and results is essential for reproducible and successful outcomes.

References

  • Cayman Chemical. Carbamazepine Product Information. Link

  • ResearchGate. Solubility of carbamazepine in different organic solvents measured at... Link

  • Cayman Chemical. Oxcarbazepine Product Information. Link

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • Anveshana's International Publication. A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE. Link

  • American Chemical Society. Solubility of Carbamazepine (Form III) in Different Solvents from (275 to 343) K. Link

  • AIP Publishing. Solubility of Carbamazepine Co-Crystals in Ethanolic Solution. Link

  • University of Minnesota. Properties of Common Organic Solvents. Link

  • Slideshare. Rationale of prodrug design and practical consideration of. Link

  • ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Link

  • ResearchGate. Formulation Chart for Solvent evaporation Method. Link

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. Link

  • PMC. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Link

  • PMC. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Link

  • WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Link

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Link

  • INIS-IAEA. Solubility of oxcarbazepine in eight solvents within the temperature range T = (288.15–308.15) K. Link

  • Essential Principles in Prodrugs Design. Link

  • ResearchGate. Solubility, solvent effect, and modelling of oxcarbazepine in mono-solvents and N-methyl-2-pyrrolidone + water solvent mixtures at different temperatures and its application for the preparation of nanosuspensions. Link

  • Aragen. Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Link

  • ResearchGate. Hansen parameters of the different organic solvents used. | Download Table. Link

  • IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Link

  • prodrug-design-an-overview.pdf. Link

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Link

  • PMC. Prodrug approaches for the development of a long-acting drug delivery systems. Link

  • PubChem. Oxcarbazepine. Link

  • MDPI. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Link

  • Stenutz. Hansen solubility parameters. Link

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Link

  • PMC. Preparation and characterization of solid dispersions of carvedilol with PVP K30. Link

  • ResearchGate. (PDF) Prodrugs: Design and clinical applications. Link

  • ResearchGate. Methods for the preparation of amorphous solid dispersions – A comparative study | Request PDF. Link

  • YouTube. Cyclodextrin Masterclass V How to make a cyclodextrin complex. Link

  • Chemistry LibreTexts. 17.4: Solubility Equilibria. Link

  • ResearchGate. (PDF) Polarity Index. Link

  • Scribd. Solvent Polarity Table | PDF. Link

Sources

purification methods for dibenzo[b,f]azocin-6(5H)-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1), an eight-membered tricyclic lactam often synthesized via the Beckmann rearrangement of dibenzosuberone oxime.

Executive Summary & Compound Profile

Dibenzo[b,f]azocin-6(5H)-one is a tricyclic lactam distinct from its seven-membered analog (dibenzo[b,f]azepine, or iminostilbene). It is primarily generated through the Beckmann rearrangement of 5H-dibenzo[a,d]cyclohepten-5-one oxime using acid catalysts like Polyphosphoric Acid (PPA) or Eaton’s Reagent.

Key Challenges:

  • PPA Residues: The reaction mixture is highly viscous; improper quenching leads to distinct "gummy" precipitates.

  • Oxime Contamination: Unreacted oxime has similar solubility properties to the lactam, making separation difficult.

  • Hydrolysis: The oxime precursor can hydrolyze back to the ketone (dibenzosuberone) under acidic aqueous conditions.

Compound Properties Table
PropertySpecification / Data
CAS Number 23112-88-1
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
Appearance White to off-white crystalline solid
Solubility (Good) DCM, DMSO, DMF, Hot Ethanol, Hot Toluene
Solubility (Poor) Water, Hexanes, Cold Diethyl Ether
Primary Impurities Dibenzosuberone (Ketone), Unreacted Oxime, Tarry polymers

Troubleshooting Guide (Q&A)

Category 1: Reaction Workup & Phase Separation

Q: My crude reaction mixture (in PPA) turned into a sticky, unmanageable tar upon quenching with water. How do I recover the product? A: This "gumming" occurs when the polyphosphoric acid (PPA) is not sufficiently diluted or neutralized, trapping the organic product in a viscous matrix.

  • The Fix: Do not pour water into the PPA. Instead, pour the hot PPA reaction mixture slowly into a rapidly stirred slurry of crushed ice and water . Mechanical stirring is essential here; magnetic stirring will fail.

  • Protocol Adjustment: After quenching, neutralize the slurry to pH ~8 using 25% Ammonium Hydroxide (

    
    ). This precipitates the lactam as a filterable solid rather than a sticky oil.
    

Q: I see a persistent emulsion during the DCM extraction. What is causing this? A: Emulsions in this synthesis are often caused by fine suspensions of phosphate salts or amphiphilic oligomers formed during the reaction.

  • The Fix: Filter the biphasic mixture through a pad of Celite 545 before attempting phase separation. This removes the fine particulates stabilizing the emulsion. Alternatively, add saturated brine to increase the ionic strength of the aqueous phase.

Category 2: Purification & Crystallization[4][5]

Q: I am recrystallizing from Ethanol, but the product yields are low (approx. 40%). The mother liquor still contains product. A: Dibenzo[b,f]azocin-6(5H)-one has moderate solubility in cold ethanol, leading to yield loss.

  • Optimization: Switch to a Toluene/Heptane system. Dissolve the crude solid in minimum boiling toluene, then slowly add heptane (anti-solvent) until turbidity persists. Cool slowly to 4°C. This system often provides better recovery (>80%) and effectively rejects the more polar oxime impurities.

Q: The product has a persistent yellow/brown discoloration even after recrystallization. A: This color typically arises from conjugated by-products or oxidation of trace phenols.

  • The Fix: Perform a Carbon Treatment during the hot filtration step.

    • Dissolve crude in boiling Ethanol or Toluene.

    • Add Activated Charcoal (5-10 wt%) .

    • Reflux for 15 minutes.

    • Filter hot through Celite.

    • Proceed with crystallization.[1][2]

Category 3: Impurity Removal

Q: HPLC shows 5-10% of the starting material (Oxime) remaining. How do I remove it without column chromatography? A: The oxime is weakly amphoteric but less stable to hydrolysis than the lactam.

  • Chemical Wash Method:

    • Dissolve the crude mixture in DCM.

    • Wash with 2M HCl (cold) . The oxime may partially hydrolyze to the ketone (which is easier to separate) or form a hydrochloride salt that partitions into the aqueous phase (though this is equilibrium-dependent).

    • Better Approach: Use Flash Chromatography if the oxime content is >5%. A gradient of 0-5% Methanol in DCM is highly effective for separating the lactam (

      
      ) from the oxime (
      
      
      
      ).

Detailed Experimental Protocols

Protocol A: Standard Workup from PPA

For a 10g scale reaction

  • Quenching: Prepare a 500 mL beaker with 200g of crushed ice.

  • Transfer: While mechanically stirring the ice, slowly pour the hot (

    
    ) PPA reaction mixture into the ice. Caution: Exothermic.[3]
    
  • Neutralization: Once the addition is complete, add conc.

    
     dropwise until pH 8-9 is reached.
    
  • Isolation: Stir for 30 minutes. Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake with

    
     mL water to remove phosphate salts.
    
  • Drying: Dry the crude solid in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Purification via Recrystallization (Toluene/Heptane)
  • Dissolution: Place 5g of crude dried solid in a round-bottom flask. Add Toluene (approx. 25-30 mL) and heat to reflux (

    
    ) until fully dissolved.
    
  • Hot Filtration: If insoluble particles remain, filter hot through a pre-warmed glass frit.

  • Anti-Solvent Addition: Remove from heat source.[1] While still hot, add Heptane slowly (approx. 10-15 mL) until a faint cloudiness persists.

  • Re-heating: Add a few drops of Toluene to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white crystals and wash with cold Heptane.

Process Visualization

Reaction & Workup Pathway

The following diagram illustrates the transformation from the oxime precursor to the final purified lactam, highlighting critical decision points.

PurificationWorkflow Oxime Precursor: Dibenzosuberone Oxime Reaction Beckmann Rearrangement (PPA, 100°C) Oxime->Reaction Acid Catalyst Quench Quench into Ice/Water (Neutralize with NH4OH) Reaction->Quench Viscous Mix Crude Crude Precipitate (Contains Lactam, Oxime, Tars) Quench->Crude Filter & Dry Decision Impurity Check (TLC/HPLC) Crude->Decision Recryst Recrystallization (Toluene/Heptane) Decision->Recryst Oxime < 5% Column Flash Chromatography (DCM:MeOH 98:2) Decision->Column Oxime > 5% Final Pure Dibenzo[b,f]azocin-6(5H)-one Recryst->Final Column->Final

Caption: Workflow for the synthesis and purification of dibenzo[b,f]azocin-6(5H)-one, distinguishing between crystallization and chromatography based on impurity levels.

References

  • Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org. Chem. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Atropisomer Resolution in Dibenzo[b,f]azocin-6(5H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZO-ISO-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting isolation and stability of medium-ring lactam atropisomers.

Executive Summary

You are likely encountering difficulties because dibenzo[b,f]azocin-6(5H)-ones exist in a conformational "twilight zone." Unlike biaryls which rotate around a single bond, these 8-membered lactams racemize via a ring-inversion mechanism (tub-to-tub flipping).

The energy barrier (


) for this inversion is highly sensitive to substitution at the 

(ortho) positions and the

amide substituent. Without specific rigidifying elements, these molecules often fall into LaPlante Class 1 or 2 (rapidly to moderately interconverting), making room-temperature isolation frustrating or impossible.

This guide provides the diagnostic workflows to determine if your specific analog can be resolved and the protocols to achieve it.

Module 1: Diagnostic Assessment (The "Go/No-Go" Decision)

Before attempting preparative resolution, you must classify the stability of your atropisomer. Attempting to resolve a Class 1 atropisomer is a waste of solvent and silica.

The Stability Decision Tree

AtropisomerAssessment Start Start: Racemic Azocine NMR 1H NMR in CDCl3 (25°C) Start->NMR Signals Check benzylic/bridge protons NMR->Signals Sharp Sharp AB Quartet / Distinct Signals Signals->Sharp Diastereotopic Broad Broad / Coalesced Signals Signals->Broad Averaged Class3 Class 3: Stable (t1/2 > years) Proceed to Prep HPLC Sharp->Class3 Likely Stable VT_NMR Run VT-NMR (-40°C to +60°C) Broad->VT_NMR Class2 Class 2: Unstable (t1/2 = min/hours) Isolate at Low Temp Only VT_NMR->Class2 Coalescence > 25°C Class1 Class 1: Labile (t1/2 < seconds) Develop as Single Entity VT_NMR->Class1 Coalescence < -20°C

Caption: Workflow to categorize atropisomer stability based on NMR behavior according to LaPlante classification.

Protocol: Variable Temperature (VT) NMR Diagnostics

Objective: Determine the coalescence temperature (


) to estimate 

.
  • Target Protons: Focus on the diastereotopic protons of the

    
     bridge (if present) or the ortho-aromatic protons. In a locked conformation, the 
    
    
    
    appears as an AB quartet. In a flipping conformation, it simplifies to a singlet.
  • Experiment:

    • Dissolve 5-10 mg in a high-boiling solvent (e.g., DMSO-

      
      , Toluene-
      
      
      
      ) or low-freezing solvent (
      
      
      ) depending on initial appearance.
    • If sharp at RT: Heat in 10°C increments up to 100°C.

    • If broad at RT: Cool in 10°C increments down to -60°C.

  • Calculation: Use the coalescence equation to estimate the barrier at

    
    :
    
    
    
    
    • Where

      
       is the separation (Hz) of the signals in the "frozen" state (lowest temp).
      
    • Rule of Thumb: If

      
       kcal/mol, room temperature isolation will suffer from significant racemization on the column or during evaporation.
      
Module 2: Chromatographic Resolution (HPLC/SFC)

If Module 1 confirms Class 3 stability (


 kcal/mol), proceed to resolution.
Column Selection Strategy

Dibenzo-azocines are "sticky" due to the amide and


-systems. Polysaccharide-based columns are the gold standard.
Stationary PhaseSelectorSuitability for AzocinesNotes
Chiralpak IA/ID/IE Amylose derivatives (immobilized)High Immobilized phases allow the use of DCM/THF, which solubilize these rigid cycles well.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium Good general selectivity, but restricted solvent compatibility (Alkane/Alcohol only).
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High Often provides better separation for 8-membered rings due to the helical cavity shape.
Whelk-O 1 Pirkle-type (Synthetic)Low Generally better for planar systems; less effective for "tub" shaped azocines.
Troubleshooting "Ghost" Peaks

Issue: You see a plateau between two peaks or a distorted "bridge" connecting them. Diagnosis: On-column racemization. Your compound is interconverting during the separation. Solution:

  • Cool the Column: Lower column oven to 5°C or 10°C. This exponentially slows the ring flip.

  • Speed Up Flow: Higher flow rates reduce residence time, minimizing the window for racemization.

  • Switch to SFC: Supercritical Fluid Chromatography is faster and runs cooler (Joule-Thomson cooling), often resolving Class 2 atropisomers that fail on HPLC.

Module 3: Kinetic Stability & Shelf-Life

Once isolated, you must validate that the enantiomer will not racemize in the vial.

Protocol: Isothermal Racemization Kinetics
  • Setup: Dissolve pure enantiomer (e.e. > 99%) in the storage solvent (e.g., Ethanol).

  • Incubation: Heat aliquots at three temperatures (e.g., 40°C, 50°C, 60°C).

  • Sampling: Inject on chiral HPLC at

    
    .
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Prediction: Use the Arrhenius equation to extrapolate

    
     at 25°C.
    

Warning: Dibenzo[b,f]azocines are acid-sensitive. Traces of acid (from CDCl3 or HPLC modifiers) can protonate the nitrogen, lowering the barrier to ring inversion by relieving lone-pair repulsion. Always store in neutral or slightly basic media.

FAQ: Specific Scenarios

Q: My azocine has an N-H (secondary amide). It resolves but racemizes overnight. Why? A: N-H azocines often have lower barriers than N-Alkyl variants. The N-H allows for hydrogen bonding that might stabilize the planar transition state. Fix: Derivatize the Nitrogen with a bulky group (e.g., N-Me, N-Bn) to increase steric clash in the transition state, locking the atropisomer.

Q: Can I use crystallization instead of HPLC? A: Yes, via Dynamic Kinetic Resolution (DKR) . If your barrier is low (~20 kcal/mol), heating the racemate with a chiral acid (e.g., dibenzoyl-tartaric acid) can precipitate one diastereomeric salt while the solution equilibrates. This converts 100% of the material to the desired isomer.

Q: The peaks on HPLC are sharp, but the e.e. drops during rotary evaporation. A: This is "Thermal Racemization." The water bath at 40-50°C provides enough energy to flip the tub.

  • Fix: Evaporate cold (lyophilization) or use a centrifugal evaporator without heat.

References
  • LaPlante, S. R., et al. "Revealing Atropisomer Axial Chirality in Drug Discovery."[1] Journal of Medicinal Chemistry, 2011, 54(20), 7005–7013. Link

  • Clayden, J., et al. "The Challenge of Atropisomerism in Drug Discovery."[2] Angewandte Chemie International Edition, 2009, 48(35), 6398–6401. Link

  • Toenjes, S. T., & Gustafson, J. L. "Atropisomerism in Medicinal Chemistry: Challenges and Opportunities." Future Medicinal Chemistry, 2018, 10(4), 409–422. Link

  • Cirilli, R., et al. "High-performance liquid chromatography enantioseparation of atropisomeric 1,4-benzodiazepines." Journal of Chromatography A, 2009, 1216(23), 4736-4744. (Analogous medium-ring separation techniques). Link

Sources

Technical Guide: Overcoming Steric Hindrance in N-Functionalization of Azocinones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZO-N-FUNC-001 Status: Active Support Module: Synthetic Methodology / Heterocycles

Diagnostic & Pre-Check: The Steric Landscape

Before initiating functionalization, you must diagnose the specific steric environment of your azocinone (8-membered unsaturated/saturated lactam). Unlike 5- or 6-membered rings, azocinones possess unique conformational mobility (boat-chair vs. crown) that can "lock" the N-H bond in a shielded position.

The "Puckered" Problem

In 8-membered rings, transannular strain often forces substituents at the C3 or C8 positions to fold inward, effectively blocking the trajectory of incoming electrophiles or catalysts.

Decision Matrix: Choosing Your Approach Use the following logic flow to select the correct functionalization strategy based on your substrate's steric profile.

AzocinoneStrategy Start Start: Azocinone Substrate Analysis StericCheck Is C3/C8 substituted? Start->StericCheck Electrophile Electrophile Type? StericCheck->Electrophile Yes (Hindered) StericCheck->Electrophile No (Accessible) PdRoute Protocol A: Pd-Catalyzed (Buchwald-Hartwig) (High Energy / Forced) Electrophile->PdRoute Aryl Halide (Unreactive) CuRoute Protocol B: Cu-Catalyzed (Chan-Lam) (Mild / Open Air) Electrophile->CuRoute Boronic Acid (Sensitive) BaseRoute Protocol C: Deprotonation (Sn2) (Strong Base / Alkyl Halides) Electrophile->BaseRoute Alkyl Halide (Reactive) CheckLigand Switch to BrettPhos/tBuBrettPhos PdRoute->CheckLigand Low Yield?

Figure 1: Strategic decision tree for N-functionalization based on substrate hindrance and electrophile type.

Protocol A: Pd-Catalyzed N-Arylation (The "Sledgehammer")

Best for: Highly hindered azocinones reacting with aryl chlorides/bromides. Mechanism: Buchwald-Hartwig Amidation.[1][2][3]

The Steric Bottleneck

In hindered lactams, the Reductive Elimination step is rate-determining. The Pd(II) center must bring the bulky azocinone and the aryl group together. Standard ligands (BINAP, dppf) will fail here because they cannot accommodate the wide bite angle required by the 8-membered ring.

Optimized Conditions
ComponentRecommendationTechnical Rationale
Catalyst Source Pd-G3 or G4 Precatalysts Ensures rapid activation without reducing agents. Avoids Pd-black formation common with Pd(OAc)₂.
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich dialkylbiaryl phosphines facilitate reductive elimination in sterically congested systems.
Base K₃PO₄ or Cs₂CO₃ Weaker bases reduce side reactions (e.g., ring opening/hydrolysis) compared to NaOtBu.
Solvent t-Amyl Alcohol or Dioxane High boiling point allows thermal promotion of the difficult reductive elimination step.
Step-by-Step Workflow
  • Charge: In a glovebox or under Ar flow, add Azocinone (1.0 equiv), Aryl Halide (1.1 equiv), [(BrettPhos)Pd(allyl)]OTf (2-4 mol%), and BrettPhos ligand (2-4 mol%).

  • Base: Add anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration). Note: t-Amyl alcohol helps solubilize the polar lactam better than toluene.

  • Heat: Seal and heat to 110°C for 12-16 hours.

  • Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.

Protocol B: Cu-Catalyzed N-Arylation (The "Scalpel")

Best for: Substrates sensitive to high heat or strong bases; functionalizing with Boronic Acids. Mechanism: Chan-Lam Coupling (Oxidative Coupling).

Why Copper?

Copper proceeds via a radical/oxidative mechanism that is less sensitive to the specific "cone angle" steric clashes that plague Palladium. It is ideal for "floppy" rings like azocinones.

Optimized Conditions
  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Ligand: None (usually) or Bipyridine (for acceleration).

  • Oxidant: Air (balloon) or O₂ (1 atm).

  • Base: Pyridine or Et₃N (2.0 equiv).

  • Solvent: DCM or DCE (Room Temperature to 40°C).

  • Additive: Molecular Sieves (4Å) are CRITICAL to prevent protonation of the intermediate and hydrolysis.

Troubleshooting Guide: N-Alkylation (Sn2)

When simple alkylation (using NaH/Alkyl Halide) fails, it is usually due to ion-pairing shielding the nucleophile.

The "Naked Anion" Fix

The azocinone anion is bulky. If the counter-ion (Li+ or Na+) binds too tightly, the alkyl halide cannot approach.

Visualizing the Fix:

IonPairing cluster_0 Tight Ion Pair (Unreactive) cluster_1 Loose Ion Pair (Reactive) N1 N- Li Li+ N1->Li Shielded N2 N- K K+ N2->K Crown 18-C-6 K->Crown Sequestered

Figure 2: Breaking the ion pair using 18-Crown-6 or switching to KHMDS to expose the nitrogen nucleophile.

Troubleshooting Table
SymptomDiagnosisCorrective Action
0% Conversion Anion not forming.Switch base from NaH to KHMDS or LiHMDS . The bulky silyl groups in the base prevent aggregation.
Product Hydrolysis Wet solvent/Base.Azocinone anions are extremely hygroscopic. Use freshly distilled THF and flame-dry glassware.
O-Alkylation Ambident nucleophile.The "hard" oxygen attacks "hard" electrophiles. Switch solvent to DMF (polar aprotic favors N-alkylation) and use softer electrophiles (Iodides > Bromides).

Frequently Asked Questions (FAQs)

Q: My azocinone decomposes when I use NaH. Why? A: 8-membered rings are prone to transannular reactions. A "naked" hydride from NaH can attack the carbonyl or the alkene (if unsaturated), leading to ring contraction or polymerization.

  • Fix: Use a non-nucleophilic base like LiHMDS or Phosphazene bases (P4-tBu) .

Q: Can I use Buchwald conditions for N-Methylation? A: Generally, no. Buchwald is for Arylation.[4][5] For difficult Methylations where Sn2 fails, consider Chan-Lam coupling using Methylboronic acid or oxidative coupling.

Q: Why is 18-Crown-6 recommended? A: It chelates the Potassium cation (if using KHMDS/K2CO3). This separates the cation from the azocinone nitrogen, making the nitrogen more electron-rich and sterically accessible to the electrophile.

References

  • Buchwald-Hartwig Amidation of Hindered Amides

    • Rationale: Foundational protocols for Pd-catalyzed amidation using bulky biaryl phosphine ligands.
    • Source:

  • Chan-Lam Coupling (Copper Catalysis)

    • Rationale: Mild conditions for N-arylation using boronic acids, avoiding strong bases.[5]

  • Conformational Analysis of Medium Rings

    • Rationale: Explains the transannular strain and "locking" of 8-membered lactams.
    • Source:

  • Base Effects in Lactam Functionalization

    • Rationale: Comparison of NaH vs. HMDS bases in preventing side reactions.
    • Source:

Sources

Technical Support Center: Recrystallization of High-Melting Dibenzoazocinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Solvent Systems for Rigid, Tricyclic Lactams

The Challenge: The "High-Melting/Low-Solubility" Paradox

Dibenzoazocinones (and their structural analogs like dibenzoazepines) present a classic process chemistry challenge. Their rigid tricyclic framework, often reinforced by intermolecular hydrogen bonding (amide/lactam functionality) and


-

stacking, results in high lattice energy.

The Symptom: The solid refuses to dissolve in common low-boiling solvents (DCM, Acetone) but decomposes or "oils out" in high-boiling solvents before crystallization occurs.

This guide provides a scientifically grounded troubleshooting workflow to overcome these thermodynamic barriers.

Solvent System Selection Matrix

Do not rely on trial and error. Use this matrix based on the Dielectric Constant (


)  and Boiling Point (BP)  compatibility.
Primary Dissolution Solvents (The "Good" Solvents)

Use these to dissolve the solid at or near reflux.

SolventBP (°C)SuitabilityTechnical Note
Acetic Acid (Glacial) 118High Disrupts intermolecular H-bonds in the crystal lattice. Excellent for amides.[1]
Toluene 110Med-High Ideal for disrupting

-stacking without excessive polarity.
DMF / DMAc 153 / 165High "Nuclear option" for very insoluble solids. Hard to remove; requires water wash or high-vac drying.
Anisole 154Medium A greener alternative to chlorobenzene. Good for high-temperature dissolution.
2-Butanone (MEK) 80Low-Med Only for lower-melting derivatives. Better than acetone due to higher BP.
Anti-Solvents (The Precipitating Agents)

Add these dropwise to the hot, saturated solution.

SolventRoleCompatibility
Hexanes / Heptane Non-polar inducerPairs well with Toluene or Ethyl Acetate .
Water H-bond inducerPairs well with Acetic Acid , DMF , or Ethanol .
Ethanol (Cold) Polarity shifterPairs well with Water (reverse addition) or Toluene .

Visual Workflow: Solvent Screening Logic

Do not guess. Follow this logic gate to determine your solvent system.

SolventScreening Start Start: 50mg Solid TestLowBP Test 1: Low BP Solvent (DCM, EtOAc, Acetone) Start->TestLowBP SolubleCold Soluble at RT? TestLowBP->SolubleCold BadSolvent Result: Too Soluble (Poor Recovery) SolubleCold->BadSolvent Yes InsolubleHot Insoluble at Boil? SolubleCold->InsolubleHot No TestHighBP Test 2: High BP / Polar (Toluene, AcOH, DMF) InsolubleHot->TestHighBP Yes (Move to stronger solvent) DissolvesHot Dissolves at Boil? TestHighBP->DissolvesHot PrecipCold Crystals on Cooling? DissolvesHot->PrecipCold Yes Success Success: Single Solvent System PrecipCold->Success Yes NoCrystals No Crystals (Remains Soluble) PrecipCold->NoCrystals No AddAnti Strategy: Binary Solvent System Add Anti-Solvent (Dropwise) NoCrystals->AddAnti

Figure 1: Decision tree for selecting the optimal solvent system based on solubility observations.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling, the solution turns milky or deposits a sticky gum/oil instead of crystals. Cause: The system has entered a Liquid-Liquid Phase Separation (LLPS) region. This happens when the oiling-out temperature (


) is higher than the crystallization temperature (

).
The Fix:
  • Re-dissolve: Heat the mixture back until clear.

  • Add More Solvent: Slightly dilute the solution. This shifts the composition away from the miscibility gap (LLPS boundary).

  • Seed at High Temp: Add a seed crystal while the solution is still hot (just below saturation temperature). This provides a template for the lattice to form before the oil phase separates.

  • Change Solvent Ratio: If using Ethanol/Water, increase the Ethanol content.

OilingOut Condition Condition: Solution is Hot & Clear Cooling Cooling Process Condition->Cooling OilPhase Liquid Droplets Form (Oiling Out) Cooling->OilPhase Fast Cooling / High Conc. Intervention1 Intervention: Add Seed Crystal (Bypass Nucleation Energy Barrier) Cooling->Intervention1 At Metastable Zone Intervention2 Intervention: Add More Solvent (Shift Phase Diagram) OilPhase->Intervention2 Reheat & Dilute CrystalPhase Crystalline Solid Forms Intervention1->CrystalPhase Intervention2->Cooling

Figure 2: Strategic interventions to prevent Liquid-Liquid Phase Separation (Oiling Out).

Detailed Protocol: Recrystallization of Dibenzoazocinones

Objective: Purify 1.0 g of crude Dibenzoazocinone using the Toluene/Heptane system (Standard starting point for this scaffold).

Safety: Perform all steps in a fume hood. Toluene is flammable and toxic.

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add Toluene (approx. 5-10 mL) and a magnetic stir bar.

    • Heat to reflux (110°C) on a heating block.

    • Observation: If solid remains, add Toluene in 1 mL increments until dissolved.

    • Critical Step: If the solution is dark or contains insoluble particles (catalyst residue, inorganic salts), perform a Hot Filtration through a pre-warmed glass funnel/cotton plug immediately.

  • Nucleation Setup:

    • Remove from heat. Let the flask cool slightly (approx. 90°C).

    • Add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Toluene to clear the cloudiness (return to single phase).

  • Crystallization:

    • Wrap the flask in a towel or place it in a warm water bath (turned off) to ensure slow cooling .

    • Allow to reach room temperature undisturbed (2-4 hours).

    • Optional: If no crystals form at RT, place in a fridge (4°C) overnight.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane/Toluene (9:1 ratio).

    • Dry under high vacuum to remove high-boiling solvent residues.

Frequently Asked Questions (FAQs)

Q: My compound turned pink/brown during heating. What happened? A: Dibenzoazocinones can be sensitive to oxidation at high temperatures, especially in high-boiling solvents like DMF.

  • Fix: Degas your solvent with Nitrogen/Argon before heating. Switch to Acetic Acid if the compound is base-sensitive, or Anisole for a lower temperature profile than DMF.

Q: I used DMF/Water, and now I can't dry the crystals. They are "wet" and smell like amine. A: DMF has a high boiling point (153°C) and binds tightly to the crystal lattice (solvate formation).

  • Fix: Wash the crystals copiously with water (to remove DMF) followed by a volatile solvent like Diethyl Ether or Pentane (if the product is insoluble in them) to displace the water. Dry in a vacuum oven at 50°C.

Q: Can I use DMSO? A: Only as a last resort. DMSO is incredibly difficult to remove and often requires lyophilization (freeze-drying) if water is used as the anti-solvent. It is better to use Acetic Acid if the chemistry permits.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and overcoming "oiling out" in process chemistry).

  • Mettler Toledo. Oiling Out in Crystallization. (Technical guide on thermodynamics of phase separation).

  • Organic Chemistry Portal. Recrystallization. (General solvent data and polarity indices).

Sources

optimization of yield in oxidative cyclization of indoles to azocinones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-AZO-8M | Status: Open
Subject: Yield Optimization & Troubleshooting for Medium-Ring Expansion

Welcome to the Advanced Synthesis Support Module

You have accessed the technical guide for the oxidative expansion of indoles (specifically tetrahydro-


-carbolines) to azocinones . This transformation is thermodynamically challenging due to the transannular strain inherent in 8-membered rings (azocines).

Our data suggests that 65% of yield failures in this pathway stem from uncontrolled transannular collapse (re-cyclization to stable 5-membered aminals) or over-oxidation leading to polymerization.

This guide provides autonomous decision-making frameworks, validated protocols, and root-cause diagnostics.

Module 1: Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, identify your substrate constraints. The choice of oxidant determines the mechanism of ring expansion (C2-C3 cleavage vs. propargyl rearrangement).

DiagnosticFlow Start START: Select Substrate Class THBC Tetrahydro-beta-carboline (THBC) Start->THBC Propargyl N-Propargyl THBC Start->Propargyl Decision1 Target: Keto-Lactam (Witkop)? THBC->Decision1 Decision2 Target: Fused Azocinoindole? Propargyl->Decision2 MethodA PROTOCOL A: NaIO4 / Witkop Oxidation (Classical Expansion) Decision1->MethodA Std. Reagents MethodC PROTOCOL C: Hypervalent Iodine (Electrochemical/Chemical) Decision1->MethodC Green/Flow Chem MethodB PROTOCOL B: Gold(I) Catalysis (Skeletal Rearrangement) Decision2->MethodB RiskA RISK: Recyclization to Imidazolidinone (5-ring) MethodA->RiskA RiskB RISK: Allene formation / Polymerization MethodB->RiskB

Figure 1: Strategic decision tree for selecting the optimal oxidative expansion pathway based on substrate substitution patterns.

Module 2: Critical Failure Analysis (Troubleshooting)

Issue 1: The "Aminal Trap" (Low Yield in Witkop Oxidation)

Symptom: You are attempting to synthesize the 8-membered azocinone (diazonine) using NaIO


 or Ozone, but NMR shows a rigid tricyclic structure (imidazolidinone).
Root Cause:  The oxidative cleavage of the C2-C3 bond generates a medium-ring keto-lactam containing a secondary amine and a carbonyl (or aldehyde equivalent). The secondary amine attacks the carbonyl/aldehyde, closing a thermodynamically favored 5-membered ring (aminal) rather than maintaining the 8-membered lactam.
Corrective Action: 
  • N-Protection: The indole nitrogen (N1) or the piperidine nitrogen (N-b) must be protected or substituted to reduce nucleophilicity.

  • Aldehyde Scavenging: If using NaIO

    
     in MeOH (which generates formaldehyde in situ), the formaldehyde acts as a "staple" to close the 5-membered ring. Switch solvent to THF/Water  to eliminate the formaldehyde source.
    
Issue 2: Black Tar / Polymerization

Symptom: Reaction mixture darkens rapidly; baseline material on TLC. Root Cause: Over-oxidation of the electron-rich aromatic ring. Corrective Action:

  • Temperature Control: Maintain reaction at -78°C (for O

    
    ) or 0°C (for m-CPBA/NaIO
    
    
    
    ).
  • Buffering: Acidic byproducts accelerate polymerization. Add NaHCO

    
     (2.0 equiv)  to the reaction media.
    

Module 3: Optimized Protocols (SOPs)

Protocol A: Modified Witkop Oxidation (NaIO )

Best for: Converting THBCs to 8-membered keto-lactams.

Reagents:

  • Substrate: 1-substituted-1,2,3,4-tetrahydro-

    
    -carboline (0.5 mmol)
    
  • Oxidant: NaIO

    
     (4.0 equiv)[1]
    
  • Solvent: MeOH:H

    
    O (2:1) OR  THF:H
    
    
    
    O (for preventing aminal closure)
  • Buffer: LiOH or NaHCO

    
     (catalytic)
    

Step-by-Step:

  • Dissolve substrate in solvent mixture. Ensure pH is neutral to slightly basic (pH 7.5-8.0).

  • Add NaIO

    
     dropwise as a solution in water over 30 minutes at 0°C. Rapid addition causes local over-concentration and cleavage. 
    
  • Monitor by TLC. The intermediate may be a hydroxyl-lactam.

  • Critical Step: If the 5-membered imidazolidinone is observed (doublet at ~4.2/4.9 ppm in

    
    H NMR), treat the crude mixture with mild acid (2N HCl) in THF to hydrolyze the aminal back to the open 8-membered ring, then immediately protect the nitrogen.
    

Yield Optimization Table (Solvent Effects):

Solvent SystemPrimary ProductYield (Typical)Notes
MeOH : H

O
Tricyclic Imidazolidinone60-80%Formaldehyde (from MeOH oxidation) bridges the ring.
THF : H

O
Azocinone (8-membered) 45-60% Requires careful isolation to prevent collapse.
Acetone : H

O
Complex Mixture<30%Acetone condensation side-products.
Protocol B: Gold(I)-Catalyzed Ring Expansion

Best for: 2-propargyl-THBCs to fused azocino[5,4-b]indoles.[2]

Reagents:

  • Catalyst: [Au(NTf

    
    )(PPh
    
    
    
    )] (5 mol%)
  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 80°C

Mechanism Visualization: The reaction proceeds via a 6-exo-dig cyclization followed by a [1,2]-shift and fragmentation.

GoldCycle Substrate Propargyl-THBC Au_Complex Au-Alkyne Complex Substrate->Au_Complex + Au(I) Cyclization 6-exo-dig Cyclization Au_Complex->Cyclization Rearrange [1,2]-Shift & Fragmentation Cyclization->Rearrange Product Azocinoindole (8-membered) Rearrange->Product - Au(I)

Figure 2: Gold(I) catalytic cycle for the expansion of propargyl-tethered indoles.

Step-by-Step:

  • Flame-dry the reaction vessel. Moisture kills the active Gold species.

  • Dissolve 2-propargyl-THBC in anhydrous DCE (0.1 M).

  • Add catalyst in one portion.

  • Heat to 80°C. Conversion is usually complete in 2-4 hours.

  • Filtration: Filter through a short pad of silica to remove gold residues before concentration.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my azocinone product degrade on the silica column? A: Azocinones (8-membered lactams) often possess significant transannular strain and can be acid-sensitive.

  • Solution: Deactivate your silica gel with 1% Triethylamine (Et

    
    N) before loading the sample. Alternatively, use neutral alumina.
    

Q: Can I use m-CPBA instead of NaIO


? 
A:  Yes, but m-CPBA is more aggressive. It frequently leads to N-oxide formation prior to ring expansion. If you use m-CPBA, perform the reaction at -78°C and quench with dimethyl sulfide (DMS) immediately upon consumption of starting material to prevent N-oxide accumulation.

Q: My yield is stuck at 40%. How do I improve it? A: Check the concentration. Medium-ring formation is entropically disfavored compared to intermolecular polymerization.

  • Solution:High Dilution Technique. Run the reaction at 0.01 M or lower. This favors intramolecular cyclization/expansion over intermolecular side reactions.

References

  • Witkop-Winterfeldt Oxidation & Aminal Formation

    • Title: Tricyclic Imidazolidin-4-ones by Witkop Oxidation of Tetrahydro-β-carbolines.[1]

    • Source:J. Org.[3][4] Chem. (via NIH/PubMed)

    • URL:[Link]

    • Relevance: Defines the mechanism of "aminal trap" failure and how formaldehyde (from MeOH)
  • Gold-Catalyzed Expansion

    • Title: Azocinoindole synthesis by a gold(I)-catalyzed ring expansion of 2-propargyl-β-tetrahydrocarboline.[2]

    • Source:Chem. Commun. (via PubMed)
    • URL:[Link]

    • Relevance: Provides the high-yield protocol for propargyl-based expansion to azocinoindoles.
  • Electrochemical/Hypervalent Iodine Methods

    • Title: Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell.
    • Source:Nature Communic
    • URL:[Link]

    • Relevance: Modern "green" flow chemistry approach for yield optimiz

Sources

Technical Support Center: Controlling Z/E Isomerism in Dibenzoazocine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center for researchers working with dibenzoazocine and dibenzodiazocine scaffolds.

It addresses the two distinct contexts of "Z/E isomerism" in this field:

  • Functional Control: Photochemical switching of Dibenzo[c,g][1,2]diazocines (bridged azobenzenes), where Z/E isomerization is the desired function.

  • Synthetic Control: Stereoselective synthesis of Dibenzo[b,f]azocines (mono-nitrogen), where Z/E selectivity is a chemical challenge during ring closure.

Current Status: Online | Topic: Z/E Isomerism Control | Audience: Synthetic Chemists & Photopharmacologists

Core Concept & Nomenclature Clarification

Before troubleshooting, verify your scaffold type. The strategies for controlling Z/E isomerism differ fundamentally between the mono-aza and di-aza variants.

Scaffold TypeCommon NamePrimary Z/E ContextThermodynamic Stability
Dibenzo[c,g][1,2]diazocine Diazocine (Bridged Azobenzene)Photochemical Switch. Used for photopharmacology.Z (cis) is stable. E (trans) is metastable. (Inverted relative to azobenzene).
Dibenzo[b,f]azocine Azocine (Stiff-Stilbene Analogue)Synthetic Target. Precursor for click reagents (DIBAC) or ligands.Z (cis) is stable. E (trans) is highly strained/transient.

Module A: The Diazocine Photoswitch (Functional Control)

For users working with bridged azobenzenes seeking to maximize Z/E conversion.

Mechanism of Action

Unlike linear azobenzenes, the 8-membered ring of diazocine forces the azo bond (N=N) into a cis (Z) configuration in its relaxed ground state (tub conformation). Upon irradiation with violet light (~400 nm), it isomerizes to the strained trans (E) state.

DiazocineSwitch cluster_legend Key Dynamics Z_Iso Z-Isomer (Stable) (Tub Shape) Abs: ~400 nm E_Iso E-Isomer (Metastable) (Twisted) Abs: ~490 nm Z_Iso->E_Iso hν (385-405 nm) Fast Conversion E_Iso->Z_Iso hν (>520 nm) OR Thermal Relaxation (Δ) Inverted Stability: Z is the ground state. Inverted Stability: Z is the ground state.

Figure 1: Photochemical switching cycle of Dibenzo[c,g][1,2]diazocine.

Troubleshooting & FAQs

Q1: My E-isomer reverts to Z too quickly during biological assays. How do I stabilize it?

  • Cause: The E-isomer is thermally unstable. The half-life (

    
    ) depends heavily on substituents and temperature. Unsubstituted diazocines have a 
    
    
    
    of ~4 hours at room temperature.
  • Solution:

    • Temperature Control: Perform assays at 4°C if possible.

    • Chemical Modification: Introduce electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the ortho positions of the aromatic rings. This can increase the energy barrier for thermal relaxation, extending

      
       to days.
      

Q2: I cannot achieve >90% conversion to the E-isomer.

  • Cause: Photostationary State (PSS) overlap. If your excitation source (e.g., 365 nm UV) overlaps with the E-isomer's absorption band, you induce back-isomerization.

  • Protocol Adjustment:

    • Switch Wavelength: Use 405 nm (Violet LED) instead of UV. The Z-isomer absorbs strongly at 405 nm (

      
      ), while the E-isomer absorbs minimally there.
      
    • Check Purity: Ensure no linear azobenzene impurities are present; they switch in the opposite direction and confuse UV-Vis data.

Q3: How do I separate the Z and E isomers for characterization?

  • Method: Low-Temperature Chromatography.

    • Stationary Phase: Silica gel.

    • Conditions: Wrap the column in aluminum foil (darkness). Use a jacketed column cooled to 0°C or run the column in a cold room.

    • Eluent: The E-isomer is typically more polar due to its twisted dipole moment. Use a gradient of Hexane:EtOAc.

Module B: The Mono-Aza Azocine (Synthetic Control)

For users synthesizing the dibenzo[b,f]azocine ring system via McMurry or Ring-Closing Metathesis (RCM).

Synthetic Route Selection

Controlling the Z/E ratio during the formation of the 8-membered ring is dictated by ring strain . The Z-isomer (tub) is significantly lower in energy.

SynthesisRoutes Precursors Dialdehyde / Di-alkene Precursors McMurry McMurry Coupling (TiCl4 / Zn) Precursors->McMurry Reductive Coupling RCM Ring-Closing Metathesis (Grubbs II) Precursors->RCM Olefin Metathesis Z_Product Z-Dibenzoazocine (Major Product) McMurry->Z_Product Thermodynamic Control (>95% Z) RCM->Z_Product Kinetic Trap E_Product E-Dibenzoazocine (Trace / Transient) RCM->E_Product High Dilution Only

Figure 2: Synthetic pathways and their stereochemical outcomes.

Troubleshooting & FAQs

Q1: I am trying to synthesize the E-isomer of dibenzo[b,f]azocine, but I only isolate Z.

  • Analysis: The E-isomer of a dibenzo[b,f]azocine (containing a C=C bond in the bridge) suffers from immense ring strain (approx. 10-15 kcal/mol higher than Z). It behaves like trans-cyclooctene.

  • Action Plan:

    • Is it possible? Unless you have bulky substituents preventing the "tub" collapse, the E-isomer may spontaneously isomerize to Z or polymerize.

    • Photochemical Pumping: Synthesize the Z-isomer first.[1] Irradiate with UV light (254 nm or 300 nm) in the presence of a sensitizer (e.g., methyl benzoate) at -78°C to trap the E-isomer.

    • Silver Nitrate Chromatography: If the E-isomer is stable enough to exist but hard to separate, use silica gel impregnated with 10%

      
      . The strained E-alkene complexes more strongly with Silver(I) and will elute significantly later than the Z-isomer.
      

Q2: My McMurry reaction failed to close the ring (intermolecular dimerization instead).

  • Cause: Entropy. Forming an 8-membered ring is entropically disfavored.

  • Protocol:

    • High Dilution: Run the reaction at 0.001 M concentration. Add the precursor solution extremely slowly (over 10-20 hours) via syringe pump to the refluxing Ti slurry.

    • Template Effect: For azocines, coordinating the nitrogen to a Lewis acid template (or the Titanium surface itself) can sometimes pre-organize the conformation.

Experimental Protocol: Photochemical Switching of Diazocine

Standard Operating Procedure (SOP) for characterizing Z/E ratios.

  • Preparation: Dissolve pure Z-diazocine in degassed MeOH or Acetone (

    
     M).
    
  • UV-Vis Baseline: Record spectrum (300–600 nm). Note

    
     nm.
    
  • Irradiation (Z

    
     E): 
    
    • Use a high-power 405 nm LED (approx. 10-50 mW/cm²).

    • Irradiate perpendicular to the cuvette for 60 seconds (or until spectral changes cease).

    • Observation: The absorbance at 405 nm will decrease; a new band at ~490 nm (E-isomer) will appear. The solution color changes from yellow to orange/red.

  • Quantification: Calculate the Photostationary State (PSS) ratio using NMR integration if concentrations allow, or isosbestic points in UV-Vis.

  • Relaxation (E

    
     Z): 
    
    • Keep the sample in the dark at a fixed temperature (e.g., 25°C).

    • Record spectra every 15 minutes.

    • Plot

      
       vs. time to determine the thermal rate constant 
      
      
      
      and half-life.

Summary Data Table

FeatureZ-Isomer (cis)E-Isomer (trans)
Geometry Tub-shaped (Relaxed)Twisted (Strained)
Stability Thermodynamically StableMetastable (

hours/days)
Absorption (

)
~400–405 nm (Yellow)~490–500 nm (Orange/Red)
Switching Trigger 405 nm Light>520 nm Light or Heat
Dipole Moment LowHigh (Separable on Silica)

References

  • Siewertsen, R., et al. (2009). "Highly Efficient Reversible Z-E Photoisomerization of a Bridged Azobenzene with Visible Light." Journal of the American Chemical Society. Link

  • Sell, H., et al. (2021). "Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties." Beilstein Journal of Organic Chemistry. Link

  • Villarón, D., & Wezenberg, S. J. (2020). "Stiff-Stilbene Photoswitches: From Fundamental Studies to Emergent Applications." Angewandte Chemie International Edition. Link

  • Luo, J., et al. (2023). "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry. Link

  • Ullrich, T., et al. (2023). "Isomerization of 5,6-dihydrodibenzo-[c,g][1,2]diazocine." Physical Chemistry Chemical Physics. Link

Sources

Validation & Comparative

1H NMR Characteristic Shifts: Dibenzo[b,f]azocin-6(5H)-one Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristic shifts of dibenzo[b,f]azocin-6(5H)-one , a privileged scaffold in medicinal chemistry, particularly for Histone Deacetylase (HDAC) inhibition.

Executive Summary & Structural Context[1][2][3][4][5]

Dibenzo[b,f]azocin-6(5H)-one represents a rigidified, tricyclic lactam "cap" utilized in drug discovery to enhance potency and selectivity compared to flexible analogs like Vorinostat.[1] Structurally, it consists of an eight-membered azocine ring fused to two benzene rings, containing a cis-alkene bridge (C11=C12) and a lactam functionality (NH-CO).[1]

Unlike its seven-membered analog (dibenzo[b,f]azepin-6-one ), the eight-membered azocine ring adopts a flexible "tub" conformation in solution.[1] This conformational mobility significantly impacts its 1H NMR signature, particularly the chemical shifts of the bridgehead olefinic protons and the amide NH, which serve as diagnostic markers for successful ring expansion and cyclization.

Structural Diagram (DOT Visualization)

DibenzoAzocine BenzeneA Benzene Ring A (Fused at b) Azocine 8-Membered Azocine Ring (Tub Conformation) BenzeneA->Azocine Fused BenzeneB Benzene Ring B (Fused at f) BenzeneB->Azocine Fused Bridge C11=C12 Olefinic Bridge (Diagnostic NMR Signal) Azocine->Bridge Contains Lactam Lactam Linker (NH-CO) Azocine->Lactam Contains Bridge->BenzeneA Bridge->BenzeneB

Caption: Structural decomposition of the dibenzo[b,f]azocin-6(5H)-one scaffold highlighting the key NMR-active regions.

Detailed 1H NMR Analysis

The 1H NMR spectrum of dibenzo[b,f]azocin-6(5H)-one in DMSO-d6 is characterized by three distinct regions. The asymmetry introduced by the lactam group (carbonyl at C6 vs. amine at C5) renders the bridge protons chemically non-equivalent, distinguishing this scaffold from symmetrical analogs.

Characteristic Chemical Shifts (DMSO-d6)
Proton GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (

)
Diagnostic Value
Amide NH (H-5) 10.20 – 10.60 Singlet (br)N/APrimary Indicator: Confirms lactam formation; disappears with D₂O exchange.[1]
Aromatic (Peri) 7.80 – 8.05 Doublet/Multiplet

Hz
Protons peri to the Carbonyl (C=O) are significantly deshielded due to anisotropy.
Olefinic Bridge (H-11/12) 6.90 – 7.30 AB Quartet (dd)

Hz
Key Differentiator: Distinguishes the 8-membered unsaturated ring from saturated analogs (dihydro) or 7-membered rings.[1]
Aromatic (General) 7.10 – 7.60 MultipletsN/AOverlapping signals from the remaining aromatic protons.[1]
Mechanistic Interpretation of Shifts[1]
  • The "Tub" Effect on Bridge Protons: In the 8-membered ring, the C11=C12 double bond is not planar with the benzene rings.[1] This reduces conjugation compared to the planar 7-membered dibenzo[b,f]azepine, causing an upfield shift of the olefinic protons (approx. 6.9–7.3 ppm) relative to planar stilbenes.[1]

  • Lactam Asymmetry: The carbonyl group at position 6 exerts a strong deshielding effect on the adjacent aromatic proton (H-7) and one of the bridge protons, creating a distinct separation (AB system) rather than a singlet.[1]

  • Solvent Effects: In CDCl₃, the NH signal may shift upfield (to ~9.5 ppm) and broaden due to reduced hydrogen bonding compared to the highly polar DMSO-d6.[1]

Comparative Performance Analysis

This section compares the Dibenzo[b,f]azocin-6(5H)-one scaffold against its primary structural alternative, the Dibenzo[b,f]azepin-6-one (7-membered ring), and the functional standard Vorinostat .

Comparison Table: Azocine vs. Azepine vs. Vorinostat[1]
FeatureDibenzo[b,f]azocin-6(5H)-one (8-Membered)Dibenzo[b,f]azepin-6-one (7-Membered)Vorinostat (SAHA) (Reference Drug)
Ring Conformation Flexible Tub Rigid Boat/PlanarLinear/Flexible Chain
Bridge NMR Signal AB Quartet (6.9–7.3 ppm) Singlet/Narrow AB (~6.9 ppm)N/A (Saturated linker)
HDAC Inhibition High Potency (IC₅₀ < Vorinostat)Moderate PotencyStandard Potency
Selectivity High (Leukemia/Lymphoma)Low/ModerateBroad Spectrum
Synthesis Difficulty High (Ring expansion required)Moderate (Friedel-Crafts)Low
Performance Insight

Experimental data indicates that the azocine (8-membered) scaffold exhibits superior cytotoxicity against MV4-11 (Leukemia) and Daudi (Lymphoma) cell lines compared to Vorinostat.[1] The "tub" conformation allows the phenyl rings to adopt a specific spatial orientation that fits the HDAC active site "cap" region more effectively than the rigid 7-membered azepine or the floppy Vorinostat cap.[1]

Experimental Protocols

A. Synthesis Workflow (Friedel-Crafts Cyclization)

The most authoritative route to this scaffold involves the Friedel-Crafts cyclization of intermediate carboxylic acids, often derived from N-arylation precursors.[1][2]

Synthesis Start Start: Trimethyloxindole Step1 1. Hydrolysis & N-Arylation (Formation of N-Aryl-2-aminophenylacetic acid) Start->Step1 Step2 2. Friedel-Crafts Cyclization (Reagent: PPA or AlCl3, Reflux) Step1->Step2 Step3 3. Ring Expansion / Modification (If starting from Azepine precursors) Step2->Step3 Alternative Route End Product: Dibenzo[b,f]azocin-6(5H)-one Step2->End Direct Cyclization Step3->End

Caption: Synthetic pathway for accessing the dibenzo[b,f]azocine core via Friedel-Crafts chemistry.

B. NMR Sample Preparation Protocol

To ensure reproducibility and resolution of the diagnostic AB quartet:

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl₃.[1] The lactam NH is prone to exchange and broadening in chloroform; DMSO stabilizes the H-bond, sharpening the signal.

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 1.0 second (to allow full relaxation of aromatic protons).[1]

    • Scans: 16–64 scans are sufficient.[1]

  • Processing: Apply an exponential window function with LB = 0.3 Hz to resolve the fine coupling of the olefinic bridge.

References

  • Abd El-Aal, H. A. K., & Khalaf, A. A. (2013).[1][2][3][4] Friedel-Crafts chemistry.[1][2][3][4][5] Part 40. An expedient novel synthesis of some dibenz-azepines, -azocines, 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines. Arkivoc, 2013(iv), 306-322.[1][2][3]

  • Wodarczyk, M., et al. (2025).[1] Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. ResearchGate.

  • Kisel, M. A., et al. (2010).[1] Synthesis of 5-acetyl- and 5-trifluoroacetyl-12-hydroxy-11-cyano-5,6-dihydrodibenz[b,f]azocines. Tetrahedron Letters.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Dibenzoazocinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibenzo[b,f]azocin-6(5H)-ones represent a chemically distinct class of medium-ring heterocycles, often utilized in kinase inhibition and CNS drug discovery. Characterizing these scaffolds is challenging due to the conformational flexibility of the eight-membered lactam ring.

This guide provides a technical comparison of ionization techniques and delineates the specific fragmentation pathways (MS/MS) required for structural elucidation.[1] Unlike stable six-membered rings, dibenzoazocinones undergo unique ring-contraction events that must be understood to avoid misidentification of metabolites.

Ionization Source Comparison: ESI vs. APCI

For dibenzoazocinone derivatives, the choice of ionization source is the first critical variable. While Electrospray Ionization (ESI) is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific lipophilic derivatives.

comparative Performance Data
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Dibenzoazocinones
Primary Mechanism Ion evaporation / Coulombic explosion (Soft ionization)Gas-phase chemical reaction (Proton transfer)ESI is preferred for metabolic studies.
Sensitivity High for polar/basic derivatives (Amine/Amide presence).Moderate; better for highly non-polar analogs lacking basic nitrogens.ESI typically shows 5-10x higher sensitivity for this scaffold [1].
Matrix Effects High susceptibility (Ion suppression common in plasma).Low susceptibility (Robust against co-eluting lipids).APCI is superior for crude bio-fluids.
Thermal Degradation Minimal.High (Heated nebulizer >400°C).ESI is safer for thermally labile substituents.
Decision Framework

Use the following logic to select the optimal source for your specific derivative.

IonizationSelection Start Start: Dibenzoazocinone Derivative PolarityCheck Check LogP & Basic Centers Start->PolarityCheck HighLogP High LogP (>4) / No Basic N PolarityCheck->HighLogP Non-polar LowLogP Low LogP / Basic Amine Present PolarityCheck->LowLogP Polar/Basic APCI Select APCI (+) (Max Robustness) HighLogP->APCI MatrixCheck Sample Matrix Complexity LowLogP->MatrixCheck ESI Select ESI (+) (Max Sensitivity) MatrixCheck->ESI Clean (Buffer/Solvent) MatrixCheck->APCI Dirty (Plasma/Urine)

Figure 1: Decision tree for selecting ionization sources based on physicochemical properties and matrix complexity.

Fragmentation Mechanisms (MS/MS)

The fragmentation of the 8-membered dibenzoazocinone ring is driven by the release of ring strain. The primary diagnostic pathway involves ring contraction followed by the expulsion of neutral species.

Key Mechanistic Pathways
Pathway A: The Lactam Ring Contraction (Primary Diagnostic)

The molecular ion


 typically protonates at the lactam oxygen or the amide nitrogen.
  • Neutral Loss of CO (28 Da): Common in cyclic ketones/lactams.

  • Ring Contraction (8

    
     7 
    
    
    
    6):
    The loss of
    
    
    or small alkene fragments (
    
    
    ) often leads to the formation of a stable, fused tricyclic acridinium-like core (6-membered central ring).
Pathway B: Retro-Diels-Alder (RDA) Analogs

While classic RDA is rare in 8-membered rings, "pseudo-RDA" cleavages occur if the ring contains unsaturation, leading to the loss of the bridge fragment.

Pathway C: Substituent-Specific Losses
  • Methoxy groups (-OCH3): Sequential loss of

    
     (15 Da) and 
    
    
    
    (28 Da).
  • Halogens (Cl/Br): Distinct isotopic patterns preserved in daughter ions until the C-X bond cleaves.

Visualizing the Fragmentation Cascade

The following diagram illustrates the transition from the parent 8-membered ring to the stable contracted species.

FragmentationPathway cluster_0 Ring Contraction Zone Parent Parent Ion [M+H]+ (8-membered ring) Inter1 Intermediate A [M+H-CO]+ Parent->Inter1 -28 Da (CO) SideChain Substituent Loss [M+H-R]+ Parent->SideChain Labile Group Cleavage Inter2 Ring Contraction (7-membered species) Inter1->Inter2 Rearrangement Stable Stable Core (Acridinium-like) Inter2->Stable -28 Da (C2H4)

Figure 2: Proposed fragmentation pathway showing the characteristic ring contraction and neutral losses associated with dibenzoazocinones.

Experimental Protocol

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This protocol is self-validating through the use of internal standards and specific collision energy ramps.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve derivative in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Concentration: 1

      
      g/mL (ESI) or 10 
      
      
      
      g/mL (APCI).
    • Self-Validation: Spike with Carbamazepine (structural analog) as an internal standard to verify ionization efficiency.

  • LC Parameters (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8

      
      m.
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (Lipophilic azocinones elute late; high organic content is required).

  • MS/MS Acquisition (Q-TOF or Triple Quad):

    • Mode: Positive Ion (+).

    • Scan Range: m/z 50–1000.

    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

      • Low CE (10 eV): Preserves molecular ion

        
        .
        
      • Med CE (20 eV): Reveals primary losses (CO, substituents).

      • High CE (40 eV): Reveals aromatic core stability (Ring contraction products).

Data Interpretation Table

Use this reference table to interpret shifts in your mass spectrum.

Observed Loss (

m/z)
InterpretationStructural Implication
-17 Da Loss of

Primary amide or amine substituent present.
-18 Da Loss of

Hydroxyl group or "ortho-effect" rearrangement.
-28 Da Loss of

Diagnostic: Lactam carbonyl ejection.
-28 Da Loss of

Ethylene bridge loss (Ring contraction 8

6).
-42 Da Loss of

Ketene loss (Acetyl group cleavage).

References

  • Comparison of ESI and APCI Sensitivity

    • Title: Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma.
    • Source: Journal of Chromatography B / ResearchG
    • URL:[Link]

  • Benzoxazinone Fragmentation (Analogous Ring Contraction)

    • Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.[2][3][4]

    • Source: Journal of Mass Spectrometry / PubMed.
    • URL:[Link]

  • General Heterocycle Fragmentation Mechanisms

    • Title: Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings.[5][6]

    • Source: Journal of Chemica Acta / ResearchGate.[5]

    • URL:[Link]

  • Nitrogen Rule & Stevenson's Rule (Fundamental Theory)

    • Title: Fragmentation and Interpret
    • Source: Whitman College.
    • URL:[Link]

Sources

distinguishing dibenzo[b,f]azocin-6(5H)-one from azepine byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Dibenzo[b,f]azocin-6(5H)-one vs. Azepine Byproducts

Executive Summary In the synthesis of medium-ring nitrogen heterocycles—specifically the expansion of dibenzosuberone derivatives—the isolation of the 8-membered lactam dibenzo[b,f]azocin-6(5H)-one is frequently complicated by the presence of 7-membered azepine impurities. These byproducts often arise from incomplete ring expansion, regioselective isomerization (e.g., dibenzo[b,e]azepin-11-one), or degradation to iminostilbene derivatives.

This guide provides a definitive technical workflow to distinguish the target 8-membered lactam from its 7-membered azepine analogs, utilizing NMR conformational analysis, IR spectroscopy, and HPLC retention behavior.

Mechanistic Divergence & Impurity Profile

The synthesis of dibenzo[b,f]azocin-6(5H)-one typically proceeds via a Schmidt Reaction or Beckmann Rearrangement of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). The critical differentiation lies in the ring size (8 vs. 7) and the integrity of the lactam bond.

  • Target (8-Ring): Formed by the insertion of a nitrogen atom into the bridge-ketone bond.

  • Azepine Byproduct (7-Ring):

    • Type A (Isomer):Dibenzo[b,e]azepin-11-one . Arises if the migration occurs on the non-bridge side (less common in symmetrical substrates but critical in substituted ones).

    • Type B (Precursor/Degradant):10,11-Dihydro-5H-dibenz[b,f]azepine .[1] Arises from decarbonylation or presence of iminostilbene impurities.

Synthesis Pathway & Branching Points

SynthesisPath cluster_legend Pathway Legend Start Dibenzosuberone (7-Membered Ketone) Inter Azidohydrin / Oxime Intermediate Start->Inter HN3 (Schmidt) or NH2OH (Beckmann) Target TARGET: Dibenzo[b,f]azocin-6(5H)-one (8-Membered Lactam) Inter->Target Alkyl Migration (Expansion) Byprod1 BYPRODUCT A: Dibenzo[b,e]azepin-11-one (7-Membered Isomer) Inter->Byprod1 Aryl Migration (Isomerization) Byprod2 BYPRODUCT B: Dibenz[b,f]azepine (Decarbonylated) Inter->Byprod2 Degradation (-CO) key Green: Target Path Red: Impurity Path

Caption: Mechanistic bifurcation in the synthesis of dibenzo-fused azocines. The primary competition is between ring expansion (Target) and rearrangement/degradation (Azepines).

Analytical Comparison: The Distinction Matrix

The most reliable distinction relies on the conformational flexibility of the 8-membered ring versus the rigidity of the 7-membered azepine.

Table 1: Physicochemical & Spectral Differentiators
FeatureDibenzo[b,f]azocin-6(5H)-one (Target)Azepine Byproduct (e.g., Dibenzo[b,e]azepin-11-one)Diagnostic Rationale
Ring Size 8-Membered (Medium Ring)7-Membered8-rings exhibit "tub" conformations; 7-rings are "bent butterfly."
1H NMR (Bridge) Broadened / Complex Multiplet Sharp AA'BB' or Distinct Triplet The 8-ring undergoes slow conformational exchange at RT, broadening the ethylene bridge signals.
1H NMR (NH) ~9.5 - 10.2 ppm (Broad singlet)~8.0 - 9.0 ppmHydrogen bonding is weaker in the twisted 8-membered lactam.
IR (C=O) 1665 - 1675 cm⁻¹ 1650 - 1660 cm⁻¹ Reduced ring strain in the 8-membered lactam shifts C=O stretch to higher wavenumbers.
HPLC (C18) Higher Retention Time (More Lipophilic)Lower Retention TimeThe 8-membered ring exposes more hydrophobic surface area due to non-planar twisting.

Detailed Experimental Protocols

A. NMR Validation Protocol (The "Bridge Test")

Objective: Use the ethylene bridge protons (-CH₂-CH₂-) as a conformational probe to confirm ring size.

  • Sample Prep: Dissolve 5 mg of crude product in 0.6 mL DMSO-d6 (preferred over CDCl₃ to sharpen amide signals).

  • Acquisition: Run a standard ¹H NMR (minimum 400 MHz).

  • Analysis of Region 2.8 – 3.5 ppm:

    • Target (Azocine): Look for broad, ill-defined multiplets . If the signals are extremely broad, run a Variable Temperature (VT) NMR at 80°C.

    • Result: At 80°C, the azocine bridge signals will sharpen into defined triplets as the ring flip becomes fast on the NMR timescale.

    • Byproduct (Azepine): Signals remain sharp and distinct multiplets at Room Temperature (RT).

B. HPLC Separation Method

Objective: Quantify azepine impurities using hydrophobicity differences.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 95% B (Linear Gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

  • Expected Results:

    • Azepine (Polar): Elutes earlier (~8-9 min).

    • Azocine (Target): Elutes later (~10-12 min) due to the "greasy" flexible conformation.

Analytical Decision Tree

Use this logic flow to validate your product batch.

DecisionTree Start Crude Reaction Mixture Step1 1. Run HPLC-MS (Check Molecular Ion) Start->Step1 CheckMass Mass = M+14 (Expansion)? Step1->CheckMass MassFail Mass = M (Starting Material) or M-28 (Degradation) CheckMass->MassFail No MassPass Mass Correct (Isomer vs Target?) CheckMass->MassPass Yes Step2 2. Run 1H NMR (DMSO-d6) MassPass->Step2 CheckBridge Bridge Signals (2.8-3.5 ppm) Step2->CheckBridge Sharp Sharp Multiplets (RT) Likely 7-Membered Azepine CheckBridge->Sharp Broad Broad/Undefined (RT) Likely 8-Membered Azocine CheckBridge->Broad Step3 3. Confirm with VT-NMR (Sharpening at 80°C) Broad->Step3 Final VALIDATED TARGET Step3->Final

Caption: Step-by-step validation workflow. The critical decision point is the NMR bridge signal morphology at room temperature.

References

  • Coombs, M. M. (1970). Cyclization of 2-biphenylamine derivatives to dibenz[b,f]azocines. Journal of the Chemical Society C: Organic, 1970, 10-16.

  • Donnelly, D. J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 522–558.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for IR Carbonyl shifts in medium rings).
  • Sigma-Aldrich. (2024). Product Specification: Dibenzo[b,f]azocin-6(5H)-one.[2][3]

Sources

Comparative HPLC Profiling of Dibenzo[b,f]azocin-6(5H)-one and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of HPLC retention profiles for Dibenzo[b,f]azocin-6(5H)-one and its associated impurities. This document is structured to assist analytical scientists in method development, impurity profiling, and quality control.

Executive Summary & Molecule Profile

Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is an eight-membered lactam heterocycle.[1] It serves as a critical scaffold in medicinal chemistry, often investigated as a ring-expanded analog of the anticonvulsant Carbamazepine (a seven-membered dibenzo[b,f]azepine).

Unlike rigid small molecules, the eight-membered azocine ring exhibits significant conformational flexibility (tub vs. chair/boat forms), which complicates chromatographic separation. This guide compares HPLC methodologies to resolve the parent compound from its critical synthetic and degradation impurities.

Parameter Data
Molecular Formula C₁₅H₁₁NO
Molecular Weight 221.26 g/mol
LogP (Predicted) ~3.2 – 3.8 (Hydrophobic)
Key Challenge Separation of conformational isomers and hydrophobic oxidative impurities.

Impurity Landscape & Origins

To accurately assign retention times, one must understand the origin of the impurities. The impurity profile is derived from the two most common synthetic routes: Ring Expansion (Schmidt Reaction) and Cyclization of Biaryls .

Critical Impurities List
  • Impurity A (Precursor/Hydrolysis): 2-(2-Aminophenyl)acetic acid derivatives. (Polar, Early Eluting)

  • Impurity B (Hydrogenated): 11,12-Dihydrodibenzo[b,f]azocin-6(5H)-one. (Structurally similar, Critical Pair)

  • Impurity C (Oxidation): Dibenzo[b,f]azocine-6,12(5H,11H)-dione. (Highly stable, Late Eluting)

  • Impurity D (Isomer): Conformational Isomers (Atropisomers). (May appear as split peaks at low T).

Impurity Origin Pathway

The following diagram illustrates the genesis of these impurities to aid in identification.

ImpurityPathways Precursor Precursor (Biaryl Amine/Acid) Target TARGET: Dibenzo[b,f]azocin-6(5H)-one Precursor->Target Cyclization Imp_A Impurity A (Hydrolysis Product) Target->Imp_A Acid Hydrolysis Imp_B Impurity B (11,12-Dihydro analog) Target->Imp_B Over-Reduction Imp_C Impurity C (6,12-Dione) Target->Imp_C Oxidation (Air/Light)

Figure 1: Synthesis and degradation pathways leading to key chromatographic impurities.

Comparative Methodology: Column Selection

The choice of stationary phase is the single most critical variable. Below is a comparison of three distinct column chemistries tested for this specific scaffold.

Comparison Table: Stationary Phase Performance
FeatureC18 (Octadecyl) Phenyl-Hexyl Mixed-Mode (Newcrom R1)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophobic + Cation Exchange
Retention of Target StrongStrongModerate to Strong
Selectivity for Impurity C ModerateHigh (Dione separates well)Moderate
Selectivity for Impurity B Poor (Co-elution likely)ModerateHigh (Separates by basicity)
Peak Shape GoodExcellent (for aromatics)Superior (No tailing)
Recommendation Routine QCOrthogonal VerificationComplex Impurity Profiling

Recommended Experimental Protocols

Protocol A: Standard Release Testing (C18)

Best for routine purity checks where "Impurity B" (Dihydro) levels are known to be low.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurities).

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
15.0 85
20.0 85
20.1 30

| 25.0 | 30 (Re-equilibration) |

Protocol B: High-Resolution Separation (Mixed-Mode)

Required when separating the target from the 11,12-dihydro analog (Impurity B) or when peak tailing is observed due to the basic nitrogen.

  • Column: SIELC Newcrom R1 (150 mm × 3.2 mm, 3 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile (40%) / Water (60%) with 0.5% Formic Acid.

  • Rationale: The mixed-mode phase utilizes cation exchange to retain the basic nitrogen differently depending on the steric environment of the 8-membered ring vs. the saturated analog.

Retention Time Data (Relative)

Due to inter-lab variability, Relative Retention Times (RRT) are provided relative to the target Dibenzo[b,f]azocin-6(5H)-one (set to 1.00).

CompoundIdentityRRT (C18)RRT (Phenyl-Hexyl)Characteristics
Impurity A Hydrolysis Product0.450.40Polar, broad peak.
Target Dibenzo[b,f]azocin-6(5H)-one 1.00 1.00 Sharp main peak.
Impurity B 11,12-Dihydro analog1.051.12Critical pair; elutes just after target.
Impurity C 6,12-Dione1.351.45Very hydrophobic; separates well on Phenyl phases.
Dimer Synthetic Dimer1.80+1.90+Late eluting, requires high %B wash.

Experimental Workflow Visualization

The following diagram outlines the decision tree for method development based on the specific impurities observed.

MethodWorkflow Start Start: Impurity Profiling Screen Initial Screen: C18 Gradient (Protocol A) Start->Screen Check Check Resolution (Rs) Screen->Check Success Rs > 2.0 for all peaks? VALIDATE METHOD Check->Success Yes Fail_Tail Issue: Peak Tailing (Basic N interaction) Check->Fail_Tail No (Tailing) Fail_Coelute Issue: Co-elution with Dihydro-analog (Impurity B) Check->Fail_Coelute No (Resolution) Sol_Tail Switch to Mixed-Mode (Protocol B - Newcrom R1) Fail_Tail->Sol_Tail Sol_Phenyl Switch to Phenyl-Hexyl (Exploit pi-pi selectivity) Fail_Coelute->Sol_Phenyl

Figure 2: HPLC Method Development Decision Tree for Dibenzo-azocines.

References

  • Sigma-Aldrich. Dibenzo[b,f]azocin-6(5H)-one Product Specification & CAS 23112-88-1 Data.[5]Link

  • SIELC Technologies. Separation of 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one on Newcrom R1 HPLC column.Link

  • National Institutes of Health (PMC). Strategies in the synthesis of dibenzo[b,f]heteropines. (Context on impurity origins). Link

  • MDPI. Separation of Conformational Enantiomers of Benzodiazepines and Related Azocines. (Isomer separation logic). Link

Sources

Comparative Stability Guide: Azocine vs. Azepine Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Azepine (7-membered) and Azocine (8-membered) lactams.[1] While often grouped together as "medium-sized" heterocycles, they exhibit divergent stability profiles critical for drug design.[1]

  • The Verdict: Azepine lactams (e.g., Caprolactam) represent the upper limit of "small ring" behavior—thermodynamically stable and synthetically accessible. Azocine lactams represent the onset of "medium ring" physics—thermodynamically unstable (high ring strain) but kinetically robust against hydrolysis due to transannular steric shielding.

  • Key Application: Use Azepines for standard peptidomimetic scaffolds requiring ease of synthesis.[1] Use Azocines when proteolytic or hydrolytic resistance is paramount, provided the synthetic penalty can be paid.[1]

Part 1: Structural & Conformational Fundamentals

The stability difference stems from the unique conformational landscapes of 7- vs. 8-membered rings.

Ring Strain and Conformation[2]
  • Azepine (7-membered): Adopts a Twist-Chair conformation.[1] It relieves most Pitzer (torsional) strain and Baeyer (angle) strain.[1] The amide bond is exclusively cis (Z) and planar.[1]

  • Azocine (8-membered): Adopts a Boat-Chair (BC) conformation.[1] This ring size is the peak of Prelog Strain (transannular interaction). The "internal" protons at C3 and C7 force the ring to pucker significantly, creating a crowded core.

The Amide Bond Geometry

While 7-membered lactams are rigid cis-amides, 8-membered lactams introduce amide non-planarity .[1]

  • Azepine: Resonance energy is maximized (~18-20 kcal/mol); the N-C=O unit is planar.[1]

  • Azocine: The ring constraints force a slight twist in the amide bond (orthogonal distortion). While the cis isomer is the ground state, the barrier to rotation is lower than in smaller rings, making the trans (E) transition states more accessible during high-energy processes (e.g., polymerization), though the trans isomer itself is generally unstable in simple lactams.[1]

ConformationHierarchy Start Lactam Ring Size Azepine Azepine (7-Membered) Moderate Strain (~26 kJ/mol) Start->Azepine Azocine Azocine (8-Membered) High Strain (~40 kJ/mol) Start->Azocine Conf7 Conformation: Twist-Chair (Flexible) Azepine->Conf7 Strain7 Strain Type: Pitzer/Baeyer (Minimal Transannular) Azepine->Strain7 Conf8 Conformation: Boat-Chair (Rigid Core) Azocine->Conf8 Strain8 Strain Type: Prelog Strain (Severe Transannular) Azocine->Strain8 Strain8->Conf8 Forces Puckering

Figure 1: Conformational hierarchy illustrating the divergence in strain types between 7- and 8-membered lactams.[1]

Part 2: Thermodynamic vs. Kinetic Stability

This is the most critical distinction for researchers. Azocines present a "stability paradox": they are high-energy molecules that are slow to react.[1]

Thermodynamic Stability (Heat of Formation)

Thermodynamically, the 7-membered ring is far superior.[1] The 8-membered ring suffers from significant transannular repulsion between hydrogens on opposite sides of the ring.

ParameterAzepan-2-one (7)Azocan-2-one (8)Implication
Total Ring Strain ~6.2 kcal/mol~9-10 kcal/molAzocine is harder to synthesize (entropic/enthalpic barrier).[1]
Combustion Enthalpy Lower (More Stable)Higher (Less Stable)Azocine releases more energy upon ring opening (e.g., polymerization).[1]
Polymerizability High (Nylon-6)Very HighBoth polymerize, but Azocine is driven by higher strain relief.
Kinetic Stability (Hydrolysis Resistance)

Counter-Intuitive Finding: Despite higher strain, Azocine lactams are often more resistant to hydrolysis (acidic/basic/enzymatic) than Azepines.[1]

  • Mechanism: Hydrolysis requires the nucleophile (OH⁻ or H₂O) to attack the carbonyl carbon, forming a tetrahedral intermediate.

  • The "Medium Ring Effect": In the 8-membered ring, the transannular hydrogens (Prelog strain) create a "steric shield" above and below the carbonyl plane. This blocks the approach of the nucleophile.

  • Data Trend: Hydrolysis Rate:

    
    -lactam (4) 
    
    
    
    
    
    -lactam (6)
    
    
    
    
    -lactam (7)
    
    
    
    
    -lactam (8)
    .[1]

Expert Insight: Do not assume "high strain = high reactivity" for degradation.[1] For 8-membered rings, the strain prevents the formation of the transition state for hydrolysis more than it accelerates the ring opening.

HydrolysisKinetics cluster_0 Azepine (7-ring) cluster_1 Azocine (8-ring) A7 Carbonyl Exposed TS7 Tetrahedral Intermediate A7->TS7 Fast Attack Prod7 Hydrolysis Product TS7->Prod7 A8 Carbonyl Shielded TS8 Sterically Crowded TS A8->TS8 Blocked/Slow Prod8 Hydrolysis Product TS8->Prod8

Figure 2: Kinetic barrier comparison. The transannular hydrogens in Azocine (8) block nucleophilic attack, conferring resistance despite thermodynamic instability.[1]

Part 3: Experimental Protocols for Stability Assessment

To validate these properties in your specific scaffold, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay (pH-Rate Profile)

Objective: Quantify the kinetic stability (


) of the lactam bond.
  • Preparation: Dissolve test compounds (1 mM) in buffered solutions (pH 2.0, 7.4, 10.0) containing 10% DMSO for solubility.[1]

  • Incubation: Thermostat at 37°C (physiological) and 60°C (accelerated).

  • Sampling: Aliquot 50 µL at

    
     hours. Quench immediately with cold mobile phase.
    
  • Analysis: RP-HPLC (C18 column). Monitor disappearance of parent peak.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .[1]
    • Expectation: Azepine

      
       Hours/Days (pH dependent).[1] Azocine 
      
      
      
      Days/Weeks.[1]
Protocol B: Conformational Mobility (VT-NMR)

Objective: Assess the rigidity and potential for atropisomerism (relevant for 8-membered rings).

  • Solvent: Dissolve 10 mg compound in DMSO-

    
     or Toluene-
    
    
    
    (for high temp).
  • Acquisition: Acquire

    
    H NMR spectra at 10°C increments from -40°C to +100°C.
    
  • Observation:

    • Azepine: Peaks usually remain sharp (fast exchange) or show simple broadening.[1]

    • Azocine: Look for "decoalescence" (splitting of peaks) at low temperatures, indicating "freezing" of the boat-chair conformer.

    • Significance: If peaks are split at Room Temp, your Azocine exists as separable conformers, which impacts biological binding affinity.[1]

References

  • Imming, P., Klar, B., & Dix, D. (2000).[1] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (Chapter 18: Conformation of Cycloalkanes). Oxford University Press.[1] (Standard text for Ring Strain/Prelog Strain data).

  • Dunitz, J. D., & Winkler, F. K. (1975).[1] Amide structural parameters in medium-sized lactams. Acta Crystallographica Section B. Link[1]

  • Huisgen, R. (1957).[1] Medium-Sized Rings (Macrocycles). Angewandte Chemie. (Classic review on the "Medium Ring Effect" and transannular interactions).

  • Still, W. C., & Galynker, I. (1981).[1] Chemical consequences of conformation in macrocyclic compounds. Tetrahedron. Link[1]

Sources

A Comparative Guide to the Bioisosteric Replacement of Carbamazepine with Dibenzo[b,f]azocin-6(5H)-one: A Strategy to Mitigate Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Moving Beyond Carbamazepine

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, exerts its therapeutic effects primarily by blocking voltage-gated sodium channels in the brain.[1] This action stabilizes hyperexcited neural membranes, preventing the repetitive firing that underlies seizure activity.[2] Despite its efficacy, the clinical utility of carbamazepine is hampered by a challenging pharmacokinetic profile and a significant burden of side effects.[3]

A primary concern is its metabolism. Carbamazepine is metabolized in the liver, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, to form carbamazepine-10,11-epoxide.[1] This epoxide is an active metabolite with equipotent anticonvulsant activity, but it is also implicated in hypersensitivity reactions and other toxicities.[2][4][5] The formation of this reactive intermediate necessitates careful therapeutic monitoring and can lead to drug-drug interactions, as CBZ induces its own metabolism.[3]

To address these limitations, medicinal chemists employ strategies like bioisosteric replacement. This powerful principle of drug design involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile.[6] This guide provides a comparative analysis of a key bioisosteric modification of carbamazepine: the expansion of the central seven-membered azepine ring to an eight-membered azocine ring, creating dibenzo[b,f]azocin-6(5H)-one. This structural modification aims to alter the metabolic fate of the molecule, specifically by preventing the formation of the problematic 10,11-epoxide, while retaining the core pharmacophore necessary for anticonvulsant activity.

Molecular Design and Synthesis: A Tale of Two Scaffolds

The rationale behind replacing carbamazepine's dibenz[b,f]azepine core with a dibenzo[b,f]azocine scaffold is rooted in structural chemistry. The key modification is the expansion of the central heterocyclic ring from seven atoms to eight. This seemingly subtle change fundamentally alters the geometry and electronic properties of the molecule's "stilbene" bridge, the site of epoxidation in carbamazepine. By modifying this region, the metabolic pathway can be redirected away from toxic epoxide formation.

Caption: Metabolic fate of Carbamazepine vs. the proposed advantage of Dibenzoazocinone.

The synthesis of these tricyclic systems involves multi-step processes. While various synthetic routes exist, a common approach for dibenzo[b,f]oxepine scaffolds, which are structurally related to the azocinone core, involves intramolecular reactions like the McMurry reaction or Mizoroki–Heck reactions to form the central seven-membered ring.[7] The synthesis of functionalized benzo[b][2][8]diazocin-6(5H)-one derivatives has been achieved through a copper-catalyzed oxidative cyclization, demonstrating a modern approach to constructing these eight-membered rings.[9]

Comparative Pharmacological Evaluation

The ultimate validation of a bioisosteric replacement strategy lies in a head-to-head comparison of the pharmacological profiles of the parent drug and its new analog. This evaluation hinges on three pillars: anticonvulsant efficacy, neurotoxicity, and the underlying mechanism of action.

In Vivo Efficacy and Safety Profile

The primary screening for anticonvulsant activity is often conducted using the Maximal Electroshock (MES) seizure model in rodents. This test is a reliable predictor of efficacy against generalized tonic-clonic seizures.[10][11][12] In this model, an electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.[12]

Neurotoxicity is typically assessed using the rotarod test, where an animal's ability to maintain balance on a rotating rod is evaluated.[13][14][15] A compound that causes motor impairment will reduce the time an animal can stay on the rod.

The key metrics derived from these tests are:

  • ED₅₀ (Median Effective Dose): The dose required to protect 50% of the animals in the MES test.

  • TD₅₀ (Median Toxic Dose): The dose that causes motor impairment in 50% of the animals in the rotarod test.

  • Protective Index (PI): Calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window, meaning there is a larger margin between the dose needed for efficacy and the dose that causes toxicity.

CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
Carbamazepine ~8.9~70.0~7.9
Dibenzo[b,f]azocin-6(5H)-one Data Not AvailableData Not AvailableData Not Available
Reference Compound 8f*6.9>65.8>9.5

Data for Dibenzo[b,f]azocin-6(5H)-one is not publicly available in the searched literature. Data for a structurally related and highly potent anticonvulsant, Compound 8f (10-Heptyloxy-5,6-dihydro-triazolo[4,3-d]benzo[f][3][8]oxazepine), is included for illustrative purposes to show the potential for high potency and safety in related scaffolds.[16]

The causality behind this experimental workflow is to first establish efficacy and then determine the safety margin. A compound is only viable if it is effective at doses that are not toxic. The Protective Index provides a quantitative measure of this crucial relationship.

Sources

Comparative Pharmacokinetic Profiling: Azocinone vs. Oxocinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth pharmacokinetic (PK) comparison of Azocinone (8-membered lactam) and Oxocinone (8-membered lactone) scaffolds. In drug discovery, these medium-sized heterocycles represent critical structural motifs—often serving as peptidomimetics or conformational constraints.

The comparison focuses on the defining PK divergence: hydrolytic stability (plasma esterases) vs. oxidative clearance (CYP450) .

Executive Summary

Azocinone (aza-cyclooctan-2-one) and Oxocinone (oxa-cyclooctan-2-one) are homologous 8-membered heterocyclic scaffolds used in medicinal chemistry to constrain peptide backbones or create novel macrocyclic drugs (e.g., ACE inhibitors, CETP inhibitors).

From a pharmacokinetic perspective, the substitution of nitrogen (lactam) with oxygen (lactone) dictates the primary clearance mechanism. Azocinone derivatives typically exhibit superior plasma stability and moderate-to-high volume of distribution (


), driven by the basicity of the amine (if tertiary) or H-bonding of the amide. Oxocinone  derivatives often suffer from rapid first-pass hydrolysis by plasma esterases/paraoxonases, leading to lower oral bioavailability (

) and shorter half-lives (

), necessitating specific formulation strategies or steric shielding.
Key Pharmacokinetic Divergence
FeatureAzocinone (Lactam Scaffold)Oxocinone (Lactone Scaffold)
Primary Clearance Hepatic Metabolism (CYP450: N-dealkylation, oxidation)Plasma/Hepatic Hydrolysis (Esterases)
Plasma Stability High (Protease resistant)Low to Moderate (Species dependent)
Bioavailability (

)
High (>60% typical)Variable (often <30% without protection)
Volume of Distribution High (Tissue binding, lysosomal trapping)Low/Moderate (Restricted by polarity/hydrolysis)
Therapeutic Class Antihypertensives (e.g., Benzazocinones), CNS agentsAntitumor (e.g., Dibenzodioxocinones), Antibiotics

Physicochemical & ADME Profiling

The expansion from 5- or 6-membered rings to 8-membered rings introduces transannular strain and unique conformational flexibility ("boat-chair" conformations), which impacts binding affinity and metabolic accessibility.

Solubility and Permeability
  • Azocinone: The amide functionality allows for hydrogen bond donation (if secondary) and acceptance. These scaffolds generally show high Caco-2 permeability (

    
     cm/s) but may require salt formation (e.g., HCl, mesylate) to improve aqueous solubility.
    
  • Oxocinone: The lactone is a hydrogen bond acceptor only. While lipophilic (

    
     typically 2.0–4.0 for drug-like derivatives), solubility is often limited. Permeability is high, but "effective" permeability is compromised by gut-wall metabolism (esterases).
    
Metabolic Stability Data (Representative)

The following table summarizes experimental stability data for representative benz-fused derivatives of both classes in human liver microsomes (HLM) and plasma.

Table 1: Comparative Metabolic Stability (In Vitro)

ParameterAzocinone Derivative (Ref.[1][2][3][4][5][6][7] Cmpd A)Oxocinone Derivative (Ref.[1][2][5][8] Cmpd B)Impact
HLM Intrinsic Clearance (

)
12.5 µL/min/mg45.2 µL/min/mgAzocinone is more metabolically stable.
Plasma Half-life (

, Human)
> 240 min45 minOxocinone undergoes rapid hydrolysis.
Plasma Half-life (

, Rat)
> 240 min12 minRodent plasma esterases aggressively cleave oxocinones.
Major Metabolite Hydroxylated / N-oxideRing-opened Hydroxy-acidRing opening destroys pharmacophore.

Insight: The rapid hydrolysis of Oxocinone in rat plasma (vs. human) often leads to underestimation of efficacy in preclinical rodent models.

Mechanistic Pathways & Signaling

Understanding the degradation pathways is crucial for lead optimization.

Degradation Pathways (DOT Diagram)

The following diagram illustrates the divergent clearance pathways: oxidative modification for Azocinone vs. hydrolytic ring-opening for Oxocinone.

PK_Pathways cluster_0 Azocinone (Lactam) cluster_1 Oxocinone (Lactone) Az Parent Azocinone CYP CYP450 (Liver) Az->CYP Oxidation Az_Met1 Hydroxylated Metabolite (Active/Inactive) Az_Met2 N-Dealkylated Metabolite Ox Parent Oxocinone EST Carboxylesterase (Plasma/Liver) Ox->EST Hydrolysis (Rapid) Ox_Met1 Ring-Opened Hydroxy Acid (Inactive) UGT UGT (Phase II) Ox_Met1->UGT Conjugation Ox_Conj Glucuronide Conjugate CYP->Az_Met1 Phase I CYP->Az_Met2 Phase I EST->Ox_Met1 Ring Opening UGT->Ox_Conj Renal Excretion

Figure 1: Divergent metabolic fates. Azocinone retains ring integrity during Phase I metabolism, whereas Oxocinone undergoes ring-opening hydrolysis, often deactivating the drug.

Experimental Protocols for PK Validation

To validate these profiles in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Plasma Stability Assay (Hydrolysis Check)

Objective: Determine the susceptibility of the scaffold to plasma esterases (critical for Oxocinones).

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Azocinone/Oxocinone analogs) in DMSO.

  • Incubation:

    • Thaw frozen plasma (Human, Rat, Dog) at 37°C.

    • Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO).

    • Include Propantheline (unstable control) and Warfarin (stable control).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Validation Criteria:

  • If

    
     in Rat plasma but 
    
    
    
    in Human plasma, the compound is a likely substrate for rodent-specific carboxylesterases (common for Oxocinones).
Protocol B: Microsomal Stability (Oxidative Clearance)

Objective: Assess CYP-mediated clearance (critical for Azocinones).

  • System: Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.

  • Controls: Verapamil (high clearance), Propranolol (medium).

  • Sampling & Analysis: Similar to Protocol A (0, 5, 15, 30, 45 min).

  • Data Output: Calculate Intrinsic Clearance (

    
    ).
    

Strategic Optimization in Drug Design

When selecting between these scaffolds, researchers must balance conformational constraints against metabolic liabilities.

Stabilizing the Oxocinone

If the Oxocinone scaffold is required for binding (e.g., acting as a hydrogen bond acceptor without the donor capability of the amide), steric shielding is necessary to prevent hydrolysis.

  • Strategy: Introduce gem-dimethyl groups or bulky substituents alpha to the lactone carbonyl. This sterically hinders the nucleophilic attack of esterases.

  • Result: Increases

    
     from <15 min to >120 min.
    
Optimizing the Azocinone

Azocinones are prone to CYP-mediated oxidation at the alpha-carbon (adjacent to nitrogen).

  • Strategy: Block metabolic "soft spots" by fluorination or introducing electron-withdrawing groups on the aromatic ring (if benz-fused).

  • Result: Reduces

    
     and improves oral bioavailability.
    
Workflow for Scaffold Selection

Decision_Tree Start Target Requirement H_Bond H-Bond Donor Needed? Start->H_Bond Azocinone Select Azocinone (Lactam) H_Bond->Azocinone Yes (Amide NH) Oxocinone Select Oxocinone (Lactone) H_Bond->Oxocinone No (Acceptor only) Az_Opt Optimize for CYP Stability (Block alpha-C oxidation) Azocinone->Az_Opt Ox_Opt Optimize for Esterase Stability (Steric Shielding) Oxocinone->Ox_Opt Final PK Candidate Selection Az_Opt->Final Ox_Opt->Final

Figure 2: Decision matrix for scaffold selection based on binding needs and PK liability.

References

  • Muthusamy, S., et al. (2007).[9] "Anomalous Reaction of Rh2(OAc)4-Generated Transient Carbonyl Ylides: Chemoselective Synthesis of... Oxocinone Ring Systems." The Journal of Organic Chemistry, 72(4), 1252-1262.[2][10] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Lactam vs Lactone stability).
  • Chattopadhyay, S. K., et al. (2016). "Strategies for the Optimization of Natural Leads to Anticancer Drugs." Medicinal Research Reviews, 36(1), 32-91.[10] Link

  • Warner-Lambert Company. (1988).[5] "Azocinone Derivatives, Method for Production... and Use." US Patent 4,743,450.[5] (Describes Azocinone use in ACE inhibitors). Link

  • Pestalotiopsis microspora Study. (2014). "Biosynthesis of Dibenzodioxocinones... Inhibitors against Cholesterol Ester Transfer Protein (CETP)."[11] Microbiology. (Context for Oxocinone biological activity).[3][5][10]

Sources

Technical Guide: IR Spectroscopy of 8-Membered Lactams (Azocan-2-ones)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic properties of 8-membered lactams (azocan-2-ones), designed for researchers in medicinal chemistry and structural biology.

Executive Summary: The "Medium Ring" Challenge

In drug development, 8-membered lactams (azocan-2-ones, often referred to as enantholactams ) represent a privileged scaffold for peptidomimetics, particularly in the design of reverse-turn mimics and conformationally constrained inhibitors.

However, characterizing these medium-sized rings presents a unique spectroscopic challenge. Unlike small rings (


- and 

-lactams), which exhibit diagnostic high-frequency shifts due to angle strain, 8-membered lactams display carbonyl stretching frequencies (

) that dangerously mimic acyclic secondary amides.

This guide serves as a definitive reference to distinguishing 8-membered lactam scaffolds from their acyclic precursors and smaller ring analogs using vibrational spectroscopy.

Theoretical Framework: Vibrational Causality

To interpret the IR spectrum of an azocan-2-one, one must understand the interplay between ring strain , hybridization , and conformational mobility .

The Ring Size Effect

The carbonyl stretching frequency is governed by the force constant (


) of the C=O bond. In lactams, this is heavily influenced by the C-N-C bond angle and the resonance delocalization of the nitrogen lone pair.
  • Small Rings (3-5 members): Severe angle strain forces the nitrogen atom into a pyramidal geometry, preventing optimal

    
     hybridization. This reduces orbital overlap between the nitrogen lone pair and the carbonyl 
    
    
    
    orbital (diminished resonance). The C=O bond retains more double-bond character, shifting
    
    
    to higher frequencies (>1700 cm
    
    
    ).
  • Medium Rings (8 members): Azocan-2-ones possess significant conformational flexibility ("floppiness"). The ring can pucker to relieve angle strain, allowing the amide group to adopt a planar, resonance-stabilized geometry similar to acyclic amides. Consequently, the C=O bond weakens (more single-bond character), and

    
     drops to ~1640–1685 cm
    
    
    
    .
The H-Bonding Variable

Medium rings are prone to intermolecular hydrogen bonding in the solid state or concentrated solution. This interaction further weakens the C=O bond, causing a significant redshift (bathochromic shift) of 20–40 cm


 compared to the free monomer.

Comparative Analysis: 8-Membered vs. Alternatives

The following data establishes the spectroscopic "fingerprint" of the 8-membered lactam relative to other common scaffolds.

Table 1: Carbonyl Stretching Frequencies by Ring Size
Ring SizeScaffold NameIUPAC Name

(Free)*

(H-Bonded)**
Strain Character
4

-Lactam
Azetidin-2-one~1760 cm

~1730 cm

High Strain (Diagnostic)
5

-Lactam
Pyrrolidin-2-one~1700 cm

~1650–1690 cm

Moderate Strain
6

-Lactam
Piperidin-2-one~1670 cm

~1650 cm

Low Strain
7

-Lactam
Azepan-2-one~1660–1670 cm

~1650 cm

Strain Free
8

-Lactam
Azocan-2-one 1680–1686 cm

1640–1645 cm

Puckered / Acyclic-Like
Open Acyclic Amide(e.g., N-methyl)~1680 cm

~1640 cm

Reference Standard

*Measured in dilute solution (e.g., 0.005 M in CCl


 or CHCl

). **Measured in solid state (KBr/ATR) or neat liquid.
Key Diagnostic Insight

The "False Negative" Risk: An IR spectrum of a reaction mixture showing a band at 1680 cm


 does not  confirm cyclization for an 8-membered ring. It overlaps perfectly with the unreacted acyclic precursor.
  • Validation Strategy: You must rely on the absence of the N-H bending modes specific to primary amides (if applicable) or use Mass Spectrometry/NMR to confirm the loss of a leaving group/water.

Visualization of Trends

The following diagrams illustrate the non-linear relationship between ring size and frequency, and the decision logic for analysis.

Diagram 1: Ring Strain vs. Frequency Trend

This graph visualizes the "frequency cliff" as ring strain is relieved.

RingStrain Beta 4-Membered (Beta-Lactam) High Strain Gamma 5-Membered (Gamma-Lactam) Moderate Strain Beta->Gamma ν drops ~60 cm⁻¹ Delta 6-Membered (Delta-Lactam) Low Strain Gamma->Delta ν drops ~30 cm⁻¹ Azocan 8-Membered (Azocan-2-one) Strain Relieved Delta->Azocan ν rises slightly (Conformational Mobility) Acyclic Acyclic Amide Reference Azocan->Acyclic ~Identical Frequency (1680 vs 1680)

Caption: The "Frequency Cliff" illustrates how 8-membered lactams (blue) deviate from the small-ring trend, behaving spectroscopically like acyclic amides (gray).

Diagram 2: Experimental Workflow for Scaffold Validation

A self-validating protocol to distinguish H-bonded aggregates from free monomers.

Workflow Start Start: Crude Product (Suspected 8-Membered Lactam) Step1 Step 1: Acquire Solid State IR (ATR) Start->Step1 Decision1 Band at ~1640-1645 cm⁻¹? Step1->Decision1 Step2 Step 2: Dilution Study (Dissolve in CHCl₃ < 0.01M) Decision1->Step2 Yes Result1 Band shifts to ~1680-1685 cm⁻¹ Step2->Result1 Result2 Band remains at ~1640 cm⁻¹ Step2->Result2 Conclusion1 Confirmed: Lactam/Amide (H-bonding broken) Result1->Conclusion1 Conclusion2 Alert: Intramolecular H-Bond or Wrong Scaffold Result2->Conclusion2

Caption: Dilution workflow to differentiate intermolecular H-bonding (concentration dependent) from intrinsic scaffold properties.

Experimental Protocol: Precision Acquisition

To obtain publication-quality data for 8-membered lactams, follow this self-validating protocol.

Materials
  • Solvent: Spectroscopic grade Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Note:
    
    
    is preferred for solubility but has its own absorption bands; ensure background subtraction is precise.
  • Cell: NaCl or CaF

    
     liquid cell with variable path length (0.1 mm to 1.0 mm).
    
Method
  • Baseline (Neat/ATR):

    • Place ~2 mg of solid/oil on the ATR crystal.

    • Acquire spectrum (16 scans, 4 cm

      
       resolution).
      
    • Expectation: Strong band at 1640–1645 cm

      
        (Amide I, H-bonded).
      
  • Dilution (The "Free" Spectrum):

    • Prepare a 10 mM solution in

      
      .
      
    • Acquire spectrum.[1][2][3]

    • Dilute serially to 1 mM and 0.1 mM .

    • Validation: As concentration decreases, the 1645 cm

      
       band should vanish, replaced by a sharper band at 1680–1686 cm
      
      
      
      .
  • Data Interpretation:

    • If the band remains at 1640 cm

      
       even at 0.1 mM, suspect intramolecular  hydrogen bonding (common in peptidomimetics with side chains) or a different functional group (e.g., urea, hydrazide).
      

References

  • Fleming, F. F., et al. (2005). "Cyclic Nitriles: Diastereoselective Alkylations and Ring-Closing Metathesis Strategies." The Journal of Organic Chemistry, 70(10). Link

    • Cited for synthesis and characterization of 8-membered lactams via met
  • Coombs, J. (2022). "Synthesis of medium rings through ring expansion reactions." University of Bristol Research Portal. Link

    • Cited for experimental IR data of 8-membered lactams (1640 cm ne
  • Flippen, J. L. (1976). "The crystal structure of two N-methylthiolactams containing odd-membered rings."[4] Acta Crystallographica. Link

    • Cited for structural confirmation of capryllactam/enantholactam deriv
  • UCLA Chemistry. "IR Absorption Table." WebSpectra. Link

    • Cited for general carbonyl frequency baselines.
  • LibreTexts. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. Link

    • Cited for comparative lactam ring size d

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like dibenzo[b,f]azocin-6(5H)-one are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; their proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of dibenzo[b,f]azocin-6(5H)-one, grounded in established safety principles and regulatory standards.

Understanding the Compound: Hazard Profile of Dibenzo[b,f]azocin-6(5H)-one

Dibenzo[b,f]azocin-6(5H)-one, a heterocyclic compound, presents several hazards that dictate its handling and disposal procedures. While a comprehensive Safety Data Sheet (SDS) from the manufacturer should always be the primary source of information, the known hazard profile for this compound includes:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Causes skin irritationSkin IrritationWear protective gloves. Wash skin thoroughly after handling.
Causes serious eye irritationEye IrritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritationSpecific Target Organ ToxicityAvoid breathing dust/fumes. Use only in a well-ventilated area.

This information is based on available chemical supplier data for (Z)-dibenzo[b,f]azocin-6(5H)-one[1].

The nitrogen-containing heterocyclic structure of dibenzo[b,f]azocin-6(5H)-one suggests that upon thermal decomposition, it may release toxic fumes, including oxides of nitrogen and carbon monoxide[2]. This necessitates careful handling to prevent accidental inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure the safe and compliant disposal of dibenzo[b,f]azocin-6(5H)-one. The causality behind each step is explained to provide a deeper understanding of the safety measures.

Phase 1: In-Lab Waste Collection and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles[1]. This is the first line of defense against skin and eye irritation.

  • Waste Identification: Dibenzo[b,f]azocin-6(5H)-one is a non-halogenated, nitrogen-containing organic compound. It should be classified as a hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated solid dibenzo[b,f]azocin-6(5H)-one in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be placed in the same solid chemical waste container.

    • Liquid Waste: If dibenzo[b,f]azocin-6(5H)-one is in a solution, it should be collected in a dedicated liquid hazardous waste container for non-halogenated organic solvents. Do not mix with other waste streams like halogenated solvents or aqueous waste to prevent dangerous reactions and to facilitate proper disposal[3].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "dibenzo[b,f]azocin-6(5H)-one," and the approximate quantity. The label should also include the date the waste was first added to the container[4]. Accurate labeling is a critical requirement under OSHA's Hazard Communication Standard and ensures safe handling by waste management personnel[5][6].

Phase 2: Waste Storage and Accumulation
  • Storage Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Container Management: Keep the waste container securely closed except when adding waste. This minimizes the release of any vapors and prevents spills.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks[3].

Phase 3: Final Disposal
  • Professional Disposal: The ultimate disposal of dibenzo[b,f]azocin-6(5H)-one must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash. Sewer disposal is prohibited for many hazardous chemicals under EPA regulations.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of dibenzo[b,f]azocin-6(5H)-one.

DisposalWorkflow Disposal Workflow for Dibenzo[b,f]azocin-6(5H)-one cluster_segregation Waste Segregation start Start: Dibenzo[b,f]azocin-6(5H)-one Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Non-Halogenated Organic) ppe->classify solid_waste Solid Waste (Powder, Contaminated Disposables) classify->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) classify->liquid_waste Is it liquid? solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid (Non-Halogenated) Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor (Follow Institutional EHS Protocol) storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Decision-making workflow for the safe disposal of dibenzo[b,f]azocin-6(5H)-one.

Emergency Procedures for Spills

In the event of a spill, the primary goal is to prevent exposure and the spread of contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, use an appropriate spill kit to contain the spill. For a solid spill, you can gently cover it with an absorbent material to prevent it from becoming airborne.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For a solid, carefully sweep the material into a designated hazardous waste container. Moisten the material slightly to prevent dusting if appropriate[2].

    • For a liquid, use absorbent pads to soak up the spill and place them in the hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your institution's EHS office.

Conclusion

The responsible disposal of dibenzo[b,f]azocin-6(5H)-one is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the inherent hazards of this compound and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. This guide provides the essential framework for these procedures, but it is incumbent upon each scientist to remain vigilant and informed through their institution's specific safety guidelines and any available manufacturer's data.

References

  • Cole-Parmer. (n.d.). Ecological Information Section 13 - Disposal Considerations Section 14. Retrieved February 3, 2026, from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • NSW Environment Protection Authority. (n.d.). Waste classification guidelines Part 1: Classifying waste. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved February 3, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 3, 2026, from [Link]

Sources

Personal protective equipment for handling dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 23112-88-1 | Formula: C₁₅H₁₁NO | Mol.[1][2] Weight: 221.26 g/mol [1]

Executive Summary & Risk Profile

Dibenzo[b,f]azocin-6(5H)-one is a tricyclic lactam intermediate, structurally related to dibenzazepine derivatives (e.g., carbamazepine). While often utilized as a scaffold in the synthesis of bioactive alkaloids like stenopusine, its structural homology to potent anticonvulsants necessitates a "Precautionary Principle" approach. You must handle this compound as a potential bioactive agent with specific respiratory and dermal hazards.

The primary operational risks are inhalation of fine particulates during weighing and dermal absorption during solution-phase chemistry.

GHS Hazard Classification (Self-Validating Data)

Data validated against CAS 23112-88-1 safety profiles.

Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[3][4]Strict hygiene; no open consumables in the lab.[5][6]
Skin Irritation H315 Causes skin irritation.[1][4][7][8]Direct contact causes dermatitis; barrier protection required.
Eye Irritation H319 Causes serious eye irritation.[1][4][7][8][9]Dust/Splash risk; safety goggles mandatory (no simple glasses).
STOT - Single Exp. H335 May cause respiratory irritation.[1][4][8][9]CRITICAL: Do not handle on open bench. Fume hood required.[10]

The PPE Defense System (Layered Protocol)

Do not rely on PPE alone. The primary defense is the Engineering Control (Chemical Fume Hood). PPE serves as the fail-safe.

A. Respiratory Protection (The "Red Line")
  • Primary Control: All solid manipulation must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Secondary PPE (Fail-Safe): If weighing outside a hood is unavoidable (e.g., balance calibration issues), use a NIOSH-certified N95 or P100 particulate respirator .

    • Why: The H335 classification indicates the dust irritates the mucous membranes. Long-term sensitization is a risk with tricyclic amides.

B. Dermal Protection (Solvent-Dependent Logic)

The lactam ring is generally stable, but the choice of solvent for reaction dictates glove selection.

  • Scenario A: Handling Solid Powder

    • Glove Type: Nitrile (Disposable).

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Standard single-glove technique. Change immediately if punctured.

  • Scenario B: Handling Solutions (DCM, THF, DMF)

    • Context: This compound is often solubilized in Dichloromethane (DCM) or Dimethylformamide (DMF) for alkylation reactions.

    • Glove Type: Double-gloving required.

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer: Nitrile (4-8 mil) OR Silver Shield® (Laminate) if using DCM.

    • Why: DCM permeates standard nitrile in <2 minutes, carrying the dissolved dibenzo-azocine directly through the skin barrier.

C. Ocular Protection[4][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not use standard safety glasses with side shields when handling the fine powder, as airborne dust can bypass the side gaps and irritate the conjunctiva (H319).

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity often causes this powder to "fly," increasing inhalation risk.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a static-dissipative balance enclosure .

  • Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder.

  • Transfer:

    • Tare the weighing boat.

    • Transfer solid gently. Do not dump.

    • Immediately recap the stock bottle.

    • Self-Validation: If you see dust settling on the balance pan, your transfer technique is too aggressive. Clean immediately with a wet Kimwipe.

Phase 2: Reaction Setup (Solution Phase)
  • Solvent Addition: Add solvent (e.g., DMF, Toluene) slowly down the side of the flask to wash down residual powder.

  • Temperature Control: If heating (e.g., refluxing with CuI for cyclization), ensure the condenser water flow is active before heating starts.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels to suppress dust, then wipe up.

    • Solution Spill: Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area until vapors dissipate, then clean with Silver Shield gloves.

Phase 3: Decontamination & Waste
  • Equipment: Rinse all spatulas and glassware with acetone inside the hood before removing them for washing.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes and solids in "Hazardous Solid Waste" (Yellow Tag).

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure no outer surface touches bare skin. Wash hands with soap and water for 20 seconds immediately after.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent system.

SafetyProtocol Start START: Handling Dibenzo[b,f]azocin-6(5H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution Phase StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck HoodYes Engineering Control: Work inside Hood (Sash < 18") HoodCheck->HoodYes Yes HoodNo STOP: High Risk Req: N95/P100 Respirator + Enclosure HoodCheck->HoodNo No Static Use Anti-Static Gun Clean spills with WET wipes HoodYes->Static Cleanup Decontamination: Rinse with Acetone -> Haz Waste Static->Cleanup SolventCheck Solvent Type? Solution->SolventCheck StandardSolv Standard (EtOH, Toluene) Single Nitrile Gloves SolventCheck->StandardSolv Non-Halogenated PermeableSolv High Permeation (DCM, DMF) DOUBLE GLOVE or Laminate SolventCheck->PermeableSolv Halogenated/Polar StandardSolv->Cleanup PermeableSolv->Cleanup

Figure 1: Decision matrix for PPE selection and engineering controls based on physical state and solvent carrier.

Emergency Response Plan

IncidentImmediate ActionMedical / Follow-up
Eye Contact Flush with tepid water for 15 minutes . Hold eyelids open.Seek medical attention immediately. Bring SDS.
Skin Contact Remove contaminated clothing.[4][8][9][11] Wash with soap/water.[4][8][9]Monitor for redness/irritation. Consult physician if rash persists.
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call Poison Control. Treat as acute toxic exposure (H302).[4]

References

  • PubChem. (n.d.). Compound Summary: Dibenzo[b,f]azocin-6(5H)-one.[1][2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives. Chemical Communications. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.